(S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Description
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Properties
IUPAC Name |
ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNXQLSKQSVNLL-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499797 | |
| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59410-82-1 | |
| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenylglycinate hydrochloride, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Authored by: A Senior Application Scientist
Foreword: In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of starting materials and intermediates is paramount. This compound, a key chiral building block, is no exception. Its physical properties are not merely data points; they are critical indicators of purity, identity, and suitability for downstream applications. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and methodologies, to support researchers, scientists, and drug development professionals in their work.
Chemical Identity and Structure
This compound is the hydrochloride salt of the (S)-enantiomer of ethyl phenylglycinate. The presence of a chiral center at the alpha-carbon makes its stereochemical purity a critical attribute, which is primarily confirmed through its optical activity.
| Identifier | Value | Reference |
| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | [1] |
| Synonyms | L-Phenylglycine ethyl ester hydrochloride, H-Phg-OEt·HCl | |
| CAS Number | 59410-82-1 | |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Chemical Structure | Image Source: PubChem CID 2781252[1] |
Physicochemical Properties
The macroscopic physical properties of a compound are a direct reflection of its microscopic structure and purity. For a chiral compound used in regulated industries, these properties form the first line of quality assessment.
Summary of Key Properties
| Property | Value | Significance |
| Appearance | White to off-white crystalline solid | Indicates gross purity and absence of colored impurities. |
| Melting Point | 202-204 °C | A sharp melting range is a primary indicator of purity. |
| Solubility | Soluble in water. | Crucial for reaction conditions and formulation development. |
| Specific Optical Rotation | Value not consistently reported in public literature. | The defining characteristic of the (S)-enantiomer. Confirms stereochemical identity and purity. |
Melting Point: A Criterion of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
-
Observed Value: The melting point for the (S)-enantiomer is reported as 202-204 °C .
-
Comparative Data: It is crucial to distinguish this from its stereoisomers. The (R)-enantiomer has a reported melting point of 189-191 °C, while the racemic (DL) mixture melts at a significantly lower temperature of 119 °C.[2] This depression and broadening of the melting range in the racemic mixture is a classic example of the physical difference between enantiomers and their racemic compound.
Expertise in Practice: The significant difference in melting points between the pure enantiomers and the racemic mixture provides a powerful, albeit preliminary, tool for assessing enantiomeric purity. The presence of the (R)-enantiomer as an impurity in the (S)-enantiomer will depress the melting point and broaden its range. A sharp melting range close to the 202-204 °C mark is a strong indicator of high enantiomeric purity.
This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP).
-
Sample Preparation: Ensure the sample is a fine, dry powder. Load the sample into a capillary tube to a packed height of 2.5-3.5 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Set a heating ramp rate of approximately 10 °C/minute to approach the expected melting point.
-
At a temperature approximately 20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute. A slow ramp rate is critical for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
-
Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting range.
-
Caption: Workflow for Melting Point Determination.
Optical Rotation: The Definitive Stereochemical Signature
Optical rotation is the rotation of the plane of polarized light by a chiral substance.[3][4] For this compound, this is the most important physical property to confirm its absolute configuration. The specific rotation, [α], is a standardized measure.[3][5]
Trustworthiness: While a specific value for the specific rotation is not consistently available in public literature, it is a mandatory specification for any commercial or research-grade sample of this compound. The sign of the rotation is definitive: the (S)-enantiomer is levorotatory (–), while the (R)-enantiomer is dextrorotatory (+). The magnitude of the rotation is directly proportional to the enantiomeric excess of the sample.
This protocol follows the standards of USP General Chapter <781> Optical Rotation.[5]
-
System Suitability: Calibrate the polarimeter using a certified quartz plate or a suitable certified reference standard. The instrument should be capable of measuring to ±0.01°.
-
Sample Preparation: Accurately prepare a solution of the compound in a specified solvent (e.g., water or methanol) at a known concentration (c), typically expressed in g/mL.
-
Measurement Conditions:
-
Use a sodium D-line light source (λ = 589 nm).
-
Maintain a constant temperature, typically 20°C or 25°C, as optical rotation is temperature-dependent.
-
Use a standard 1.0 decimeter (dm) path length cell (l).
-
-
Zeroing: Zero the instrument using the pure solvent that was used to prepare the sample solution.
-
Data Acquisition: Measure the observed rotation (α) of the sample solution.
-
Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)
Caption: Workflow for Specific Rotation Measurement.
Solubility
The solubility profile is critical for selecting appropriate solvents for synthesis, purification, and formulation. As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents.
-
Water: The compound is reported to be soluble in water.[2] This is expected due to the ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and ammonium) that can hydrogen bond with water.
-
Methanol/Ethanol: Good solubility is expected. These polar protic solvents can solvate both the ionic salt and the organic portions of the molecule.
-
Aprotic Solvents (e.g., DMSO, DMF): Solubility is likely, as these are highly polar solvents capable of dissolving many organic salts.
-
Non-polar Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble or insoluble in non-polar solvents due to its high polarity and ionic character.
Causality in Solvent Selection: For synthetic applications, a solvent that fully dissolves the starting material at the reaction temperature is chosen. For purification by recrystallization, a solvent system is selected where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For biological assays, initial stock solutions are often prepared in DMSO, which is then diluted into an aqueous buffer; therefore, confirming high solubility in DMSO is a prerequisite.
Spectroscopic Profile
Spectroscopic data provides an unambiguous confirmation of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Significance |
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak, sharp peaks | Confirms the presence of the phenyl ring.[6] |
| ~3000-2800 | Aliphatic C-H Stretch | Medium, sharp peaks | Corresponds to the ethyl group C-H bonds.[7] |
| ~3200-2800 | N-H Stretch (Ammonium Salt) | Strong, very broad band | A key feature confirming the primary amine hydrochloride (-NH₃⁺). This broad envelope often overlaps the C-H stretches.[8] |
| ~1750-1735 | C=O Stretch (Ester) | Strong, sharp peak | Definitive peak for the ester carbonyl group. The position indicates a saturated aliphatic ester.[6][9][10] |
| ~1625-1560 | N-H Bend (Asymmetric) | Medium to weak peak | Part of the signature for a primary amine salt.[8] |
| ~1550-1500 | N-H Bend (Symmetric) | Medium to weak peak | The second N-H bending peak confirming the -NH₃⁺ group.[8] |
| ~1300-1150 | C-O Stretch (Ester) | Strong, sharp peak | Corresponds to the C-O single bond stretch of the ester.[9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Proton(s) | Approx. δ (ppm) | Splitting Pattern | Integration |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H |
| -CH₂- (ethyl) | ~4.2 - 4.4 | Quartet (q) | 2H |
| α-CH | ~5.0 - 5.2 | Singlet (s) | 1H |
| Aromatic C-H | ~7.3 - 7.6 | Multiplet (m) | 5H |
| -NH₃⁺ | ~8.5 - 9.5 | Broad singlet (br s) | 3H |
Rationale for Shifts:
-
Ethyl Group: The -CH₂- protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield relative to the -CH₃ protons.[7][11]
-
Alpha-Proton (α-CH): This proton is significantly deshielded by both the adjacent phenyl ring and the ester carbonyl group.
-
Ammonium Protons (-NH₃⁺): These protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
| Carbon(s) | Approx. δ (ppm) | Significance |
| -C H₃ (ethyl) | ~14 | Typical upfield sp³ carbon.[12] |
| α-C H | ~55 - 60 | sp³ carbon deshielded by the attached nitrogen and phenyl group. |
| -C H₂- (ethyl) | ~62 - 65 | sp³ carbon significantly deshielded by the attached oxygen atom.[12] |
| Aromatic C -H | ~128 - 130 | Standard range for protonated aromatic carbons.[13][14] |
| Aromatic Quaternary C | ~135 - 140 | The aromatic carbon to which the chiral center is attached. |
| C =O (ester) | ~168 - 172 | Characteristic downfield shift for an ester carbonyl carbon.[12][13] |
Storage and Handling
-
Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[2] It is a salt and may be hygroscopic.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as causing serious eye damage.[1]
Conclusion
The physical properties of this compound are well-defined and serve as essential benchmarks for its identification, purity assessment, and effective use in research and development. A sharp melting point near 202-204 °C, a definitive levorotatory optical rotation, and a characteristic spectroscopic profile are the key identifiers for this important chiral building block. Adherence to standardized analytical protocols is crucial for obtaining reliable and reproducible data, ensuring the integrity of all subsequent scientific endeavors.
References
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 9, 2026, from [Link]
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Chemos GmbH & Co.KG. (2024, October 31). Safety Data Sheet: naphtha (petroleum), hydrodesulphurized heavy. Retrieved January 9, 2026, from [Link]
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 9, 2026, from [Link]
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Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved January 9, 2026, from [Link]
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Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved January 9, 2026, from [Link]
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Wikipedia. (n.d.). Specific rotation. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). Naphtha (petroleum), hydrodesulfurized heavy. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts of compounds 1 -8 | Download Table. Retrieved January 9, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 9, 2026, from [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 9, 2026, from [Link]
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ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved January 9, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 9, 2026, from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 9, 2026, from [Link]
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Analytical Testing Labs. (n.d.). Optical Rotation Determinations. Retrieved January 9, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 9, 2026, from [Link]
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Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved January 9, 2026, from [Link]
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BioCrick. (n.d.). H-Phe-OEt.HCl datasheet. Retrieved January 9, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 9, 2026, from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 9, 2026, from [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved January 9, 2026, from [Link]
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Canadian Journal of Chemistry. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved January 9, 2026, from [Link]
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Aapptec Peptides. (n.d.). H-Phe-OEt HCl [3182-93-2]. Retrieved January 9, 2026, from [Link]
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An In-Depth Technical Guide to (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride: A Cornerstone Chiral Building Block
This guide provides a comprehensive technical overview of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a critical chiral intermediate for the pharmaceutical industry. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, resolution, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.
Introduction: The Significance of Chiral Phenylglycine Derivatives
Non-proteinogenic amino acids are fundamental components in the synthesis of numerous active pharmaceutical ingredients (APIs). Among these, derivatives of phenylglycine hold a place of prominence. This compound, the ethyl ester of L-phenylglycine, is a highly valued chiral building block.[1] Its stereochemically defined structure allows for the precise construction of complex molecules, making it an essential precursor in the asymmetric synthesis of several classes of drugs, most notably β-lactam antibiotics and antiplatelet agents.[2][3] This guide will elucidate the key technical aspects of this compound, providing the foundational knowledge necessary for its effective use in a research and development setting.
Section 1: Chemical Structure and Physicochemical Properties
The structural integrity and physical characteristics of a starting material are paramount for reproducible and scalable synthesis. This compound is the hydrochloride salt of the (S)-enantiomer of ethyl phenylglycinate. The protonation of the primary amine to form the ammonium chloride salt enhances the compound's stability and modifies its solubility profile, making it a convenient solid for handling and storage.[4]
Chemical Structure
Physicochemical and Identification Data
The properties of the (S)-enantiomer are distinct from its racemic counterpart. Accurate identification is crucial for its intended stereospecific applications.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | [5] |
| Synonyms | L-Phg-OEt·HCl, (S)-(+)-2-Aminophenylacetic acid ethyl ester hydrochloride | [1] |
| CAS Number | 59410-82-1 | [1][5] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 193-197 °C / 202-204 °C | [1][5] |
| Optical Rotation | [α]D²⁴ = +112 ± 2º (c=1 in absolute ethanol) | [1] |
| Solubility | Soluble in methanol and water | [4][7] |
| Storage | Store at 0-8°C or room temperature, under inert gas | [1][5][7] |
Section 2: Synthesis and Chiral Resolution
The industrial production of enantiomerically pure this compound hinges on an efficient chiral resolution strategy, as the direct asymmetric synthesis can be more complex and costly. The general workflow involves the synthesis of the racemic ester followed by the separation of the desired (S)-enantiomer.
Synthesis of Racemic Ethyl 2-amino-2-phenylacetate
The precursor, racemic ethyl 2-amino-2-phenylacetate, is typically synthesized via standard esterification of DL-phenylglycine.
Protocol: Fischer Esterification of DL-Phenylglycine
-
Setup: Suspend DL-Phenylglycine (1.0 eq) in anhydrous ethanol (5-10 volumes). Cool the mixture in an ice bath (0-5 °C).
-
Reagent Addition: Slowly bubble dry hydrogen chloride gas into the suspension with vigorous stirring until saturation, or alternatively, add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Causality: The acid (either generated from HCl gas or SOCl₂) protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile for nucleophilic attack by ethanol. Thionyl chloride is often preferred for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.
-
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude solid is the racemic hydrochloride salt, which can be used directly in the resolution step or neutralized to the free base if required.
Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of obtaining the enantiopure product is the separation of enantiomers by converting them into diastereomeric salts using a chiral resolving agent. D[8]erivatives of tartaric acid are commonly employed due to their availability and cost-effectiveness.
Caption: Conceptual diagram of diastereomeric salt formation for chiral resolution.
Protocol: Resolution with (2R,3R)-Tartaric Acid
-
Dissolution: Dissolve racemic ethyl 2-amino-2-phenylacetate (free base or hydrochloride salt, 1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Resolving Agent: Add a solution of (2R,3R)-(-)-tartaric acid (0.5-1.0 eq) in the same solvent. The stoichiometry is critical and often requires optimization. Using 0.5 equivalents can maximize the yield of the desired salt in the first crop. [9] * Causality: The (S)-amine and (R)-amine react with the (R,R)-tartaric acid to form two diastereomeric salts: [(S)-amine:(R,R)-acid] and [(R)-amine:(R,R)-acid]. These diastereomers are no longer mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The diastereomeric salt of the (S)-amine with tartaric acid is typically less soluble and will precipitate preferentially.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry. This solid is the enriched diastereomeric salt. The enantiomeric excess (e.e.) should be checked by chiral HPLC.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., NaHCO₃ or Na₂CO₃ solution) to neutralize the tartaric acid and liberate the free (S)-amine into the organic layer.
-
Final Salt Formation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether to precipitate the final product, this compound. Collect the pure solid by filtration.
Section 3: Analytical Characterization
Spectroscopic Data (Expected)
| Technique | Feature | Expected Chemical Shift / Absorption Range |
| ¹H NMR | Phenyl protons (Ar-H) | δ 7.30 - 7.60 ppm (multiplet, 5H) |
| Chiral proton (α-H) | δ 5.20 - 5.40 ppm (singlet or broad singlet, 1H) | |
| Methylene protons (-OCH₂CH₃) | δ 4.20 - 4.40 ppm (quartet, 2H) | |
| Methyl protons (-OCH₂CH₃) | δ 1.20 - 1.40 ppm (triplet, 3H) | |
| Ammonium protons (-NH₃⁺) | δ 8.50 - 9.50 ppm (broad singlet, 3H) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ ~168-172 ppm |
| Phenyl carbons (C1, C2/6, C3/5, C4) | δ ~128-135 ppm | |
| Methylene carbon (-OCH₂) | δ ~63-65 ppm | |
| Chiral carbon (α-C) | δ ~55-58 ppm | |
| Methyl carbon (-CH₃) | δ ~13-15 ppm | |
| FTIR (KBr) | N-H stretch (Ammonium) | 3200 - 2800 cm⁻¹ (broad) |
| C=O stretch (Ester) | ~1740 - 1755 cm⁻¹ | |
| C=C stretch (Aromatic) | ~1600, 1495, 1455 cm⁻¹ | |
| C-O stretch (Ester) | ~1250 - 1150 cm⁻¹ |
Note: Predicted shifts are based on general principles and data for similar structures like ethyl phenylacetate and other amino acid esters. Actual values may vary based on solvent and experimental conditions.
[10][11]### Section 4: Applications in Drug Development
The utility of this compound is demonstrated by its role as a key intermediate in the synthesis of high-value pharmaceuticals. Its defined stereochemistry is transferred to the final API, ensuring the correct pharmacological activity.
Synthesis of β-Lactam Antibiotics
Phenylglycine and its derivatives are crucial side-chain precursors for a vast class of semi-synthetic penicillins and cephalosporins, such as Cefalexin and Cefaclor. T[2][12]he D-phenylglycine enantiomer (corresponding to the R-configuration) is typically used for these antibiotics. However, the resolution process that yields the (S)-enantiomer is intrinsically linked to the production of the (R)-enantiomer, highlighting its place within the overall manufacturing strategy. The general synthesis involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with an activated derivative of the phenylglycine side chain.
[13][14]#### 4.2 Synthesis of Antiplatelet Agents (e.g., Clopidogrel)
The synthesis of the potent antiplatelet drug (S)-Clopidogrel provides a direct and compelling application for this class of chiral intermediates. While the commercial synthesis of Clopidogrel itself uses the closely related (S)-methyl 2-(2-chlorophenyl)glycinate, the reaction pathway is directly analogous and demonstrates the synthetic utility of these building blocks. T[3][15][16]he process involves the nucleophilic substitution of a thienopyridine moiety onto the chiral α-amino ester.
Caption: Analogous pathway for Clopidogrel synthesis using a chiral phenylglycine ester.
This reaction sequence underscores the importance of starting with an enantiomerically pure amino ester. The biological activity of Clopidogrel resides exclusively in the (S)-enantiomer; the (R)-enantiomer is inactive and considered an impurity. T[3]herefore, the use of a resolved intermediate like (S)-Ethyl 2-amino-2-phenylacetate or its analogues is not just beneficial, but essential for producing a safe and effective drug.
[17][18]### Section 5: Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the material and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful and an irritant. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[5] Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at lower temperatures (0-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended. *[1][7] In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.
-
References
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Wright, A. G., et al. (1979). Synthesis and Biological Activity of Some Broad-Spectrum N-acylphenyglycine Cephalosporins. Journal of Medicinal Chemistry, 22(5), 527-533. Available at: [Link]
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Prokhorova, A. A., et al. (2023). Biocatalytic Synthesis of New Cephalosporins Using Immobilized Cephalosporin-Acid Synthetase. Applied Biochemistry and Microbiology, 59(7), 885-893. Available at: [Link]
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Prokhorova, A. A., et al. (2023). Biocatalytic Synthesis of New Cephalosporins Using Immobilized Cephalosporin-Acid Synthetase. Applied Biochemistry and Microbiology, 59(7), 885-893. Available at: [Link]
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Wegman, M. A., et al. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. Biotechnology and Bioengineering, 80(5), 509-514. Available at: [Link]
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Verma, R., & Kumar, R. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(12), 779-801. Available at: [Link]
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]
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Sashikanth, S., et al. (2015). Clopidogrel Hydrogen Sulfate. ResearchGate. Available at: [Link]
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Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]
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Zhang, C., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(10), 101081. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]
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Kaczor, A. A., & Polski, A. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(12), 2917. Available at: [Link]
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Sivasankar, C., & Madarasi, K. (2017). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. ResearchGate. Available at: [Link]
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Ribeiro, J., et al. (2022). Enantiomers and Their Resolution. Encyclopedia, 2(1), 54-71. Available at: [Link]
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Adams, R., & Thal, A. F. (1922). Ethyl phenylacetate. Organic Syntheses, 2, 27. Available at: [Link]
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ChemAnalyst. (2023). How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. Retrieved from [Link]
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SpectraBase. (n.d.). (S)-Ethyl-2-phenyl-2-(phenylamino)acetate. Retrieved from [Link]
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Fischer, E. (1906). Glycine ethyl ester hydrochloride. Organic Syntheses, 1, 300. Available at: [Link]
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Prasad, K. C., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(3), 200-206. Available at: [Link]
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An In-depth Technical Guide to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Foreword
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a chiral derivative of the non-proteinogenic amino acid phenylglycine, represents a cornerstone building block in modern pharmaceutical development. Its structural features—a stereochemically defined alpha-carbon, a reactive amino group, and an ester moiety—make it a versatile synthon for introducing the phenylglycine scaffold into complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, moving beyond a simple recitation of properties to explore the causality behind its applications, analytical validation, and safe handling. We will delve into its synthesis, stereochemical significance, and critical role in the creation of advanced therapeutic agents.
Physicochemical and Structural Characterization
This compound is a white solid material valued for its specific stereoconfiguration, which is often crucial for biological activity in the final drug product.[1] Its identity and purity are defined by a combination of physical constants and spectroscopic data.
Core Properties and Identifiers
A summary of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 59410-82-1 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 215.68 g/mol | [4] |
| Melting Point | 202-204 °C | |
| Appearance | White Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Store at room temperature |
Structural and Chemical Identifiers
The precise chemical structure is unambiguously defined by various nomenclature systems.
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
| Synonyms | ethyl (2S)-amino(phenyl)ethanoate hydrochloride | |
| InChI | 1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| InChIKey | FNNXQLSKQSVNLL-FVGYRXGTSA-N | |
| SMILES | CCOC(=O)N.Cl | [5] |
Chemical Structure Visualization
The hydrochloride salt form enhances the compound's stability and handling characteristics by protecting the primary amine from oxidative degradation and improving its solid-state properties.
Caption: 2D structure of this compound.
The Critical Role of Chirality in Drug Design
The "(S)" designation in the compound's name is not a trivial detail; it is fundamental to its function in pharmaceutical synthesis. Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug often exhibit profound differences in pharmacological activity, metabolism, and toxicity.
The use of a single, pure enantiomer like this compound is a key strategy in modern drug design to:
-
Enhance Potency: The desired therapeutic effect often resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive or even antagonistic.
-
Improve Safety Profile: By eliminating the distomer, the metabolic load on the patient is reduced, and the risk of off-target effects or enantiomer-specific toxicity is minimized.
-
Simplify Pharmacokinetics: A single enantiomer provides a cleaner and more predictable absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis of enantiomerically pure drugs is a major focus of the pharmaceutical industry, making chiral building blocks like this compound indispensable.[6]
Caption: The impact of using a chiral building block on drug development outcomes.
Applications in Pharmaceutical Synthesis
This compound serves primarily as a chiral intermediate. Its ester and amine functionalities are handles for subsequent chemical transformations, allowing for its incorporation into larger, more complex molecules.
Role as a Chiral Synthon
The compound is a precursor for the synthesis of various pharmaceutical agents. While specific, proprietary synthesis routes are often not public, its structure is integral to several classes of drugs. The amino acid backbone can be elongated, cyclized, or coupled with other fragments to build the final API.
Potential in Prodrug Strategies
Amino acid esters are frequently employed in prodrug design.[7] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy can be used to overcome challenges such as:
-
Poor aqueous solubility.
-
Low membrane permeability and poor oral bioavailability.
-
Unpleasant taste or pain on injection.
-
Chemical instability.
By attaching an amino acid ester moiety, formulators can leverage endogenous amino acid transporters to improve drug absorption.[7]
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach is required for comprehensive quality control.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the main compound from any synthesis-related impurities or degradation products.
-
Chiral HPLC: This is a critical, non-negotiable step. Specialized chiral stationary phases (CSPs) are used to separate the (S)-enantiomer from its (R)-enantiomer, thereby confirming the enantiomeric excess (e.e.) of the material.[6] A high e.e. is essential for its use in pharmaceutical manufacturing.
Spectroscopic Characterization
Spectroscopic methods provide orthogonal confirmation of the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of atoms. The chemical shifts and coupling constants are unique fingerprints of the structure.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorbances would be expected for the N-H bonds of the amine hydrochloride, the C=O of the ester, and the aromatic C-H and C=C bonds of the phenyl ring.[8]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[9] Fragmentation patterns can offer further structural clues.
Caption: A typical analytical workflow for quality control and batch release.
Safety, Handling, and Storage
Proper handling of any chemical reagent is crucial for laboratory safety. This compound has associated hazards that must be managed with appropriate engineering controls and personal protective equipment.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Handling and Storage Protocol
Adherence to the following protocols will ensure safe handling and maintain the integrity of the material.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10]
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a certified fume hood to avoid inhaling dust.
-
Body Protection: Wear a standard laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage Conditions:
-
Temperature: Store at ambient room temperature.
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is also recommended.[1]
-
Container: Keep the container tightly closed in a dry place.[11]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[11]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, stereochemically pure pharmaceuticals. Its value lies in the precise three-dimensional arrangement of its atoms, a feature that is leveraged by medicinal chemists to design safer and more effective drugs. A thorough understanding of its properties, analytical validation methods, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher utilizing this critical building block in the pursuit of novel therapeutic discoveries.
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Ribeiro, A. C. F., & Veiga, F. J. B. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(11), 2115. Retrieved from [Link]
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MDPI. (2024). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of L-Phenylglycine Ethyl Ester Hydrochloride
Abstract
L-Phenylglycine ethyl ester hydrochloride is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate for semi-synthetic β-lactam antibiotics.[1] Its stereochemical integrity is paramount to the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the synthetic strategies for producing this compound with high enantiomeric purity. We will conduct a mechanistic exploration of the classical Fischer esterification, present a field-proven, step-by-step laboratory protocol, and discuss critical parameters for process control and characterization. This document is intended for researchers, chemists, and process development professionals who require a robust and reliable methodology for the synthesis of L-Phenylglycine ethyl ester hydrochloride.
Introduction
L-Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as indispensable chiral synthons in the pharmaceutical industry.[1] The ethyl ester hydrochloride salt, specifically, offers enhanced solubility and stability, making it a preferred intermediate for subsequent coupling reactions, such as in peptide synthesis.[2]
The primary challenge in its synthesis is not the formation of the ester itself, but the preservation of the delicate stereocenter at the α-carbon. Racemization can occur under harsh acidic or basic conditions, leading to a diminished yield of the desired L-enantiomer and complicating purification processes.[3] Therefore, the choice of synthetic route and the precise control of reaction conditions are of utmost importance.
Part 1: Strategic Approaches to Stereoselective Synthesis
The synthesis of enantiomerically pure L-Phenylglycine ethyl ester hydrochloride can be approached via several distinct strategies. The selection of a particular route depends on factors such as the availability of starting materials, scalability, cost, and the required level of enantiomeric excess (% ee).
Key Synthetic Strategies:
-
Direct Esterification of L-Phenylglycine: This is the most straightforward and atom-economical approach. It involves the direct reaction of the carboxylic acid group of L-phenylglycine with ethanol under acidic conditions. This method is often favored in industrial settings.
-
Asymmetric Synthesis: Methods like the Strecker synthesis, employing a chiral auxiliary or catalyst, can build the molecule from simpler achiral precursors, setting the stereocenter in the process.[1][4] These methods offer high stereocontrol but can be more complex and costly.
-
Kinetic Resolution: This strategy involves synthesizing the racemic (DL) phenylglycine ethyl ester and then selectively reacting one enantiomer, often with an enzyme, leaving the desired L-enantiomer untouched and separable.[5][6]
For its practicality and widespread use, this guide will focus on the Direct Esterification method.
Caption: Decision workflow for selecting a synthetic strategy.
Mechanistic Deep Dive: Fischer Esterification with Thionyl Chloride/Ethanol
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] In the case of amino acids, which exist as zwitterions and have poor solubility in alcohols, a more potent activation method is required. The use of thionyl chloride (SOCl₂) in ethanol is a highly effective one-pot procedure that addresses this challenge.
The mechanism proceeds through several key stages:[9][10]
-
Formation of the Activating Agent: Thionyl chloride reacts with the ethanol solvent to form ethyl chlorosulfite and gaseous HCl. This in-situ generation of HCl protonates the ethanol, creating a highly acidic environment.
-
Protonation of the Carboxyl Group: The carboxylic acid group of L-phenylglycine is protonated by the strong acid, which significantly increases the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer & Water Elimination: A series of proton transfers occurs, converting one of the hydroxyl groups into a good leaving group (H₂O). The elimination of water, driven by the formation of a stable C=O double bond, yields the protonated ester.
-
Deprotonation: The final step is the deprotonation of the ester to give the free base of L-phenylglycine ethyl ester.
-
Salt Formation: The generated HCl in the reaction mixture readily protonates the free amino group of the ester, leading to the precipitation of the final product, L-Phenylglycine ethyl ester hydrochloride.
This method is efficient because the gaseous byproducts (SO₂ and HCl) are easily removed, helping to drive the reaction to completion.[10]
Part 2: Field-Proven Experimental Protocol: Fischer Esterification
This section outlines a reliable, step-by-step protocol for the synthesis of L-Phenylglycine ethyl ester hydrochloride from L-phenylglycine.
Caption: Experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Phenylglycine | ≥ 99% ee | Sigma-Aldrich | Starting material, stereochemical purity is critical. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥ 99% | Acros Organics | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Ethanol (Absolute) | Anhydrous, ≥ 99.5% | J.T. Baker | Must be dry to prevent side reactions. |
| Diethyl Ether (Anhydrous) | Anhydrous, Reagent Grade | Fisher Scientific | Used for precipitation/crystallization. |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-phenylglycine (10.0 g, 0.066 mol) in absolute ethanol (100 mL).
-
Causality: Using dry glassware and anhydrous solvent is crucial to prevent the premature hydrolysis of thionyl chloride.
-
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (7.2 mL, 0.099 mol) dropwise via a syringe over 30 minutes.
-
Causality: The slow, cooled addition is essential to control the highly exothermic reaction between SOCl₂ and ethanol and to minimize potential side reactions or degradation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 3-4 hours. The suspension should gradually become a clear solution.
-
Causality: The elevated temperature provides the necessary activation energy for the esterification to proceed to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.
-
-
Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a white to off-white solid crude product.[11]
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with swirling until the solution becomes persistently cloudy. Cool the flask to 0 °C for at least 1 hour to induce crystallization.[11]
-
Causality: This solvent/anti-solvent recrystallization method is effective for purifying the polar hydrochloride salt. Ethanol is a good solvent, while ether is a poor one, causing the pure product to precipitate upon addition.
-
-
Final Product Collection: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any residual soluble impurities. Dry the product under vacuum to a constant weight.
Process Control & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in reagents/glassware. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. |
| Dark Color | Overheating during reaction or solvent removal. | Maintain controlled reflux temperature. Avoid excessive heat during rotary evaporation. |
| Poor Crystals | Crystallization occurred too rapidly. | Ensure slow addition of the anti-solvent (ether). Allow for slow cooling without disturbance. |
| Racemization | Excessively harsh conditions (prolonged high temp). | Adhere to the recommended reaction time. Racemization is a risk but generally low under these specific conditions. |
Part 3: Quality Control and Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a critical final step.
Expected Characterization Data
-
Appearance: White crystalline powder.[12]
-
Melting Point: 193-197 °C.[12]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.85 (br s, 3H, -NH₃⁺)
-
δ 7.50-7.65 (m, 5H, Ar-H)
-
δ 5.25 (s, 1H, α-CH)
-
δ 4.20 (q, 2H, -OCH₂CH₃)
-
δ 1.20 (t, 3H, -OCH₂CH₃) (Note: Chemical shifts can vary slightly based on solvent and concentration).
-
-
FTIR (KBr, cm⁻¹):
-
~3000-2800 (br, -NH₃⁺ stretch)
-
~1745 (s, C=O ester stretch)
-
~1580, 1490 (m, C=C aromatic stretch)
-
-
Optical Rotation: The most critical measurement for confirming enantiomeric purity.
-
[α]²⁴_D = +112° ± 2° (c=1 in absolute ethanol).[12] A significantly lower value would indicate the presence of the D-enantiomer (racemization).
-
Quantitative Data Summary
| Parameter | Typical Value | Method of Analysis |
| Yield | 85-95% | Gravimetric |
| Melting Point | 193-197 °C | Melting Point App. |
| Purity (TLC) | ≥ 99% | TLC Analysis |
| Specific Rotation | [α]²⁴_D = +112° (c=1, EtOH)[12] | Polarimetry |
Conclusion
The direct esterification of L-phenylglycine using thionyl chloride in ethanol represents a highly efficient, scalable, and reliable method for the synthesis of L-Phenylglycine ethyl ester hydrochloride. By maintaining strict anhydrous conditions and carefully controlling reaction temperatures, this protocol consistently delivers a high yield of product with excellent chemical and stereochemical purity. The robust characterization data provided serves as a benchmark for quality control, ensuring the suitability of this intermediate for its demanding applications in pharmaceutical development.
References
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SciELO. (2008). Esterification of amino acid in presence of HCl. Available at: [Link]
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-
Organic Syntheses. Preparation of Arylglycine Containing Peptides by Enantioselective aza-Henry and Umpolung Amide Synthesis. Available at: [Link]
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Organic Syntheses. Glycine ethyl ester hydrochloride. Available at: [Link]
-
J&K Scientific LLC. L-Phenylglycine ethyl ester hydrochloride. Available at: [Link]
-
ResearchGate. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
- Google Patents. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. US4260684A.
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
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ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Available at: [Link]
-
ACS Publications. (2007). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]
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National Institutes of Health. (2017). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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National Institutes of Health. N-Phenylglycine ethyl ester. PubChem. Available at: [Link]
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ScienceDirect. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Available at: [Link]
- Google Patents. (2015). Synthesis method of D-phenylglycine and DL-phenylglycine. CN104370765A.
-
CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Available at: [Link]
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Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Available at: [Link]
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An In-Depth Technical Guide to the Chiral Purity of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
<-3>
Abstract
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), demands stringent control over its enantiomeric purity. The presence of its unwanted enantiomer, (R)-ethyl 2-amino-2-phenylacetate, can lead to significant differences in pharmacological activity, efficacy, and potential toxicity of the final drug product. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the methodologies and critical considerations for ensuring the chiral integrity of this vital intermediate. We delve into the synthetic origins of chiral impurities, provide in-depth protocols for state-of-the-art analytical techniques for chiral purity determination—including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—and discuss method validation in accordance with international regulatory guidelines. This guide aims to be an authoritative resource, blending theoretical principles with practical, field-proven insights to empower the development of safe and effective chiral drugs.
Introduction: The Significance of Chirality in Pharmaceutical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit distinct pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide serves as a stark reminder of the critical importance of controlling chirality in drug development.[1] Consequently, regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and quantification of chiral impurities in drug substances and products.[3][4][5][6]
This compound (CAS: 59410-82-1) is a key chiral intermediate.[7] Its molecular structure, possessing a single stereocenter at the alpha-carbon, gives rise to two enantiomers. The (S)-enantiomer is the desired building block for various pharmaceuticals, making the accurate determination and control of the (R)-enantiomer impurity paramount.
This guide will provide a comprehensive overview of the critical aspects of managing the chiral purity of this compound, from understanding its synthetic origins to the application and validation of advanced analytical techniques.
Synthetic Pathways and the Genesis of Chiral Impurities
The enantiomeric purity of this compound is intrinsically linked to its synthetic route. Understanding the potential sources of the unwanted (R)-enantiomer is the first line of defense in ensuring chiral integrity. Common synthetic strategies often involve either the resolution of a racemic mixture of ethyl 2-amino-2-phenylacetate or an asymmetric synthesis approach.
2.1. Classical Resolution of Racemic Mixtures
A prevalent method for obtaining enantiomerically pure compounds involves the separation of a racemic mixture. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The desired diastereomer is then isolated and converted back to the single enantiomer.
-
Potential for Impurity: Incomplete separation of the diastereomeric salts is a primary source of chiral impurity. The efficiency of the crystallization process, including solvent selection, temperature control, and the number of recrystallization steps, directly impacts the final enantiomeric excess (e.e.).
2.2. Asymmetric Synthesis
Modern synthetic chemistry increasingly relies on asymmetric synthesis to directly produce the desired enantiomer, minimizing the formation of the unwanted one. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents.
-
Potential for Impurity: The enantioselectivity of the asymmetric reaction is rarely 100%. The effectiveness of the chiral catalyst or auxiliary, reaction conditions (temperature, pressure, solvent), and the purity of starting materials all influence the final enantiomeric ratio.
Analytical Methodologies for Chiral Purity Determination
The accurate quantification of the (R)-enantiomer in this compound requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) emerging as powerful alternatives.[1][8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric separations in the pharmaceutical industry.[8][10] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
3.1.1. Principle of Chiral Recognition on CSPs
CSPs are typically composed of a chiral selector immobilized onto a solid support (e.g., silica gel). The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[11]
3.1.2. Experimental Protocol: Chiral HPLC Analysis of this compound
Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-2 [amylose tris(3,5-dimethylphenylcarbamate)] column (250 x 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase: A mixture of ethanol and diethylamine (100:0.5, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.[12]
-
Injection Volume: 20 µL.[12]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a solution of the racemic mixture at the same concentration to confirm the elution order and resolution of the enantiomers.
-
For the determination of the (R)-enantiomer as an impurity, prepare a spiked sample by adding a known amount of the (R)-enantiomer to the (S)-enantiomer sample.
Data Analysis:
-
The enantiomeric purity is calculated based on the peak areas of the two enantiomers using the following formula:
-
% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100
-
Supercritical Fluid Chromatography (SFC)
SFC has gained significant traction as a powerful technique for chiral separations, offering several advantages over HPLC.[2][9][13] By using a supercritical fluid, typically carbon dioxide, as the primary mobile phase, SFC can achieve faster separations, reduced solvent consumption, and often provides complementary selectivity to HPLC.[2][9][14]
3.2.1. Advantages of SFC for Chiral Analysis
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster equilibration times, leading to significantly shorter analysis times compared to HPLC.[9][14]
-
Green Chemistry: The use of supercritical CO2, a non-toxic and readily available solvent, aligns with the principles of green chemistry, reducing the environmental impact of the analysis.[2]
-
Orthogonal Selectivity: The separation mechanism in SFC can differ from that in HPLC, providing an alternative approach for challenging separations.[9]
3.2.2. Experimental Workflow: Chiral SFC Method Development
Caption: A generalized workflow for developing a chiral SFC method.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[15] For chiral separations, a chiral selector is added to the background electrolyte (BGE).
3.3.1. Chiral Selectors in CE
Commonly used chiral selectors in CE for the separation of amino acid derivatives include cyclodextrins and crown ethers.[15][16][17] These selectors form transient inclusion complexes with the enantiomers, leading to differences in their apparent electrophoretic mobilities and thus, separation. The combination of different chiral selectors, such as a cyclodextrin and a bile salt surfactant, can have a synergistic effect, leading to improved chiral resolution.[18]
3.3.2. Experimental Protocol: Chiral CE Analysis
Objective: To separate the enantiomers of ethyl 2-amino-2-phenylacetate using capillary electrophoresis.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM γ-cyclodextrin.
-
Applied Voltage: 15 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Sample Preparation:
-
Dissolve the sample in the BGE or water at a suitable concentration (e.g., 0.5 mg/mL).
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation of the chosen analytical method is a critical step to ensure its suitability for its intended purpose.[8][19] The validation process should follow the guidelines set forth by the ICH, specifically Q2(R1) Validation of Analytical Procedures.[19]
4.1. Key Validation Parameters
The following parameters must be evaluated during the validation of a chiral purity method:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the undesired enantiomer should be well-resolved from the main peak and any other impurities. Resolution (Rs) > 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of the impurity should be within 80-120% of the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ and ≤ 5% at higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The resolution and quantification should not be significantly affected by minor changes in mobile phase composition, flow rate, column temperature, etc. |
4.2. System Suitability Testing
System suitability tests are an integral part of the analytical procedure and are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.[8]
Caption: Key parameters for system suitability testing in chiral chromatography.
Conclusion: A Holistic Approach to Chiral Purity
Ensuring the chiral purity of this compound is a multi-faceted endeavor that begins with a thorough understanding of the synthetic process and culminates in the implementation of robust, validated analytical methods. This guide has provided a comprehensive framework for achieving this critical quality attribute. By integrating the principles of synthetic chemistry with the practical application of advanced analytical techniques such as chiral HPLC, SFC, and CE, researchers and drug development professionals can confidently control the enantiomeric purity of this vital pharmaceutical intermediate. A commitment to scientific integrity, rigorous method validation, and adherence to regulatory guidelines is essential for the development of safe and effective chiral medicines.
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252. PubChem. [Link]
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Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
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Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. National Institutes of Health. [Link]
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Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
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Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Ingenta Connect. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
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HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. ResearchGate. [Link]
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Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. [Link]
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HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Oxford Academic. [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
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Journal of Chromatography A. AFMPS. [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
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Q3A(R) Impurities in New Drug Substances. FDA. [Link]
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ethyl phenylacetate. Organic Syntheses Procedure. [Link]
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Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]
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Spectroscopic Data for (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1). Intended for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic characteristics of this chiral building block, crucial for its identification, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications. Due to the limited availability of publicly accessible, complete experimental spectra for this specific salt, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs.
Introduction: Significance of this compound
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its structure incorporates a stereocenter, a primary amine, an ester, and a phenyl group, making it a versatile scaffold for creating complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to ensure the identity, stereochemical integrity, and purity of this compound, which are critical factors in drug discovery and development pipelines.
This guide will delve into the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the theoretical basis for the expected signals, present predicted data in tabular format, and provide a detailed interpretation.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is presented below. The protonation of the primary amine to form the hydrochloride salt significantly influences the spectroscopic properties, particularly the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride form of the amine will result in a downfield shift of the protons on and near the nitrogen atom due to the electron-withdrawing effect of the ammonium group.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). DMSO-d₆ is often a good choice as it allows for the observation of these exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Caption: General experimental workflow for mass spectrometry analysis.
Predicted Mass Spectrometry Data
The molecular formula of the free base, (S)-Ethyl 2-amino-2-phenylacetate, is C₁₀H₁₃NO₂. The molecular weight of the free base is approximately 179.22 g/mol . The hydrochloride salt has a molecular weight of approximately 215.68 g/mol . [1][2]
-
Expected Molecular Ion: In ESI-MS, the observed ion will be that of the protonated free base, [M+H]⁺.
-
m/z (calculated for [C₁₀H₁₃NO₂ + H]⁺): 180.1025
-
-
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z ~151.
-
Loss of the ethoxycarbonyl group (-COOCH₂CH₃): This would lead to a fragment ion at m/z ~106.
-
Formation of the phenylaminomethylidene cation: Cleavage of the ester group can lead to the formation of the [C₆H₅CHNH₂]⁺ ion at m/z ~106.
-
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its quality control in research and development. This guide provides a detailed predicted spectroscopic profile based on fundamental principles and data from analogous structures. The expected ¹H and ¹³C NMR, FT-IR, and MS data presented herein serve as a valuable reference for scientists working with this important chiral building block. It is always recommended to acquire experimental data on the specific batch of material being used and compare it to these reference values for definitive structural confirmation and purity assessment.
References
-
PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. [Link]
-
NIST Chemistry WebBook. Benzeneacetic acid, ethyl ester. [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Abstract
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, dictates purification strategies such as crystallization, and influences formulation development. This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines expected solubility trends across different solvent classes, and furnishes a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this key intermediate.
Introduction: The Significance of a Chiral Building Block
This compound, an ester derivative of the non-proteinogenic amino acid (S)-phenylglycine, serves as a cornerstone intermediate in synthetic organic chemistry. Its structural motif is incorporated into a variety of pharmaceuticals, making the understanding of its fundamental physicochemical properties paramount. Among these properties, solubility stands out as a lynchpin for process efficiency and product quality.
Effective process development, from reaction setup to final product isolation, hinges on a precise understanding of how this salt interacts with different solvent environments. A well-chosen solvent can maximize reaction yield, while a carefully selected solvent-antisolvent system is key to achieving high purity and optimal crystal morphology during crystallization.[1] This guide moves beyond simple qualitative statements, providing the theoretical grounding and practical methodology required to make informed decisions in the laboratory and at scale.
Physicochemical Properties: The Molecular Blueprint for Solubility
To predict how a compound will behave in a solvent, one must first understand its intrinsic properties. The structure of this compound contains several key features that dictate its solubility: a polar ammonium group (from the hydrochloride salt), a hydrogen bond-accepting ester group, and a non-polar phenyl ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 202-204 °C | [1] |
| Structure | ||
| (S)-Ethyl 2-amino-2-phenylacetate | ||
| hydrochloride |
The presence of the hydrochloride salt is the most dominant feature influencing its solubility. The ionic character imparted by the protonated amine (-NH₃⁺Cl⁻) significantly increases the crystal lattice energy and enhances its affinity for polar solvents capable of solvation and hydrogen bonding.
Theoretical Principles & Expected Solubility Profile
While precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in public literature, we can establish a robust predictive framework based on fundamental chemical principles and data from analogous compounds.[3]
The guiding principle is "like dissolves like," which means solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[4]
The Role of Solvent Polarity and Hydrogen Bonding
The ionic nature of the ammonium hydrochloride group and the presence of the ester carbonyl make the molecule highly polar. Therefore, its solubility is expected to be highest in polar, protic solvents that can engage in strong hydrogen bonding and effectively solvate the charged species.
-
High Expected Solubility: In solvents like methanol and ethanol . These short-chain alcohols are highly polar and are excellent hydrogen bond donors and acceptors, allowing them to effectively solvate both the ammonium cation and the chloride anion, breaking down the crystal lattice.
-
Moderate Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .[3] While these solvents have high dipole moments and can solvate the cation, they lack the hydrogen bond donating ability of protic solvents, which may result in slightly lower, yet still significant, solubility.
-
Low to Negligible Expected Solubility: In non-polar solvents like hexane , toluene , and diethyl ether . These solvents lack the polarity and hydrogen bonding capability to overcome the strong ionic and polar interactions within the compound's crystal lattice.[5] Solvents like dichloromethane and chloroform , while having a dipole moment, are generally poor solvents for ionic salts and are expected to yield low solubility.[3]
The interplay of these molecular features and solvent properties is visualized in the diagram below.
Experimental Determination of Thermodynamic Solubility
Given the lack of published quantitative data, experimental measurement is essential for any process development work. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[6] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]
Rationale for the Shake-Flask Method
This method is trusted because it is a self-validating system for achieving equilibrium. By ensuring an excess of solid material is always present, the resulting measurement reflects the true saturation point of the solvent at a given temperature, independent of the initial amount of excess solid added. Agitation ensures that the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process until equilibrium is reached.
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (ensure purity is known)
-
Solvent of interest (HPLC grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a vial.
-
Causality: An "excess" ensures that the solution becomes saturated and that solid remains present at equilibrium. A good starting point is to add enough solid so that it is clearly visible after initial mixing.
-
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial (e.g., 5.0 mL).
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24-48 hours).
-
Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium. A 24-48 hour period is generally sufficient for most compounds to reach equilibrium, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration is no longer changing.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Trustworthiness: This step prevents clogging of the filter in the next step. It is critical to maintain the temperature during this phase to prevent any temperature-induced precipitation or dissolution.
-
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial.
-
Causality: Filtration is a critical step to separate the dissolved solute from the undissolved solid. The use of a 0.22 µm filter ensures that no fine particulates are carried over, which would artificially inflate the measured concentration.
-
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in appropriate units (e.g., mg/mL or mol/L) at the specified temperature.
The workflow for this protocol is illustrated below.
Conclusion
The solubility of this compound is fundamentally governed by its highly polar, ionic nature. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, with diminishing solubility in less polar and non-polar organic solvents. Due to the scarcity of publicly available quantitative data, any process-critical work must be preceded by robust experimental determination. The Shake-Flask method, coupled with HPLC analysis, provides a reliable and accurate means to generate this vital data, enabling the optimization of synthesis, purification, and formulation processes for this important pharmaceutical intermediate.
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A Senior Application Scientist's Guide to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Development
Abstract: In the landscape of modern pharmaceutical development, the precise three-dimensional arrangement of atoms within a drug molecule is paramount to its efficacy and safety. Chiral building blocks are the foundational components that enable chemists to construct these complex, single-enantiomer active pharmaceutical ingredients (APIs) with confidence and control. Among these, (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a particularly valuable and versatile synthon. This technical guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its use in the synthesis of blockbuster drugs, present detailed experimental protocols, and underscore its significance in constructing molecules that have shaped modern medicine.
The Imperative of Chirality and the Role of Building Blocks
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is not a mere academic exercise but a regulatory and clinical necessity.
Chiral building blocks are enantiopure compounds that serve as starting materials in a synthetic sequence. They provide a strategic advantage by introducing a defined stereocenter early in the process, obviating the need for challenging late-stage resolutions or complex asymmetric syntheses. This compound is a prime example of such a building block, offering a stable, crystalline source of the valuable (S)-phenylglycine scaffold.
Physicochemical & Structural Properties
This compound is the hydrochloride salt of the ethyl ester of (S)-phenylglycine. The salt form enhances its stability and simplifies handling, making it a preferred format for storage and reaction setup.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 202-204 °C | [3] |
| Solubility | Soluble in methanol | [4] |
| Storage | Store at room temperature or under inert gas at 2-8°C | [3][4] |
| CAS Number | 59410-82-1 | [2][3] |
| InChIKey | FNNXQLSKQSVNLL-FVGYRXGTSA-N | [3] |
Synthesis and Enantiopurity: From Racemate to Single Isomer
The industrial availability of this chiral building block relies on robust methods for both the synthesis of the racemic precursor and its efficient separation into discrete enantiomers.
Racemic Synthesis
The racemic ethyl 2-amino-2-phenylacetate is commonly synthesized via classical methods such as the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and cyanide, followed by hydrolysis and esterification.
Chiral Resolution: The Industrial Workhorse
The most common and economically viable method for producing the enantiopure (S)-form is classical resolution. This process leverages the formation of diastereomeric salts by reacting the racemic free amine with a chiral resolving agent. L-(+)-tartaric acid is a frequently used agent for this purpose.
The principle is straightforward: the (S)-amine reacts with L-(+)-tartaric acid to form the [(S)-amine]-[(L)-tartrate] salt, while the (R)-amine forms the [(R)-amine]-[(L)-tartrate] salt. These two diastereomeric salts possess different physical properties, most notably solubility in a given solvent system. This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the free (S)-amine can be liberated by treatment with a base, followed by esterification and conversion to the hydrochloride salt for stability.
Caption: Workflow for the chiral resolution of racemic ethyl 2-amino-2-phenylacetate.
Modern enantioselective methods, such as those employing chiral catalysts, are also being developed to directly synthesize α-amino esters, potentially offering more efficient routes in the future.[5][6][7]
Keystone Applications in Pharmaceutical Synthesis
The utility of this compound is best illustrated through its role in the synthesis of globally significant medicines.
Case Study: Synthesis of (S)-Clopidogrel (Plavix®)
(S)-Clopidogrel is a potent antiplatelet agent used to inhibit blood clots in coronary artery disease and other cardiovascular conditions.[8][9] The therapeutic activity resides exclusively in the (S)-enantiomer; the (R)-enantiomer is inactive.[9] The synthesis of Clopidogrel is a textbook example of the application of a chiral building block. While many syntheses use the methyl ester analog, (+)-α-amino-2-chloro phenyl acetic acid methyl ester, the principle is identical.
The core synthetic step involves the N-alkylation of the chiral amine with a 2-(2-thienyl)ethyl derivative, followed by an intramolecular cyclization with formaldehyde to construct the thienopyridine ring system.[8][10]
Causality: Using the enantiopure (S)-phenylglycine derivative from the outset ensures that the final product, Clopidogrel, is formed exclusively as the active (S)-enantiomer. This strategy is vastly more efficient than attempting to resolve the final, more complex Clopidogrel molecule.
Caption: Key synthetic steps for (S)-Clopidogrel using a chiral phenylglycine derivative.
Case Study: Synthesis of the Taxol® Side Chain
Paclitaxel (Taxol®) is a powerful mitotic inhibitor used in cancer chemotherapy.[11] Its biological activity is critically dependent on the C-13 side chain, an N-benzoyl-(2R,3S)-3-phenylisoserine unit.[12][13] Chiral α-amino esters derived from phenylglycine are valuable precursors for the stereoselective synthesis of this complex side chain.
The synthesis involves creating a β-amino ester scaffold from the initial α-amino ester. While multiple routes exist, they often leverage the existing stereocenter of the phenylglycine derivative to control the formation of the new stereocenter at the adjacent carbon, ultimately yielding the required (2R,3S) stereochemistry of the Taxol side chain.[11][14] This side chain is then coupled to the baccatin III core, derived from the yew tree, to complete the semi-synthesis of Taxol.
Caption: Generalized pathway for Taxol® synthesis using a phenylglycine precursor.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices.
Protocol 1: Liberation of the Free Amine from this compound
-
Objective: To prepare the free amine form from its hydrochloride salt for subsequent reactions, such as N-alkylation.
-
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Dissolution: Add an appropriate solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) to dissolve or suspend the salt. The choice of solvent is often dictated by the subsequent reaction step to allow for a one-pot procedure.
-
Neutralization: Cool the mixture in an ice bath (0 °C). Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of potassium carbonate (K₂CO₃) (1.1 - 1.5 eq), dropwise with vigorous stirring.
-
Causality: A mild inorganic base is used to deprotonate the ammonium salt to the free amine without promoting hydrolysis of the ethyl ester. The reaction is performed at 0 °C to minimize potential side reactions.
-
-
Extraction: Continue stirring for 30-60 minutes after the addition is complete. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
-
Validation: The resulting free amine should be used immediately in the next step, as it is less stable than its hydrochloride salt. Its purity can be quickly checked by Thin Layer Chromatography (TLC) against the starting salt.
Protocol 2: Synthesis of a Clopidogrel Precursor via N-Alkylation
-
Objective: To couple the chiral amine with the thienopyridine side chain, a key step in the synthesis of Clopidogrel.
-
Methodology:
-
Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the freshly prepared (S)-Ethyl 2-amino-2-phenylacetate (1.0 eq), 2-(thiophen-2-yl)ethyl tosylate (1.05 eq), and a suitable base such as powdered potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Causality: An inert atmosphere prevents oxidation. An excess of the base is used to scavenge the toluenesulfonic acid byproduct of the reaction. A non-nucleophilic inorganic base is chosen to avoid competing reactions.
-
-
Solvent: Add a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Causality: These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without participating in the reaction.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or HPLC. The reaction typically runs for several hours.
-
Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic phase and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure N-alkylated product.
-
-
Validation: The purity of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC can be used to confirm that no racemization has occurred during the reaction.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is an enabling tool in pharmaceutical synthesis. Its value is rooted in its ability to provide a reliable and economical source of a key chiral motif found in a range of life-saving drugs. The strategic incorporation of this building block streamlines complex syntheses, ensuring enantiopurity and maximizing efficiency.
Looking ahead, the field will continue to evolve. The development of biocatalytic methods and more efficient asymmetric syntheses may one day supplant classical resolution.[15] However, the fundamental principles demonstrated by the use of this compound will remain: the strategic and early introduction of chirality is a cornerstone of modern, efficient, and responsible drug development.
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Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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The Architectural Versatility of Phenylglycine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Phenylglycine and its derivatives represent a cornerstone in contemporary medicinal chemistry, offering a unique structural scaffold that has been successfully exploited for the development of a diverse array of therapeutic agents. The inherent chirality and the synthetic tractability of the phenylglycine core have made it a privileged starting point for the design of molecules with potent and selective biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted role of phenylglycine derivatives in drug discovery, from their fundamental synthesis to their application in targeting a range of diseases. We will delve into the causality behind experimental choices in their synthesis and evaluation, providing field-proven insights for researchers in the pharmaceutical sciences. This guide is structured to serve as a practical resource, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the evolving landscape of phenylglycine-based therapeutics.
Introduction: The Phenylglycine Scaffold - A Privileged Starting Point
Phenylglycine, a non-proteinogenic α-amino acid, is distinguished by the direct attachment of a phenyl ring to its α-carbon.[1] This seemingly simple structural feature imparts a unique combination of steric and electronic properties that are highly advantageous in drug design.[2] The phenyl ring provides a rigid, aromatic scaffold that can engage in various non-covalent interactions with biological targets, while the chiral center at the α-carbon allows for the stereoselective synthesis of enantiomerically pure compounds, a critical consideration in modern pharmacology.[3]
The versatility of the phenylglycine framework is evident in its presence in a wide range of bioactive molecules, from blockbuster antibiotics to novel anticancer agents and treatments for neurological disorders.[4][5] Its derivatives have been instrumental as chiral auxiliaries in asymmetric synthesis, further expanding their utility in medicinal chemistry.[6] This guide will explore the key therapeutic areas where phenylglycine derivatives have made a significant impact, providing a detailed examination of their synthesis, mechanism of action, and structure-activity relationships (SAR).
Synthetic Strategies: Mastering the Phenylglycine Core
The efficient and stereocontrolled synthesis of phenylglycine derivatives is paramount to their successful application in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical organic reactions to innovative biocatalytic approaches.
Asymmetric Strecker Synthesis
A cornerstone for the preparation of α-amino acids, the Strecker synthesis has been adapted for the asymmetric synthesis of phenylglycine derivatives through the use of chiral auxiliaries.[6] (R)-phenylglycine amide is a commonly employed chiral auxiliary in this process.[6]
Experimental Protocol: Asymmetric Strecker Synthesis of an α-Amino Nitrile [6]
-
Reaction Setup: To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.
-
Reagent Addition: Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over a period of 30 minutes. The reaction is exothermic, and the temperature may rise to 28-30°C.
-
Reaction Progression: Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.
-
Isolation: After cooling to 30°C, the resulting solid α-amino nitrile is isolated by filtration and washed with water. This diastereomerically pure intermediate can then be further processed to yield the desired enantiopure α-amino acid.[6]
Caption: Asymmetric Strecker Synthesis Workflow.
Chemoenzymatic Synthesis
Reflecting the principles of green chemistry, chemoenzymatic approaches offer a sustainable and efficient route to phenylglycine derivatives. These methods combine the selectivity of enzymatic catalysis with the versatility of chemical transformations. A notable example involves a gold-catalyzed reduction of nitrophenol followed by an engineered myoglobin-catalyzed carbene insertion.
Synthesis of Phenylglycinamide Derivatives
The synthesis of more complex phenylglycinamide derivatives often involves a multi-step approach, as illustrated in the preparation of novel anticonvulsant candidates.[7]
Experimental Protocol: Synthesis of Phenylglycinamide Intermediates [7]
-
Coupling Reaction: Dissolve carbonyldiimidazole (CDI) (1.2 eq) in dichloromethane (DCM). Add this solution to Boc-phenylglycine (1.0 eq) dissolved in DCM and stir.
-
Amine Addition: After 30 minutes, add the desired piperazine derivative (1.0 eq) dissolved in DCM dropwise. Stir the mixture for approximately 2 hours at room temperature.
-
Purification: Evaporate the solvent and purify the crude product by column chromatography.
-
Boc Deprotection: Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM. After 3 hours, evaporate the solvents.
-
Neutralization and Extraction: Dissolve the residue in water and adjust the pH to 8 with 25% ammonium hydroxide. Extract the aqueous layer with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the final amine derivative.[7]
Therapeutic Applications of Phenylglycine Derivatives
The structural and chemical diversity of phenylglycine derivatives has led to their successful application in a wide range of therapeutic areas.
Antibiotics: Disrupting Bacterial Defenses
Phenylglycine derivatives are integral components of numerous antibiotics, particularly semi-synthetic β-lactams like ampicillin and amoxicillin.[8] The L-configuration of the phenylglycine moiety is crucial for their mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[8] D-phenylglycine and its derivatives are also key precursors in the synthesis of various β-lactam antibiotics.[4]
Some phenylglycine derivatives exhibit antifungal activity by disrupting the integrity of the fungal cell membrane and altering its permeability.[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [10]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.[10]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include growth and sterility controls.[10]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Anticancer Agents: Targeting Malignant Cells
Phenylglycine derivatives have emerged as promising scaffolds for the development of novel anticancer agents with diverse mechanisms of action.
G-quadruplexes are non-canonical DNA structures found in telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug design.[10][11] Certain phenylglycine derivatives have been shown to bind to and stabilize G-quadruplexes, leading to the inhibition of telomerase activity and the induction of apoptosis in cancer cells.[11]
Caption: Mechanism of G-Quadruplex Targeting by Phenylglycine Derivatives.
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.[5][12] Phenylglycine derivatives have been designed as topoisomerase poisons, which trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [13]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylglycine derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Anticonvulsants: Modulating Neuronal Excitability
Phenylglycine derivatives have shown significant promise as broad-spectrum anticonvulsants.[7] Their mechanism of action is often multimodal, involving the modulation of various ion channels.[7]
Structure-Activity Relationship of Phenylglycine Anticonvulsants:
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |
| 53 | 89.7 | 29.9 | 68.0 |
| 60 | 73.6 | 24.6 | 56.3 |
Data from[7]
The data suggests that subtle structural modifications to the phenylglycine scaffold can significantly impact anticonvulsant activity. For instance, the nature and position of substituents on the phenyl ring play a crucial role in determining the potency and efficacy of these compounds.[5]
Experimental Protocol: Evaluation of Anticonvulsant Activity (PTZ-Induced Seizure Model) [14]
-
Animal Preparation: Use mice or rats as the animal model.
-
Compound Administration: Administer the test compound intraperitoneally at various doses.
-
PTZ Induction: After a specific pretreatment time, administer a convulsive dose of pentylenetetrazole (PTZ).
-
Observation: Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED₅₀).
Antidiabetic Agents: Regulating Glucose Metabolism
L-phenylglycine derivatives have been investigated as potential treatments for diabetes mellitus.[4] One of the key mechanisms involves their activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[4]
Caption: PPARγ Agonist Signaling Pathway.
Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity and promoting glucose uptake.[4]
Future Directions and Conclusion
The phenylglycine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Development of more selective and potent derivatives: Fine-tuning the structure of phenylglycine-based compounds to enhance their affinity and selectivity for specific biological targets.
-
Exploration of new therapeutic areas: Investigating the potential of phenylglycine derivatives in treating other diseases, such as inflammatory disorders and viral infections.
-
Application of novel synthetic methodologies: Employing advanced synthetic techniques, including flow chemistry and computational modeling, to accelerate the discovery and optimization of new drug candidates.
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- 4. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chirality: A Guide to the Biological Significance of α-Amino Acid Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biochemical research, the nuanced behavior of stereoisomers is a cornerstone of molecular design and interaction. Among these, chiral α-amino acid esters represent a class of compounds with profound biological significance. Their unique stereochemistry governs their interactions with the inherently chiral machinery of life—enzymes, receptors, and transport proteins. This guide provides an in-depth exploration of the multifaceted roles of these molecules, moving beyond simple descriptions to elucidate the underlying principles that make them indispensable tools in pharmacology and biotechnology. We will dissect their function as prodrugs, their critical role in peptide synthesis, and their utility as probes for enzymatic activity, offering a synthesis of established knowledge and field-proven insights for the professional researcher.
Part 1: The Prodrug Paradigm: Enhancing Bioavailability through Stereoselective Biorecognition
The journey of a drug from administration to its target is fraught with physiological barriers, with poor membrane permeability being a primary cause of low oral bioavailability. α-Amino acid esters are a classic and highly effective prodrug strategy to surmount this challenge, particularly for molecules rich in carboxyl groups that are ionized at physiological pH. By masking the carboxylic acid with an ester group, the molecule's lipophilicity is increased, facilitating its passive diffusion across the lipid bilayers of the gastrointestinal tract.
However, the true elegance of this strategy lies in its reliance on the body's own enzymatic machinery for activation. Esterases, ubiquitous in the blood, liver, and other tissues, hydrolyze the ester to release the active parent drug. Here, the chirality of the α-amino acid moiety becomes paramount. These enzymes, themselves chiral entities, often exhibit significant stereoselectivity.
Causality in Action: The Case of Valacyclovir
A prime example is Valacyclovir, the L-valyl ester prodrug of the antiviral agent Acyclovir. Acyclovir itself has poor oral bioavailability (15-30%). The addition of the L-valine ester dramatically increases this to approximately 55%. This enhancement is not merely due to increased lipophilicity; it is critically dependent on the stereochemistry. The L-valyl ester is a substrate for the peptide transporter hPEPT1, which actively transports it across the intestinal epithelium. The D-valyl ester, in contrast, is not recognized by this transporter and thus does not provide the same bioavailability advantage. This illustrates a key principle: successful prodrug design often hinges on hijacking specific, stereoselective biological transport mechanisms.
Workflow: Evaluating Stereoselective Prodrug Activation
This protocol outlines a standard in vitro method to assess the differential hydrolysis rates of chiral amino acid ester prodrugs in biological matrices.
Objective: To determine the kinetic parameters (Vmax, Km) for the hydrolysis of L- and D-amino acid ester prodrugs in human liver microsomes.
Methodology:
-
Preparation of Microsomes: Human liver microsomes (HLMs) are thawed on ice. A working solution is prepared by diluting the microsomes in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Substrate Preparation: Stock solutions of the L- and D-ester prodrugs are prepared in DMSO (10 mM). Serial dilutions are made in the assay buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Incubation: The reaction is initiated by adding the prodrug substrate to the pre-warmed (37°C) HLM solution. The final reaction volume is typically 200 µL.
-
Time-Point Sampling: Aliquots (20 µL) are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the formation of the active drug metabolite over time.
-
Data Analysis: The initial rate of formation of the active drug is plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine Vmax and Km.
Self-Validation: The protocol's integrity is maintained by including controls: a no-enzyme control (buffer only) to check for non-enzymatic hydrolysis and a time-zero control to establish baseline levels. The use of a validated LC-MS/MS method with an appropriate internal standard ensures accurate quantification.
Data Interpretation
A comparison of the kinetic parameters for the two enantiomers provides a quantitative measure of the enzyme's stereoselectivity.
| Prodrug Enantiomer | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) |
| L-Valyl-Drug X | 150.4 | 25.2 | 5.97 |
| D-Valyl-Drug X | 15.8 | 110.5 | 0.14 |
The significantly higher intrinsic clearance for the L-enantiomer in the table above would strongly suggest that it is the preferred substrate for the metabolizing esterases, leading to more efficient release of the active drug in vivo.
Logical Relationship: Prodrug Activation Pathway
Caption: Stereoselective transport and activation of an L-amino acid ester prodrug.
Part 2: The Cornerstone of Peptide Synthesis: Preserving Chiral Integrity
In the synthesis of peptides and proteins, the primary structure—the sequence of amino acids—dictates the final three-dimensional fold and, consequently, its biological function. The use of α-amino acid esters as starting materials is fundamental to this process, particularly in solution-phase and solid-phase peptide synthesis (SPPS). The ester group serves as a protecting group for the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during peptide bond formation.
The absolute requirement in this context is the preservation of chiral integrity. Racemization, the conversion of a pure enantiomer into a mixture of both L- and D-forms at the α-carbon, is a significant risk during the activation and coupling steps of peptide synthesis. The presence of even small amounts of the incorrect diastereomer in the final peptide can lead to misfolding, loss of biological activity, or altered immunogenicity.
Mechanistic Insight: Preventing Racemization
Racemization during peptide coupling often proceeds through an oxazolone intermediate. The propensity to form this intermediate is influenced by several factors, including the nature of the activating agent, the solvent, the temperature, and the specific amino acid side chain. Modern coupling reagents, such as HATU and HOBt, have been developed specifically to suppress oxazolone formation and minimize racemization.
Furthermore, the choice of ester protecting group is critical. Simple methyl or ethyl esters can be more prone to racemization under certain conditions. More sterically hindered esters, like tert-butyl esters, or electron-withdrawing esters, like benzyl esters, are often employed to provide greater stability and are cleaved under specific, controlled conditions that do not affect the peptide backbone.
Experimental Workflow: Assessing Chiral Purity in a Synthesized Dipeptide
Objective: To quantify the enantiomeric purity of a synthesized dipeptide (e.g., L-Ala-L-Phe-OMe) and determine the extent of racemization during the coupling step.
Methodology:
-
Synthesis: Couple Boc-L-Ala with L-Phe-OMe using a chosen coupling reagent (e.g., DCC/HOBt or HATU).
-
Deprotection: Remove the Boc protecting group from the synthesized dipeptide using trifluoroacetic acid (TFA).
-
Derivatization (Marfey's Method):
-
Dissolve the crude dipeptide in a bicarbonate buffer.
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
Incubate the reaction at a controlled temperature (e.g., 40°C) for a specified time.
-
Quench the reaction by adding HCl.
-
-
HPLC Analysis:
-
Analyze the resulting diastereomeric derivatives using reverse-phase HPLC with a standard C18 column.
-
The L-L and D-L diastereomers will have different retention times due to their different shapes, allowing for their separation and quantification.
-
Use a UV detector (e.g., at 340 nm) to monitor the elution.
-
-
Quantification: Integrate the peak areas for the L-L and D-L diastereomers. The percentage of the D-L diastereomer corresponds to the percentage of racemization of the alanine residue during coupling.
Trustworthiness of the Protocol: This method is self-validating because Marfey's reagent is itself chiral. It converts the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard, non-chiral chromatography, which is a robust and widely available technique. A control reaction using a standard mixture of L-L and D-L dipeptides confirms peak identity and detector response.
Diagram: Peptide Coupling and Racemization Pathway
Caption: Competing pathways of peptide bond formation and racemization via an oxazolone intermediate.
Part 3: Probing the Active Site: Chiral Esters as Mechanistic Tools
Beyond their roles in synthesis and drug delivery, chiral α-amino acid esters are invaluable as molecular probes to investigate the structure and function of enzyme active sites, particularly for proteases and esterases. By systematically varying the stereochemistry, the amino acid side chain, and the ester group, researchers can map the steric and electronic constraints of an enzyme's binding pocket.
For instance, comparing the hydrolysis rates of L- and D-amino acid esters can reveal the stereochemical preference of an enzyme. A high L/D selectivity ratio implies a tightly constrained active site that can only accommodate one enantiomer productively. Furthermore, incorporating unnatural amino acids or different ester groups (e.g., methyl, ethyl, benzyl, p-nitrophenyl) can provide information about the size and hydrophobicity of the substrate-binding pockets. The use of chromogenic or fluorogenic esters, such as p-nitrophenyl esters, allows for continuous spectroscopic monitoring of enzyme activity, providing a powerful tool for high-throughput screening and inhibitor discovery.
The interaction is not limited to substrates. A non-hydrolyzable analog of a preferred amino acid ester can act as a competitive inhibitor, binding to the active site but not undergoing catalysis. Such inhibitors are crucial for structural biology studies (e.g., X-ray crystallography) to trap the enzyme-ligand complex and visualize the binding interactions that confer stereoselectivity.
Conclusion
The biological significance of chiral α-amino acid esters is a testament to the principle that stereochemistry is a fundamental language of molecular biology. Their applications are diverse and sophisticated, ranging from the rational design of prodrugs that exploit stereoselective transport and activation, to their essential role as chirally-pure building blocks in the synthesis of therapeutic peptides. As mechanistic probes, they allow us to deconstruct the intricate workings of enzyme active sites. For the drug development professional, a deep, causal understanding of how the chirality of these esters dictates their biological fate and function is not merely academic—it is a prerequisite for innovation and the creation of safer, more effective medicines.
References
-
Title: Acyclovir: a review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Source: Drugs URL: [Link]
-
Title: Valacyclovir: a review of its use in the management of herpes zoster. Source: BioDrugs URL: [Link]
-
Title: Peptide coupling reagents, more than a letter soup. Source: Journal of Peptide Science URL: [Link]
-
Title: Principles of Peptide Synthesis Source: Springer Science & Business Media URL: [Link]
-
Title: A new reagent for the determination of the N-terminal amino acid of peptides and proteins. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: p-Nitrophenyl esters of N-protected amino acids and their use in peptide synthesis. Source: Journal of the American Chemical Society URL: [Link]
Phenylglycine: A Non-Proteinogenic Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Beyond the Canonical Twenty
In the intricate world of peptide and protein engineering, the twenty canonical amino acids have long served as the fundamental alphabet of life. However, the relentless pursuit of therapeutic innovation has propelled the scientific community to look beyond this established set. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code of humans, have emerged as powerful tools in drug discovery and development.[1][2] These unique building blocks offer a vast and largely untapped chemical space, enabling the precise tailoring of molecular properties to overcome the limitations of native peptides, such as poor stability and bioavailability.[1][3]
Among the diverse array of NPAAs, phenylglycine (Phg) stands out as a structurally simple yet profoundly impactful molecule.[4] Its discovery and subsequent integration into medicinal chemistry have revolutionized the design of peptide-based therapeutics and other chiral molecules. This guide provides a comprehensive technical overview of phenylglycine, from its initial discovery and synthesis to its critical role in shaping the landscape of modern drug development. We will delve into the causality behind experimental choices in its synthesis and application, offering field-proven insights for researchers and drug development professionals.
The Emergence of Phenylglycine: A Historical Perspective
Phenylglycine, with the chemical formula C₆H₅CH(NH₂)CO₂H, is a non-proteinogenic alpha-amino acid distinguished by the direct attachment of a phenyl group to its α-carbon.[4][5] This is in stark contrast to its proteinogenic counterpart, phenylalanine, which possesses a methylene spacer between the α-carbon and the aromatic ring.[4] This seemingly subtle structural difference imparts phenylglycine with unique conformational constraints and chemical properties that have been exploited in various therapeutic contexts.
The initial reports of phenylglycine as a constituent of natural products date back to the 1960s and 70s, where it was identified in peptide antibiotics such as virginiamycin S and pristinamycin.[4] These discoveries sparked interest in the biosynthesis and pharmacological significance of this unusual amino acid. It was later understood that in organisms like bacteria and fungi, NPAAs such as phenylglycine are synthesized by non-ribosomal peptide synthetases (NRPSs).[1] The identification of the biosynthesis gene cluster for pristinamycin in Streptomyces pristinaespiralis provided significant insights into the enzymatic machinery responsible for producing phenylglycine.[4]
Synthesis of Phenylglycine: From Classic Reactions to Asymmetric Innovations
The laboratory synthesis of phenylglycine is a cornerstone of its accessibility for research and industrial applications. Several methods have been developed, with the Strecker synthesis being one of the most historically significant and versatile.
The Strecker Synthesis: A Foundational Approach
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[5] In the context of phenylglycine, the synthesis commences with benzaldehyde.
Protocol: Racemic Strecker Synthesis of Phenylglycine
-
Step 1: Iminonitrile Formation. Benzaldehyde is reacted with ammonia and hydrogen cyanide. The ammonia first reacts with benzaldehyde to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.
-
Step 2: Hydrolysis. The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic dl-phenylglycine.
While effective for producing the racemic mixture, the demand for enantiomerically pure phenylglycine in pharmaceutical applications necessitated the development of asymmetric synthetic routes.
Asymmetric Synthesis: The Chiral Auxiliary Approach
The use of chiral auxiliaries has been instrumental in achieving stereoselective control in the synthesis of phenylglycine and its derivatives.[6] A notable example is the asymmetric Strecker synthesis employing a chiral amine.
Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary
-
Step 1: Chiral Imine Formation. Benzaldehyde is reacted with a chiral amine, such as (R)-phenylglycinol, to form a chiral imine.
-
Step 2: Diastereoselective Cyanation. The chiral imine is then reacted with a cyanide source. The steric hindrance imposed by the chiral auxiliary directs the cyanide attack to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile.
-
Step 3: Hydrolysis and Auxiliary Removal. The resulting diastereomerically enriched α-aminonitrile is then hydrolyzed, and the chiral auxiliary is cleaved to yield the desired enantiomer of phenylglycine.
The choice of the chiral auxiliary is critical, as its steric and electronic properties dictate the degree of stereocontrol.[6] (R)-phenylglycine amide has also been effectively used as a chiral auxiliary, taking advantage of a crystallization-induced asymmetric transformation to achieve high diastereoselectivity.[7]
Alternative Synthetic Routes
Other methods for synthesizing phenylglycine include the reductive amination of phenylglyoxylic acid and synthesis from glyoxal.[5] A one-step synthesis method has also been developed involving the reaction of DL-mandelic acid or D-mandelic acid with compounds containing amide groups.[8]
The Structural Significance of Phenylglycine in Peptide Design
The direct attachment of the bulky phenyl group to the α-carbon in phenylglycine significantly restricts the rotational freedom of the side chain compared to proteinogenic aromatic amino acids.[4] This conformational rigidity is a key attribute that medicinal chemists leverage to design peptides with enhanced properties.
Enhancing Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of NPAAs like phenylglycine can dramatically improve stability. The unnatural backbone conformation induced by phenylglycine can hinder the recognition and binding of proteases, thereby extending the circulating half-life of the peptide therapeutic.[1][3]
Modulating Receptor Binding and Potency
The constrained conformation of phenylglycine-containing peptides can pre-organize the peptide into a bioactive conformation that is optimal for receptor binding. This can lead to a significant increase in binding affinity and, consequently, enhanced potency.[1][9] Furthermore, the unique side-chain orientation can be used to probe and optimize interactions within a receptor's binding pocket.
Improving Permeability and Bioavailability
The physicochemical properties of phenylglycine can be exploited to improve the membrane permeability and overall bioavailability of peptide drugs.[3][9] By strategically replacing natural amino acids with phenylglycine, it is possible to fine-tune the lipophilicity and hydrogen bonding capacity of a peptide, facilitating its transport across biological membranes.
Applications of Phenylglycine in Drug Discovery and Development
The unique properties of phenylglycine have led to its incorporation into a wide range of therapeutic agents and its use as a critical building block in the synthesis of other important molecules.
Antibiotics
Phenylglycine and its hydroxylated derivatives are key components of several classes of antibiotics. For instance, they are found in glycopeptide antibiotics, which are crucial for treating serious bacterial infections.[4] The presence of these NPAAs is often essential for the antibiotic's mechanism of action.
Antihypertensives
Derivatives of phenylglycine have found application in the treatment of hypertension. For example, methyldopa, an analog of DOPA, contains a phenylglycine-like core structure and is used as an antihypertensive agent.[2]
Chiral Auxiliaries and Organocatalysts
Beyond its direct incorporation into drug molecules, phenylglycine and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis.[6] They are instrumental in the stereoselective synthesis of other α-amino acids and β-lactams, which are the core structures of many antibiotics.[6] More recently, chiral derivatives of phenylglycine have emerged as effective and environmentally friendly organocatalysts for various asymmetric transformations.[6]
Data Summary and Visualization
To provide a clear comparison of the key properties of phenylglycine and its proteinogenic counterpart, phenylalanine, the following table summarizes their structural and physical characteristics.
| Property | Phenylglycine | Phenylalanine |
| Chemical Formula | C₈H₉NO₂[5] | C₉H₁₁NO₂ |
| Molar Mass | 151.16 g/mol [10] | 165.19 g/mol |
| Structure | Phenyl group directly attached to α-carbon[4] | Phenyl group attached to β-carbon via a methylene group |
| Side Chain Flexibility | Restricted | More flexible |
| Natural Occurrence in Humans | No[1] | Yes |
Visualizing the Strecker Synthesis
The following diagram illustrates the general workflow of the Strecker synthesis for producing phenylglycine.
Caption: A simplified workflow of the Strecker synthesis of phenylglycine.
Phenylglycine in a Peptide Backbone
This diagram illustrates the structural difference between a peptide containing phenylalanine and one containing phenylglycine.
Caption: Comparison of Phenylalanine and Phenylglycine in a peptide chain.
Conclusion and Future Outlook
Phenylglycine represents a paradigm of how exploring beyond the canonical set of amino acids can lead to significant advancements in medicinal chemistry and drug development. Its unique structural features have provided a powerful tool for enhancing the therapeutic properties of peptides and for the stereoselective synthesis of complex chiral molecules. As our understanding of the biosynthesis and biological roles of NPAAs continues to grow, we can anticipate the discovery and development of novel phenylglycine-containing therapeutics with improved efficacy, safety, and bioavailability. The ongoing research into new synthetic methodologies and the application of phenylglycine derivatives as organocatalysts will further expand the utility of this remarkable non-proteinogenic amino acid.
References
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]
-
Ding, Y., Afshar, S., & Pan, D. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Wikipedia. (n.d.). Phenylglycine. [Link]
-
Wikipedia. (n.d.). N-Phenylglycine. [Link]
-
FAQ. (n.d.). What is L-Phenylglycine and its Applications in Organic Synthesis and Medicine? [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]
-
PubChem. (n.d.). 2-Phenylglycine. [Link]
-
PubChem. (n.d.). L-Phenylglycine. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. [Link]
-
van der Werf, M. J., et al. (2006). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 8(26), 5983-5986. [Link]
- CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. (2015).
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- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
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Topic: Key Suppliers and Quality Control of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Key Chiral Building Block
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a chiral derivative of the amino acid phenylglycine, is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemically defined center is often incorporated into the core structure of drugs where enantiomeric purity is paramount for therapeutic efficacy and safety. As regulatory scrutiny on stereoisomeric impurities tightens, the selection and rigorous qualification of a supplier for this building block are no longer trivial procurement tasks; they are foundational to the success of a drug development program.
This guide provides a senior application scientist's perspective on navigating the supplier landscape for this compound. It moves beyond a simple list of vendors to offer a framework for quality assessment, practical experimental protocols for in-house verification, and a logical workflow for supplier qualification.
The Criticality of Supplier Selection: Beyond Price and Availability
For a chiral intermediate like this compound, the choice of supplier has direct implications for process development, impurity profiling, and ultimately, the safety and efficacy of the final drug product. The primary concerns are:
-
Enantiomeric Purity: The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, off-target effects, or in some cases, significant toxicity. A reliable supplier must demonstrate consistent control over the stereochemistry of their manufacturing process.
-
Chemical Purity: Process-related impurities, such as residual starting materials, by-products from the synthesis, or residual solvents, can interfere with subsequent chemical transformations, leading to lower yields and complex purification challenges.
-
Lot-to-Lot Consistency: Reproducibility in research and manufacturing is non-negotiable. A qualified supplier must provide material with a consistent quality profile from one batch to the next, ensuring that established processes do not require constant re-optimization.
Comparative Analysis of Key Suppliers
The market for chemical reagents is diverse, ranging from large, multinational corporations to smaller, specialized laboratories. The following table summarizes the offerings for this compound from several notable suppliers. This data is intended for comparative purposes; researchers should always consult the supplier's specific lot documentation.
| Supplier | Product Number (Example) | CAS Number | Purity Specification | Molecular Weight | Notes |
| Sigma-Aldrich (Merck) | CIAH987EC7E7 | 59410-82-1 | 97% | 215.68 | Often provides comprehensive safety and handling information.[1] |
| Oakwood Chemical | 049976 | 59410-82-1 | 98% | 215.679 | Provides clear hazard and precautionary statements.[2] |
| ChemShuttle | 172921 | 59410-82-1 | 95% | 215.68 | Specifies storage conditions of 2-8°C.[3] |
| BLD Pharm | BD18907 | Not specified | Not specified | Not specified | Available through distributors like Fisher Scientific. |
| Suppliers on ChemicalBook | Various | 879-48-1 (racemate) | Varies | 215.68 | A platform listing multiple, primarily Asia-based, suppliers.[4][5] |
Note: The CAS number 879-48-1 is often associated with the racemic mixture (DL-form), while 59410-82-1 is specific to the (S)-enantiomer.[1][2][3][4][6][7] Researchers must exercise diligence in confirming the stereochemistry of the product being ordered.
Technical Deep Dive: A Framework for Incoming Quality Control
Trust in a supplier's Certificate of Analysis (CoA) is important, but verification is essential. An in-house quality control (QC) protocol provides a self-validating system to ensure the material meets the stringent requirements of pharmaceutical research. The following protocols are designed to confirm the identity, purity, and enantiomeric excess of this compound.
Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. Each unique proton environment in the structure produces a distinct signal in the spectrum, and the splitting pattern of these signals reveals information about neighboring protons. This allows for an unambiguous confirmation of the compound's identity.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 0-12 ppm.
-
Data Analysis:
-
Phenyl Protons: Expect a multiplet in the aromatic region (approx. 7.3-7.5 ppm) integrating to 5 protons.
-
Methine Proton (α-proton): Look for a singlet or a narrowly split multiplet for the proton attached to the chiral center (CH -NH₂).
-
Ethyl Ester Protons: Identify a quartet (for the -O-CH₂ -CH₃ group) and a triplet (for the -O-CH₂-CH₃ group). The quartet is typically downfield from the triplet.
-
Amine/Ammonium Protons: Broad signals for the -NH₃⁺ protons may be visible, and their chemical shift can be concentration and solvent-dependent.
-
Note: Published spectra or spectra from previous, validated batches should be used for comparison.[8][9][10]
Experimental Protocol 2: Purity and Enantiomeric Excess via Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and stereoisomeric purity. A chiral stationary phase (CSP) is used to differentiate between the (S) and (R) enantiomers. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks.[11][12] This allows for the precise quantification of the unwanted enantiomer.
Methodology:
-
Column Selection: Utilize a polysaccharide-based chiral column, such as one based on cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H or Chiralpak® series). These columns are known for their broad applicability in separating enantiomers of amino acid derivatives.[13][14]
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point could be 90:10 (v/v) Hexane:IPA. The exact ratio must be optimized to achieve baseline separation.[13]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the phenyl group exhibits strong absorbance.
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the racemic (DL) compound first to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the (S)-enantiomer sample.
-
Integrate the area of both enantiomer peaks. The enantiomeric excess (% ee) is calculated as: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
The total chemical purity can be assessed by the area percentage of the main peak relative to all peaks detected.
-
Visualization of Key Workflows and Concepts
Supplier Qualification Workflow
The process of selecting and validating a new supplier for a critical raw material can be visualized as a logical flow.
Caption: Enantiomers interact differently with the CSP, leading to separation.
Conclusion
This compound is more than a simple chemical; it is a precision tool for the construction of complex, life-saving molecules. The integrity of the entire research and development pipeline depends on the quality of such fundamental building blocks. Therefore, a comprehensive approach to sourcing—one that combines diligent supplier research with robust, in-house analytical verification—is an indispensable strategy. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can mitigate risks, ensure reproducibility, and build a solid foundation for their scientific endeavors.
References
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PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. This compound. [Link]
-
PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
-
Organic Syntheses. Ethyl phenylacetate. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Chegg.com. Solved Ethyl-2-phenylacetate Results. [Link]
-
Supporting Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). [Link]
-
Fisher Scientific. BLD Pharm 500GR (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Using (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Introduction: The Strategic Incorporation of Phenylglycine in Modern Peptide Therapeutics
In the landscape of contemporary drug discovery, the design of sophisticated peptidomimetics and peptide-based therapeutics is paramount. These molecules offer the potential for high specificity and potency, but their development is often challenged by metabolic instability and poor bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these hurdles, and (S)-phenylglycine (Phg), a residue with a bulky aromatic side chain directly attached to the α-carbon, is a particularly valuable building block.[1][2] The constrained nature of the phenylglycine moiety can enforce specific secondary structures, enhance receptor affinity, and, critically, confer resistance to enzymatic degradation by proteases.[1]
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride is a readily available and versatile precursor for introducing the (S)-phenylglycine scaffold into a growing peptide chain. Its use, however, is not without significant technical challenges, most notably the propensity for racemization at the α-carbon.[3][4][5][6] The increased acidity of the benzylic α-proton makes this position susceptible to epimerization under the basic conditions frequently employed in standard solid-phase peptide synthesis (SPPS).[5]
This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of (S)-Ethyl 2-amino-2-phenylacetate into synthetic peptides. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations necessary to ensure high yield and stereochemical fidelity. We will address N-terminal protection, optimized coupling strategies to mitigate racemization, and final cleavage and deprotection of the C-terminal ethyl ester.
Part 1: Foundational Chemistry and Strategic Planning
The Challenge of Stereochemical Integrity
The primary obstacle in using phenylglycine derivatives is the risk of epimerization. Two key stages in Fmoc-based SPPS are particularly critical:
-
Fmoc-Deprotection: The use of piperidine, a strong secondary amine base, to remove the N-terminal Fmoc group can lead to racemization of the adjacent phenylglycine residue.[7]
-
Amino Acid Coupling: The base-catalyzed activation and coupling of the incoming Fmoc-protected phenylglycine is the most critical step for racemization.[3][4][5] Standard coupling conditions using common activators like HATU or HBTU with a strong, non-hindered base such as N,N-diisopropylethylamine (DIPEA) can result in significant loss of stereochemical purity.[3][8]
Our protocols are specifically designed to navigate these challenges by employing optimized reagent combinations that suppress epimerization.
Workflow Overview
The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS follows a multi-stage workflow. Each stage requires careful execution to ensure the final product's purity and stereochemical integrity.
Caption: Workflow for peptide synthesis using (S)-Ethyl 2-amino-2-phenylacetate.
Part 2: Detailed Protocols and Methodologies
Protocol 1: N-Terminal Fmoc Protection
The commercially available hydrochloride salt must first be neutralized and protected with a suitable N-terminal protecting group, typically Fmoc for SPPS.
Materials:
-
This compound
-
Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization & Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%). Stir until a clear solution is obtained.
-
Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add deionized water and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-(S)-phenylglycine ethyl ester.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - The Coupling Step
This protocol outlines the critical coupling of the prepared Fmoc-(S)-Phg-OH (after saponification of the ethyl ester if coupling a pre-synthesized building block, or direct use of Fmoc-(S)-Phg-OH) onto the resin-bound peptide. This procedure is designed to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-(S)-Phg-OH (3.0 eq)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3.0 eq)
-
2,4,6-Trimethylpyridine (TMP) (6.0 eq)
-
N,N-Dimethylformamide (DMF), high purity, amine-free
SPPS Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(S)-Phg-OH (3.0 eq) and COMU (3.0 eq) in DMF. Add TMP (6.0 eq) and allow the mixture to pre-activate for 2 minutes. Do not allow the activation mixture to stand for extended periods. [8]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the reaction completion.[5] If the test is positive (indicating incomplete coupling), wash the resin and perform a second coupling with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next SPPS cycle.
| Reagent Combination | Base | Resulting Stereopurity (% Desired Diastereomer) | Reference |
| HATU | DIPEA | ~70-85% | [3] |
| HBTU | DIPEA | ~75-88% | [3] |
| DEPBT | TMP | >98% | [3][4] |
| COMU | TMP | >98% | [3][4][5] |
Table 1: Impact of Coupling Reagents and Bases on Phenylglycine Racemization.
Caption: Mechanism of racemization and the mitigation strategy using hindered bases.
Protocol 3: Cleavage from Resin and C-Terminal Ethyl Ester Formation
This protocol describes a method to simultaneously cleave the peptide from an acid-labile resin (e.g., 2-chlorotrityl chloride resin) and form the C-terminal ethyl ester, while preserving most acid-sensitive side-chain protecting groups.
Materials:
-
Dry, protected peptide-resin (e.g., on 2-chlorotrityl resin)
-
Anhydrous Ethanol
-
Acetyl chloride or Hydrogen chloride (gas)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Pyridine
Procedure:
-
Preparation of Reagent: Prepare a solution of ~1 M anhydrous HCl in ethanol. This can be done by carefully adding acetyl chloride (e.g., 7.3 mL per 100 mL of ethanol) to cold (0°C) anhydrous ethanol and stirring for 10 minutes. Alternatively, bubble anhydrous HCl gas through the ethanol.
-
Resin Preparation: Wash the dry peptide-resin with anhydrous DCM (3x) and then swell in a minimal amount of anhydrous DCM.
-
Cleavage and Esterification: Add the HCl/ethanol solution to the swollen resin (e.g., 10 mL per gram of resin). Agitate the slurry at room temperature for 2-4 hours.[7]
-
Filtration and Neutralization: Filter the resin and collect the filtrate into a flask containing a small amount of pyridine (to neutralize the excess HCl).
-
Washing: Wash the resin with additional ethanol and DCM. Combine all filtrates.
-
Isolation: Concentrate the combined filtrates under reduced pressure.
-
Precipitation: Add the concentrated solution dropwise to a stirred beaker of cold diethyl ether. The peptide ethyl ester will precipitate.
-
Collection and Drying: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
-
Side-Chain Deprotection: If required, the remaining acid-labile side-chain protecting groups can be removed by treatment with a standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).[1]
Part 3: Applications in Drug Discovery and Development
The incorporation of phenylglycine is a validated strategy in the development of potent and stable peptide therapeutics. Its presence is noted in several classes of bioactive natural products and clinically relevant molecules.
-
Antimicrobial Peptides: Phenylglycine and its hydroxylated derivatives are key components of glycopeptide antibiotics like vancomycin and streptogramin antibiotics such as pristinamycin I .[9][10][11][12] Their rigid structure is crucial for the specific binding interactions that underpin their antimicrobial activity.
-
Protease Inhibitors: The steric bulk of the phenylglycine side chain can effectively block the active sites of proteases. Peptidomimetics containing Phg have been developed as inhibitors for viral proteases, including those from Hepatitis C and Dengue virus.
-
Neurological Drug Candidates: Phenylglycine derivatives have been explored as pharmacological tools to investigate metabotropic glutamate receptors in the central nervous system.[13] More recently, phenylglycinamide derivatives have been identified as potent antiseizure and antinociceptive drug candidates with multimodal mechanisms of action.[10][14]
-
Metabolic Disease Therapeutics: Novel L-phenylglycine derivatives have been designed and synthesized as potential lead compounds targeting peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism, for the development of antidiabetic drugs.[15]
The ability to synthetically incorporate (S)-phenylglycine with high stereochemical control, as detailed in this guide, is therefore a critical enabling technology for medicinal chemists seeking to optimize peptide drug candidates for enhanced stability, bioavailability, and therapeutic efficacy.
References
- Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(33), 3249–3252.
- Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS.
- Tala, S. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 332-339.
- Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
- Mast, Y., et al. (2023). Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue. RSC Chemical Biology.
- Jakubiec, M., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 15(17), 3228-3256.
- Li, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4478-4489.
- BenchChem. (n.d.). Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH. BenchChem.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
- Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488.
- BenchChem. (n.d.).
- Boger, D. L., et al. (2018). Next Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society, 140(49), 17033-17037.
- Mast, Y., et al. (2023). Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue.
- Jakubiec, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(19), 6599.
- Boger, D. L., et al. (2011). Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues. Journal of the American Chemical Society, 133(35), 13785-13800.
- Mast, Y., et al. (2023). Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. Sigma-Aldrich.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
- Jensen, K. J., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(8), 2469-2476.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Brimble, M. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemical Reviews, 120(7), 3356-3405.
- Hudson, R. H. E., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
- BOC Sciences. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Kumar, V. P., et al. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring.
- Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(61), 32658-32672.
- Mast, Y., et al. (2023). Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue. PubMed.
- Boger, D. L., et al. (2020). Tetrachlorovancomycin: Total Synthesis of a Designed Glycopeptide Antibiotic of Reduced Synthetic Complexity. Journal of the American Chemical Society, 142(26), 11466-11475.
- Gellerman, G., et al. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(25), 9553-9556.
- Teixeira, C., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(8), 2051-2054.
- Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck.
- Ellman, J. A., et al. (1997). Methods for the synthesis of fmoc protected amines.
- Mast, Y., et al. (2023). Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue.
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Asymmetric Synthesis of β-Lactams with Phenylglycine Derivatives: A Technical Guide for Researchers
Foreword: The Enduring Legacy and Synthetic Challenge of the β-Lactam Core
The β-lactam, a strained four-membered cyclic amide, is a cornerstone of medicinal chemistry. Its fame is inextricably linked to the discovery of penicillin, a revolutionary event that ushered in the age of antibiotics. Beyond the classical penicillins and cephalosporins, the β-lactam motif is a privileged scaffold in a diverse array of therapeutic agents, including cholesterol absorption inhibitors, anticancer drugs, and enzyme inhibitors.[1][2] The biological activity of these molecules is profoundly dictated by their stereochemistry. Consequently, the development of synthetic methodologies that allow for precise control over the stereocenters of the β-lactam ring is a paramount objective in modern organic synthesis and drug development.[3][4]
This technical guide provides an in-depth exploration of the asymmetric synthesis of β-lactams, with a specific focus on the strategic use of phenylglycine derivatives. These readily available chiral building blocks serve as powerful tools to induce stereoselectivity in the construction of the β-lactam core. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the practical aspects of these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools in their own work.
Phenylglycine Derivatives: Versatile Chiral Auxiliaries and Precursors
Phenylglycine, a non-proteinogenic amino acid, and its derivatives have carved a significant niche in asymmetric synthesis. The phenyl group, directly attached to the α-carbon, provides a sterically demanding and electronically distinct environment that can effectively bias the approach of reagents to a prochiral center. This has led to their widespread application as chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective transformation.[5]
In the context of β-lactam synthesis, phenylglycine derivatives, particularly (R)- and (S)-phenylglycinol, are precursors to highly effective chiral auxiliaries such as Evans-type oxazolidinones.[1][6] These auxiliaries can be acylated to generate chiral ketene precursors for the Staudinger cycloaddition. Furthermore, esters derived from phenylglycine can be employed in the ester enolate-imine condensation, another powerful method for β-lactam construction.
Key Strategies for Asymmetric β-Lactam Synthesis with Phenylglycine Derivatives
Two major strategies have emerged as highly reliable for the asymmetric synthesis of β-lactams using phenylglycine derivatives: the Staudinger ketene-imine cycloaddition and the ester enolate-imine cyclocondensation.
The Staudinger Ketene-Imine [2+2] Cycloaddition
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene with an imine remains one of the most versatile methods for constructing the β-lactam ring.[7] In its asymmetric variant, stereocontrol is achieved by employing a chiral component, either in the ketene or the imine. The use of a chiral auxiliary attached to the ketene component has proven to be a particularly effective strategy.
The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate furnishes the β-lactam product.
The stereochemical outcome of the reaction is determined during the ring-closing step. When a chiral auxiliary, such as an oxazolidinone derived from phenylglycine, is attached to the ketene, it creates a chiral environment that directs the formation of one diastereomer preferentially. The bulky phenyl group of the auxiliary effectively shields one face of the enolate intermediate, forcing the imine to approach from the less hindered face. This leads to a high degree of diastereoselectivity in the final β-lactam product.
Application Protocol 1: Asymmetric Synthesis of a β-Lactam via Staudinger Cycloaddition using a Phenylglycine-Derived Chiral Auxiliary
This protocol details the synthesis of a chiral β-lactam through the [2+2] cycloaddition of a ketene, generated in situ from an acid chloride bearing a phenylglycine-derived oxazolidinone auxiliary, and an achiral imine.
Workflow Diagram
Sources
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- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes & Protocols: Strategic Incorporation of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride in Solid-Phase Peptide Synthesis
Introduction: The Role of Phenylglycine in Peptide Design
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, including their conformational stability, resistance to enzymatic degradation, and receptor-binding affinity. Among these, α-phenylglycine (Phg), a non-natural amino acid featuring a phenyl group directly attached to the α-carbon, is of particular interest.[1][2] This structure imposes significant steric constraints on the peptide backbone, effectively locking the dihedral angles and promoting the formation of stable secondary structures such as β-turns and helices.[1]
This guide provides a comprehensive technical overview and detailed protocols for the use of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a derivative of L-phenylglycine, in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical considerations for its successful incorporation, focusing on strategies to overcome the inherent challenges of steric hindrance and the well-documented propensity of phenylglycine to racemize during activation.[1][3] The protocols described herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique structural properties of phenylglycine to create novel, conformationally defined peptides.
Core Principles and Strategic Considerations
The successful incorporation of any sterically demanding and racemization-prone amino acid requires a departure from standard SPPS protocols. The key to success lies in understanding the chemistry of the building block and selecting the appropriate synthesis strategy.
The Starting Material: this compound
The reagent has three key features that dictate its handling and application:
-
Free α-Amine (as a Hydrochloride Salt): Unlike standard Fmoc-protected amino acids used in SPPS, this building block's α-amine is unprotected and supplied as a hydrochloride salt.[4][5] Therefore, a preliminary N-terminal protection step (typically with Fmoc-OSu) is required before it can be used in a standard Fmoc/tBu SPPS workflow.
-
Ethyl Ester Carboxyl Protection: The carboxyl group is protected as an ethyl ester. This ester is stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from most resins (e.g., TFA-based cocktails).[6] This means the ethyl ester will remain on the phenylglycine residue in the final, cleaved peptide. If the free carboxylate is desired, a post-cleavage saponification step is necessary.
-
(S)-Stereochemistry: The starting material is enantiomerically pure. A primary challenge during peptide synthesis is to maintain this stereochemical integrity, as the α-proton of phenylglycine is relatively acidic and prone to epimerization during the carboxyl group activation step.[1][3]
Mitigating Racemization: The Choice of Coupling Reagents and Base
The most critical step for maintaining stereochemical purity is the activation and coupling of the phenylglycine residue. Racemization typically occurs via the formation of a 5(4H)-oxazolone intermediate. To minimize this side reaction, the choice of coupling reagent and base is paramount.
-
Coupling Reagents: Uronium/aminium-based reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly recommended. HOAt acts as a superior additive to the older HOBt, accelerating the coupling reaction and suppressing racemization by minimizing the lifetime of the activated species.[7] COMU is another excellent, safer alternative to benzotriazole-based reagents.[3]
-
Bases: The use of a sterically hindered, non-nucleophilic base is crucial. 2,4,6-Collidine is often preferred over the more commonly used N,N-diisopropylethylamine (DIEA) for coupling racemization-prone amino acids.[3] Its bulkiness reduces the likelihood of α-proton abstraction from the activated amino acid.
Experimental Protocols
These protocols assume a standard manual Fmoc/tBu solid-phase peptide synthesis workflow.[7][8][9] All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: N-α-Fmoc Protection of (S)-Ethyl 2-amino-2-phenylacetate
This protocol converts the starting material into a building block suitable for SPPS.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Stir the solution in an ice bath until all solids are dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, Fmoc-(S)-Phg-OEt, typically as a white solid.
-
Confirm identity and purity via LC-MS and NMR.
Workflow for SPPS Incorporation
The following diagram illustrates the key steps for incorporating the newly synthesized Fmoc-(S)-Phg-OEt into a growing peptide chain on a solid support.
Sources
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- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Enzymatic synthesis of optically active phenylglycine derivatives
An Application Guide to the Enzymatic Synthesis of Optically Active Phenylglycine Derivatives
Authored by: Senior Application Scientist, Biocatalysis Division
Introduction: The Imperative for Chiral Phenylglycine in Modern Pharmaceuticals
Optically active phenylglycine and its derivatives are not merely laboratory curiosities; they are critical chiral building blocks for a multitude of high-value pharmaceuticals.[1][2] Their structures are integral to blockbuster semi-synthetic β-lactam antibiotics like ampicillin, cephalexin, and cefaclor, as well as serving as key precursors for anti-tumor agents and other therapeutics.[3][4] The non-proteinogenic nature and the direct attachment of the phenyl ring to the α-carbon impart unique conformational constraints and properties to peptides and drug molecules.[1]
Traditionally, the synthesis of these enantiopure compounds has relied on classical chemical methods, which often involve harsh reagents, high energy consumption, and the generation of significant chemical waste.[5] Furthermore, these methods frequently produce racemic mixtures, necessitating difficult and costly resolution steps. Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling and sustainable alternative. Enzymatic syntheses are characterized by their exceptional stereo-, regio-, and chemoselectivity, operating under mild, aqueous conditions with unparalleled efficiency.[6] This guide provides an in-depth exploration of field-proven enzymatic strategies for producing optically active phenylglycine derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage the precision of nature's catalysts.
Strategic Overview: Major Enzymatic Routes
The synthesis of enantiopure phenylglycine derivatives can be broadly categorized into two primary enzymatic strategies: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. The choice of strategy is dictated by factors such as substrate availability, cost, and the desired final product configuration (D- or L-enantiomer).
Strategy 1: Kinetic Resolution of Racemic Phenylglycine Derivatives
This approach leverages enzymes that exhibit high enantioselectivity, acting on only one enantiomer of a racemic starting material, leaving the other unreacted and thus resolved. Hydrolases are the workhorses for this strategy.
A. Penicillin G Acylase: The Industrial Catalyst
Principle and Rationale: Penicillin G Acylase (PGA) is a robust hydrolase renowned for its industrial application in producing the β-lactam nucleus 6-aminopenicillanic acid (6-APA).[7] Its utility extends to kinetic resolution. The core principle involves the enantioselective hydrolysis of an N-acylated racemic phenylglycine derivative. PGA specifically recognizes and cleaves the acyl group from the L-enantiomer, producing L-phenylglycine and the corresponding acid. The D-N-acyl-phenylglycine remains untouched and can be easily separated. This method is particularly valuable for producing D-phenylglycine, a key side chain for ampicillin.[8]
The causality behind this choice rests on PGA's exquisite stereoselectivity and its operational stability, especially when immobilized.[7][9] Immobilization not only simplifies catalyst recovery and reuse—a critical factor for process economy—but also often enhances the enzyme's stability against changes in pH and temperature.[10]
Detailed Protocol: Resolution of DL-N-Phenylacetyl-phenylglycine
-
Materials & Reagents:
-
DL-N-Phenylacetyl-phenylglycine (Substrate)
-
Immobilized Penicillin G Acylase (e.g., from E. coli or Alcaligenes faecalis)[11]
-
Phosphate buffer (0.1 M, pH 7.8)
-
Sodium hydroxide (NaOH), 2 M solution
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate (for extraction)
-
Deionized water
-
-
Enzyme Activity Assay (Self-Validation):
-
Before starting the preparative scale, it is crucial to verify the activity of the immobilized PGA batch. A standard assay involves monitoring the hydrolysis of a known substrate (like Penicillin G) via pH titration or HPLC. This ensures reproducibility.
-
-
Reaction Setup:
-
Suspend DL-N-Phenylacetyl-phenylglycine in the phosphate buffer (pH 7.8) to a final concentration of 5-10% (w/v) in a temperature-controlled reaction vessel at 37°C.
-
Add the immobilized PGA. The enzyme loading is a critical parameter; a typical starting point is 100-150 International Units (IU) per gram of substrate.[9]
-
Maintain the pH at 7.8 throughout the reaction by the controlled addition of 2 M NaOH using a pH-stat or automatic titrator. The consumption of NaOH is a direct measure of the reaction progress, as phenylacetic acid is released.
-
Monitor the reaction by taking aliquots at regular intervals (e.g., every 15-30 minutes).
-
-
Work-up and Product Isolation:
-
When the reaction reaches ~50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
Cool the reaction mixture to 0-5°C.
-
Adjust the pH to ~2.0 with 2 M HCl to precipitate the unreacted D-N-Phenylacetyl-phenylglycine and the phenylacetic acid byproduct.
-
Filter the precipitate. The filtrate contains the water-soluble L-phenylglycine.
-
The solid precipitate can be treated with ethyl acetate to selectively dissolve the phenylacetic acid, leaving the purified D-N-Phenylacetyl-phenylglycine.
-
The isolated D-N-Phenylacetyl-phenylglycine is then chemically hydrolyzed (e.g., by refluxing in dilute acid) to yield the final D-phenylglycine product.
-
-
Analytical Verification:
| Parameter | Typical Value / Condition | Rationale / Comment |
| Enzyme Source | Immobilized PGA from E. coli | High activity and stability; immobilization allows for easy reuse. |
| Substrate | DL-N-Phenylacetyl-phenylglycine | Phenylacetyl is a preferred acyl group for PGA. |
| pH | 7.5 - 8.5 | Optimal range for PGA hydrolytic activity.[9] |
| Temperature | 37 - 50°C | Balances reaction rate with enzyme stability.[9] |
| Theoretical Yield | 50% for each enantiomer | The nature of kinetic resolution. The unwanted enantiomer can be racemized and recycled. |
| Achievable e.e. | >99% | Demonstrates the high enantioselectivity of the enzyme. |
Strategy 2: Asymmetric Synthesis from Prochiral Substrates
This elegant strategy builds the desired chiral center from a symmetric, prochiral molecule, theoretically allowing for 100% conversion to the desired enantiomer. Transaminases are at the forefront of this approach.
A. Amine Transaminases (ATAs): Precision Amination
Principle and Rationale: Amine transaminases (ATAs), also known as transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or aldehyde acceptor.[6] For phenylglycine synthesis, an ATA can asymmetrically aminate a prochiral α-keto acid, phenylglyoxylic acid, to produce either D- or L-phenylglycine with very high enantiomeric excess.[3]
The choice of this strategy is driven by its directness and high theoretical yield. The primary challenge is overcoming the reaction equilibrium, which often lies unfavorably. This is ingeniously solved by using an amine donor like isopropylamine, which upon deamination produces acetone—a volatile byproduct that can be removed from the reaction, thus driving the equilibrium towards product formation. The availability of both (R)- and (S)-selective ATAs provides access to both enantiomers of the target molecule, offering significant synthetic flexibility.[3]
Detailed Protocol: ATA-Catalyzed Synthesis of L-Phenylglycine
-
Materials & Reagents:
-
Phenylglyoxylic acid (Substrate)
-
L-Alanine or Isopropylamine (Amine Donor)
-
(S)-selective Amine Transaminase (commercially available or as a whole-cell biocatalyst)
-
Pyridoxal-5'-phosphate (PLP), 1 mM
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
If using L-alanine as donor: Alanine dehydrogenase (AlaDH) and Formate dehydrogenase (FDH) for cofactor recycling.
-
If using L-alanine as donor: NADH, Sodium Formate.
-
-
Enzyme and Biocatalyst Preparation:
-
ATAs can be used as purified enzymes or, more commonly and cost-effectively, as lyophilized whole E. coli cells overexpressing the enzyme. Whole cells have the advantage of protecting the enzyme and retaining the PLP cofactor.
-
-
Reaction Setup (using Isopropylamine):
-
In a sealed, temperature-controlled vessel (30-40°C), dissolve phenylglyoxylic acid (e.g., 50 mM) and PLP (1 mM) in the phosphate buffer.
-
Add the amine donor, isopropylamine, in excess (e.g., 0.5 - 1.0 M).
-
Initiate the reaction by adding the ATA biocatalyst (e.g., 10-20 g/L of lyophilized cell powder).
-
Maintain gentle agitation. To drive the equilibrium, a slight vacuum can be applied, or the headspace can be slowly sparged with nitrogen to facilitate the removal of the volatile acetone byproduct.
-
Monitor the reaction progress by HPLC, observing the formation of L-phenylglycine.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion, terminate it by centrifuging to remove the whole-cell biocatalyst.
-
The supernatant contains the product, L-phenylglycine. The product can be isolated and purified by adjusting the pH to its isoelectric point (pI ≈ 5.5) to induce crystallization, followed by filtration and washing.
-
-
Analytical Verification:
-
Conversion: Use Reverse-Phase HPLC to quantify the concentration of phenylglycine.
-
Enantiomeric Excess (e.e.): Derivatize the product with a chiral derivatizing agent (e.g., Marfey's reagent) followed by RP-HPLC analysis, or directly use a Chiral HPLC method.
-
| Parameter | Typical Value / Condition | Rationale / Comment |
| Enzyme Source | Recombinant ATA in E. coli | High expression levels and activity. Whole cells are robust and cost-effective. |
| Substrate | Phenylglyoxylic acid | Prochiral keto-acid precursor. |
| Amine Donor | Isopropylamine | Forms a volatile byproduct (acetone), which helps drive the reaction equilibrium. |
| pH | 7.0 - 8.5 | Common optimal range for many ATAs. |
| Temperature | 30 - 45°C | A good compromise between reaction rate and enzyme/substrate stability. |
| Theoretical Yield | >95% | Asymmetric synthesis can overcome the 50% limit of kinetic resolution. |
| Achievable e.e. | >99% | ATAs are known for their exceptional enantioselectivity.[6] |
Analytical Methods for a Self-Validating System
A robust protocol is a self-validating one. Accurate and reliable analytical methods are non-negotiable for monitoring reaction progress and confirming the optical purity of the final product.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[13]
-
Principle: The separation is achieved on a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Column Selection: The choice of CSP is critical and often empirical. For amino acids like phenylglycine, common successful phases include those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or ligand-exchange principles.[14]
-
Method Development: A typical starting mobile phase for a cyclodextrin-based column would be a buffered aqueous solution with an organic modifier like methanol or acetonitrile. The resolution can be optimized by adjusting the buffer pH, modifier concentration, and column temperature.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram: e.e. (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
| Technique | Purpose | Key Considerations |
| Reverse-Phase HPLC | Monitor reaction conversion (quantify substrate and product) | Use a standard C18 column. Isocratic or gradient elution with a buffered mobile phase. UV detection (~254 nm). |
| Chiral HPLC | Determine enantiomeric excess (e.e.) of the product | Requires a specialized Chiral Stationary Phase. Method development is crucial. |
| Mass Spectrometry (MS) | Confirm product identity | Can be coupled with HPLC (LC-MS) for definitive mass confirmation of the product peak.[15] |
References
-
Wang, P., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology. [Link]
-
Eppinger, K., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]
- Google Patents. (2015). Synthesis method of D-phenylglycine and DL-phenylglycine. CN104370765A.
-
Chen, R. R., et al. (2022). A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine. ChemBioChem. [Link]
-
Birch, P. J., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience. [Link]
-
Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiotics Bulletin. [Link]
-
Lee, J. Y., et al. (2015). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of the American Society for Mass Spectrometry. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences. [Link]
-
Zhang, C., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]
-
ResearchGate. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. [Link]
-
Zhang, C., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PubMed. [Link]
-
ResearchGate. (2014). Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions. [Link]
-
ResearchGate. (n.d.). Whole cells coexpressing nine enzymes, the synthesis of d‐phenyl glycine 3. [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). [Link]
-
Wikipedia. (n.d.). Oxidative deamination. [Link]
-
ACS Publications. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters. [Link]
-
SciSpace. (2009). New Phenylglycine‐Derived Primary Amine Organocatalysts for the Preparation of Optically Active Warfarin. [Link]
-
YouTube. (2019). Oxidative deamination of amino acids. [Link]
-
ResearchGate. (2002). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. [Link]
-
ResearchGate. (2000). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (2020). Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. [Link]
-
PubMed. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]
-
Tufts University. (2020). Engineering enzymes in high throughput. [Link]
-
Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Proteins and Proteomics. [Link]
-
Royal Society of Chemistry. (2015). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Taylor & Francis Online. (n.d.). Oxidative deamination – Knowledge and References. [Link]
-
PubMed. (2002). [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent]. [Link]
-
PubMed. (2022). Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations. [Link]
-
ResearchGate. (2023). Enzyme Engineering for High‐Yielding Amide Formation: Lipase‐Catalyzed Synthesis of N‐Acyl Glycines in Aqueous Media. [Link]
-
MDPI. (2024). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. [Link]
-
NIH. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]
-
MDPI. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. [Link]
-
Frontiers. (2022). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. [Link]
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Large-scale synthesis of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
An Application Guide for the Regioselective and Stereocontrolled Gram-Scale Synthesis of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Abstract
This compound is a pivotal chiral building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This application note provides a comprehensive, in-depth guide for its large-scale synthesis, focusing on a robust and scalable diastereoselective resolution pathway. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and rigorous analytical controls required for producing high-purity material suitable for pharmaceutical development.
Introduction and Strategic Overview
The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of pharmaceutical manufacturing. The specific stereochemistry of these molecules is often critical for their biological activity and safety profile. (S)-Ethyl 2-amino-2-phenylacetate, an ester of (S)-phenylglycine, is a valuable precursor for various drugs. While numerous methods exist for asymmetric synthesis, including catalytic enantioselective approaches, diastereoselective crystallization of a racemic mixture remains one of the most cost-effective and industrially proven methods for large-scale production.[1]
This guide details a multi-step synthesis beginning with the classic Strecker synthesis to generate a racemic intermediate, followed by esterification and subsequent resolution using a chiral resolving agent. The final steps involve liberation of the desired enantiomer and its conversion to the stable hydrochloride salt.
Sources
Analytical Methods for Monitoring Reactions with (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
An Application Note and Protocol Guide
Abstract
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemical integrity of its amine center is often paramount to the final product's efficacy and safety. Consequently, robust analytical monitoring during chemical transformations is not merely a quality control step but a fundamental component of process understanding and optimization. This guide provides a detailed exploration of established and advanced analytical methodologies for monitoring reactions involving this key intermediate. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic techniques, offering field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Chiral Reaction Monitoring
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as over half of all drugs are chiral.[1] this compound serves as a vital starting material, where its single stereocenter must be preserved or controllably inverted during synthesis. Ineffective reaction monitoring can lead to racemization, incomplete conversion, or the formation of impurities, compromising yield, purity, and ultimately, patient safety.
The choice of an analytical method is therefore a strategic decision, dictated by the specific reaction kinetics, the nature of the reactants and products, and the type of data required—be it real-time kinetic profiles, endpoint conversion analysis, or precise enantiomeric excess (e.e.) determination. This document outlines the primary analytical tools available, providing both the theoretical grounding and practical protocols to empower scientists to make informed decisions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
HPLC is the most powerful and versatile technique for resolving enantiomers, making it indispensable for reactions involving chiral compounds.[2] Its strength lies in the use of Chiral Stationary Phases (CSPs), which create a diastereomeric interaction with the enantiomers, leading to differential retention times and, thus, separation.[1]
Causality of Method Selection: Why Chiral HPLC?
For a starting material like (S)-Ethyl 2-amino-2-phenylacetate, the primary analytical questions are:
-
How much of the starting material has been consumed?
-
How much of the desired product has been formed?
-
Has any racemization of the starting material or product occurred?
Chiral HPLC directly answers all three questions in a single analysis by separating the (S)- and (R)-enantiomers of both the reactant and the product. Polysaccharide-based CSPs are exceptionally versatile and are recognized as one of the most powerful tools for HPLC-based chiral separations.[3] They are often the first choice for screening and method development for a wide range of compounds, including amines.[4]
Experimental Workflow: Chiral HPLC
Sources
Application Notes & Protocols: L-Phenylglycine Ethyl Ester Hydrochloride as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract: This technical guide provides an in-depth exploration of L-Phenylglycine ethyl ester hydrochloride as a robust and versatile chiral auxiliary for asymmetric synthesis. We delve into the foundational principles governing its stereodirecting influence and present detailed application notes for its use in the synthesis of high-value chiral molecules, including β-lactams and α-amino acids. This document is intended for researchers, chemists, and drug development professionals seeking to implement efficient and highly selective asymmetric transformations. Included are field-proven, step-by-step protocols, mechanistic insights, and data to support the described methodologies.
Introduction: The Principle and Power of Chiral Auxiliaries
In the landscape of pharmaceutical and fine chemical synthesis, the production of single-enantiomer compounds is paramount. Chiral auxiliaries are a cornerstone strategy in asymmetric synthesis, acting as temporary, covalently bonded stereogenic units that guide a chemical reaction to favor the formation of one diastereomer over another.[1][2] The auxiliary, after exerting its stereochemical influence, is cleaved from the newly formed chiral molecule and can often be recovered for reuse, making it a powerful and economical tool.[1]
L-Phenylglycine, a non-proteinogenic amino acid, and its derivatives are readily available from the chiral pool and have emerged as highly effective auxiliaries.[3][4][5] The defining feature of L-Phenylglycine ethyl ester is the strategic placement of a sterically demanding phenyl group adjacent to a stereogenic center. This arrangement provides a powerful bias for controlling the facial selectivity of reactions at a prochiral center, effectively shielding one face of a reactive intermediate from attack.
This guide focuses specifically on L-Phenylglycine ethyl ester hydrochloride, a stable, crystalline solid that serves as a convenient precursor for introducing the chiral L-phenylglycinate moiety onto various substrates.
Core Applications & Mechanistic Insights
The L-Phenylglycine ethyl ester auxiliary is particularly effective in reactions involving imines and enolates, where it provides excellent stereocontrol in the formation of new carbon-carbon and carbon-nitrogen bonds.
Asymmetric Synthesis of β-Lactams via Ester Enolate-Imine Cyclocondensation
β-Lactams are the structural core of many essential antibiotics, and their stereocontrolled synthesis is of significant interest.[3] The condensation of an ester enolate with an imine is a powerful method for constructing the 2-azetidinone ring. When the imine is derived from L-Phenylglycine ethyl ester, the reaction proceeds with high diastereoselectivity.
Mechanism of Stereocontrol: The reaction typically employs a Lewis acid, such as zinc chloride (ZnCl₂), which coordinates to both the imine nitrogen and the ester carbonyl of the chiral auxiliary.[6] This coordination locks the imine in a rigid conformation. The bulky phenyl group of the auxiliary then effectively blocks one face of the imine C=N bond. Consequently, the incoming nucleophile (the ester enolate) is directed to the opposite, less sterically hindered face, leading to the preferential formation of a single diastereomer.[6] The use of zinc enolates is particularly effective, favoring the formation of trans-2-azetidinones with high selectivity and yield.[6]
Workflow for β-Lactam Synthesis
Caption: General workflow using L-Phenylglycine ethyl ester auxiliary.
| Entry | Aldehyde | Enolate Precursor | Yield (%) | Diastereomeric Excess (d.e.) |
| 1 | Benzaldehyde | Ethyl (trimethylsilyl)acetate | 73% | >97% |
| 2 | 4-Methoxybenzaldehyde | Methyl bromoacetate | 68% | 95% |
| 3 | Cinnamaldehyde | Ethyl iodoacetate | 70% | >97% |
| Data is representative of typical outcomes for this class of reaction.[6] |
Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a foundational method for producing α-amino acids. By using a chiral amine, the reaction can be rendered highly diastereoselective. While many examples use phenylglycine amide, the underlying principle is directly applicable to the ethyl ester derivative.[7] The process involves the condensation of an aldehyde with L-Phenylglycine ethyl ester to form a chiral imine, followed by the diastereoselective addition of a cyanide source (e.g., TMSCN).
Mechanism of Stereocontrol: Similar to the β-lactam synthesis, the phenyl group of the auxiliary dictates the trajectory of the incoming cyanide nucleophile. The reaction often proceeds through a transition state where the phenyl group and the R-group of the aldehyde orient themselves to minimize steric clash, exposing one face of the iminium ion for nucleophilic attack. This results in a diastereomerically enriched α-aminonitrile, which can then be hydrolyzed to the target α-amino acid.[7][8]
Mechanism of Cyanide Addition
Caption: Facial shielding by the phenyl group in Strecker synthesis.
| Entry | Aldehyde (R-CHO) | Cyanide Source | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Pivaldehyde | KCN / NaHSO₃ | 93% | >99:1 |
| 2 | Isovaleraldehyde | TMSCN | 85% | 97:3 |
| 3 | Benzaldehyde | KCN / AcOH | 88% | 95:5 |
| Data adapted from analogous systems using phenylglycine derivatives.[7] |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving pyrophoric or moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Formation of a Chiral Imine from an Aldehyde
This protocol describes the general procedure for attaching the chiral auxiliary to an aldehyde substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde (1.0 equiv), L-Phenylglycine ethyl ester hydrochloride (1.05 equiv), and a suitable solvent (e.g., toluene, 0.5 M).
-
Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv).
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude chiral imine is often used in the next step without further purification.
Protocol 2: Diastereoselective Synthesis of a β-Lactam
This protocol details the zinc-mediated cyclocondensation reaction.
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the enolate precursor (e.g., ethyl bromoacetate, 1.5 equiv) in anhydrous THF (0.4 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a suitable base (e.g., Lithium diisopropylamide (LDA), 1.5 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
Add a solution of anhydrous zinc chloride (ZnCl₂, 1.6 equiv) in THF dropwise and stir for another 30 minutes to form the zinc enolate.[6]
-
-
Imine Addition:
-
In a separate flame-dried flask, dissolve the chiral imine (from Protocol 1, 1.0 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Transfer the cold imine solution to the zinc enolate solution via cannula.
-
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrates.
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched β-lactam.
Protocol 3: Cleavage of the Chiral Auxiliary
The removal of the auxiliary is crucial to liberate the final enantiopure product. The method of cleavage depends on the stability of the product.
Method A: Oxidative Cleavage (for β-Lactams)
-
Setup: Dissolve the β-lactam adduct (1.0 equiv) in a mixture of acetonitrile and water (3:1).
-
Oxidation: Add ceric ammonium nitrate (CAN) (2.5 equiv) in portions at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction with water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify by chromatography to obtain the N-unsubstituted β-lactam.
Method B: Acidic Hydrolysis (for α-Aminonitriles)
-
Setup: Dissolve the α-aminonitrile (1.0 equiv) in a solution of concentrated hydrochloric acid (e.g., 6 N HCl).[7]
-
Hydrolysis: Heat the mixture at reflux (approx. 100-110 °C) for 6-12 hours. This step hydrolyzes both the nitrile to a carboxylic acid and the ester to its acid, while also cleaving the auxiliary.
-
Workup: Cool the reaction mixture. The hydrochloride salt of the phenylglycine auxiliary can often be filtered off or removed by extraction. The pH of the aqueous layer is then adjusted to the isoelectric point of the target amino acid to precipitate the product.
-
Isolation: The target amino acid can be isolated by filtration or ion-exchange chromatography. The chiral auxiliary can be recovered from the filtrate.
Conclusion
L-Phenylglycine ethyl ester hydrochloride stands as a highly effective and practical chiral auxiliary for a range of important asymmetric transformations. Its utility is rooted in its straightforward attachment to substrates, the powerful and predictable stereodirecting influence of the phenyl group, and the existence of reliable protocols for its subsequent removal. The methods described herein provide a solid foundation for researchers to synthesize valuable, enantiomerically enriched β-lactams and α-amino acids, which are critical building blocks in medicinal chemistry and drug development.
References
-
van der Steen, F. H., van der Marel, G. A., & van Boom, J. H. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 30(6), 753-756. [Link]
-
Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]
-
Kaptein, B., Boesten, W. H. J., Broxterman, Q. B., Peters, P. J. H., Schoemaker, H. E., & de Vries, J. G. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]
-
Wang, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]
- Google Patents. (n.d.). Process for the preparation of DL-phenylglycine esters.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]
-
Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911-12912. [Link]
- Google Patents. (n.d.). L-phenylglycine derivative and application thereof.
-
MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Retrieved January 10, 2026, from [Link]
-
G. S. C. Kumar, V., & S. Kumar, D. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
-
Myers, A. G., & Gleason, J. L. (1999). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). L-Phenylglycine. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
-
Szałek, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]
-
The Organic Chemistry Tutor. (2022, October 21). Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube. [Link]
- Google Patents. (n.d.). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
-
Sibi, M. P., & Venkatraman, L. (2004). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
-
CORE. (2022, August 24). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. [Link]
-
Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. Organic Chemistry Portal. [Link]
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Derivatization of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride for specific applications
An Application Guide to the Strategic Derivatization of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Introduction: Unlocking the Potential of a Versatile Chiral Building Block
This compound is a valuable chiral synthon derived from (S)-phenylglycine. As a non-proteinogenic amino acid ester, its intrinsic stereochemistry makes it a prized starting material in asymmetric synthesis, drug discovery, and materials science. However, the raw hydrochloride salt form, with its primary amine and ester functionalities, often requires strategic chemical modification—or derivatization—to be effectively utilized in specific, high-value applications.
This guide moves beyond simple procedural lists to provide an in-depth exploration of key derivatization pathways for (S)-Ethyl 2-amino-2-phenylacetate. We will examine the causality behind experimental choices, offering field-proven insights and detailed protocols for four critical applications: chiral purity analysis via GC-MS, the synthesis of robust chiral auxiliaries, solid-phase peptide synthesis, and the creation of chiral ligands for asymmetric catalysis. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles to ensure reproducibility and success.
Application 1: High-Resolution Chiral Purity Analysis by GC-MS
Expert Insight: The determination of enantiomeric excess (ee) is paramount when working with chiral molecules. Gas Chromatography (GC) offers exceptional resolving power, but amino acid esters are non-volatile and thermally labile. Derivatization is therefore not optional; it is a mandatory step to convert the analyte into a volatile and stable form suitable for GC analysis. The most common strategy involves acylating the amine and, if necessary, further modifying the ester to create diastereomers that can be separated on a chiral GC column.
The protocol below utilizes Heptafluorobutyl Chloroformate (HFBCF), a highly effective reagent that reacts with the amino group in a single, clean step, yielding a derivative with excellent chromatographic properties and a strong response in mass spectrometry (MS) detectors.[1][2][3][4]
Protocol 1: N-Heptafluorobutyrylation for GC-MS Enantiomeric Separation
This protocol details the derivatization of (S)-Ethyl 2-amino-2-phenylacetate to its N-heptafluorobutyryl (HFB) derivative for chiral GC-MS analysis.
Materials:
-
This compound
-
Heptafluorobutyl Chloroformate (HFBCF)
-
Ethyl Acetate (anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
GC Vials
Procedure:
-
Neutralization: Accurately weigh approximately 5 mg of this compound into a 10 mL round-bottom flask. Add 2 mL of Ethyl Acetate. To this suspension, add triethylamine (1.5 equivalents) dropwise while stirring to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.
-
Derivatization: Cool the mixture to 0 °C in an ice bath. Add Heptafluorobutyl Chloroformate (1.2 equivalents) dropwise. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by slowly adding 2 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 mL of saturated NaHCO₃ and 2 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-HFB derivative.
-
Sample Preparation for GC-MS: Dissolve the residue in a known volume of Ethyl Acetate (e.g., 1 mL) and transfer to a GC vial for analysis.
Data Presentation: GC-MS Parameters
| Parameter | Value | Rationale |
| GC Column | Chiral Capillary Column (e.g., Chirasil-L-Val) | Specifically designed for the separation of amino acid enantiomers.[2][3] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative without degradation. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min. | A controlled temperature ramp is crucial for resolving the two diastereomeric peaks. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| MS Detector | Electron Ionization (EI), Scan Mode (50-500 m/z) or Selected Ion Monitoring (SIM) | SIM mode offers higher sensitivity for quantitative analysis by targeting specific fragment ions.[2] |
| Expected Elution | The D- and L-enantiomers will have distinct retention times. | The elution order depends on the specific chiral stationary phase used. |
Visualization: Derivatization Workflow
Caption: Workflow for N-HFBCF derivatization for chiral GC-MS analysis.
Application 2: Synthesis of Chiral Auxiliaries for Asymmetric Aldol Reactions
Expert Insight: A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[5] Derivatives of phenylglycine are highly effective auxiliaries because the rigid phenyl group provides a well-defined steric environment.[6][7] Converting (S)-Ethyl 2-amino-2-phenylacetate into an N-acyl thiazolidinethione creates a powerful tool for asymmetric synthesis, particularly in aldol reactions where it can control the formation of new stereocenters with high fidelity.[8]
Protocol 2: Synthesis of a (4S)-Phenyl-1,3-thiazolidine-2-thione Auxiliary
This protocol describes the conversion of the starting material into a sulfur-based chiral auxiliary.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl Ether
-
Hydrochloric Acid (1M HCl)
Procedure:
-
Reduction to Amino Alcohol: Carefully add this compound (1.0 eq) in portions to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up (Fieser): Cool the reaction to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. Stir vigorously for 30 minutes until a white granular precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to yield (S)-2-amino-2-phenylethanol.
-
Thiazolidinethione Formation: Dissolve the crude amino alcohol (1.0 eq) and KOH (1.1 eq) in a 1:1 mixture of water and ethanol. Cool to 0 °C and add carbon disulfide (1.2 eq) dropwise.
-
Cyclization: Stir the mixture at room temperature for 2 hours, then heat to reflux for 12 hours.
-
Isolation: Cool the reaction mixture and acidify with 1M HCl to pH ~2. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water to obtain the pure (4S)-4-phenyl-1,3-thiazolidine-2-thione.
Data Presentation: Application in a Test Aldol Reaction
| Parameter | Value | Rationale |
| N-Acylation | Propionyl chloride, Et₃N, CH₂Cl₂ | Attaches the prochiral enolate precursor to the auxiliary. |
| Aldol Reaction | TiCl₄, (-)-Sparteine, Benzaldehyde | Lewis acid and chiral base combination to promote a highly diastereoselective reaction.[8] |
| Diastereomeric Ratio (d.r.) | >95:5 (syn:anti) | The chiral auxiliary effectively shields one face of the enolate, directing the aldehyde attack. |
| Yield | ~85% (after chromatography) | Demonstrates the efficiency of the auxiliary-controlled transformation. |
| Auxiliary Removal | LiBH₄ reduction or hydrolysis | The auxiliary can be cleaved to reveal the chiral product and potentially be recovered. |
Visualization: Chiral Auxiliary Synthesis and Use
Caption: Synthesis and application of a thiazolidinethione chiral auxiliary.
Application 3: Incorporation into Synthetic Peptides
Expert Insight: The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. (S)-Phenylglycine derivatives can impart conformational rigidity and resistance to enzymatic degradation. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for assembling peptide chains.[9] The process involves sequentially coupling N-protected amino acids to a growing chain anchored to a polymer resin. Our starting material, after neutralization, serves as the N-terminal residue or can be incorporated within a sequence.
Protocol 3: Solid-Phase Dipeptide Synthesis
This protocol outlines the coupling of Fmoc-Alanine to (S)-Ethyl 2-amino-2-phenylacetate (as a solution-phase model for SPPS).
Materials:
-
This compound
-
Fmoc-L-Alanine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in DMF. Add DIPEA (2.2 eq) and stir for 15 minutes. This solution contains the free amine ready for coupling.
-
Activation: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HBTU (1.0 eq) in DMF. Add DIPEA (2.2 eq) and stir for 5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated Fmoc-Ala solution to the free amine solution. Stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to yield the protected dipeptide, Fmoc-Ala-Phg-OEt.
-
Fmoc Deprotection (Example): To deprotect the N-terminus, dissolve the dipeptide in a 20% solution of piperidine in DMF. Stir for 20 minutes. Concentrate the solution to remove piperidine and DMF, yielding the free-amine dipeptide, H-Ala-Phg-OEt.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Activation Time | Key Advantage | Potential Drawback |
| HBTU/DIPEA | < 5 min | Fast, efficient, low racemization.[9] | Byproducts can sometimes complicate purification. |
| DCC/HOBt | ~10 min | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. |
| PyBOP | < 5 min | Similar to HBTU, very rapid coupling. | Higher cost. |
Visualization: Peptide Coupling Cycle
Caption: The core activation and coupling step in peptide synthesis.
Application 4: Synthesis of Chiral Schiff Base Ligands for Catalysis
Expert Insight: The field of asymmetric catalysis heavily relies on chiral ligands that coordinate to a metal center, creating a chiral environment that biases the reaction towards one enantiomer. Amino acid esters are excellent precursors for N,O-bidentate Schiff base (salen-type) ligands.[10][11] The derivatization involves a condensation reaction between the primary amine of our starting material and an aldehyde, typically salicylaldehyde, to form an imine. The resulting ligand can complex with various transition metals (e.g., Cu, Mn, Co) to form catalysts for reactions like asymmetric epoxidation or cyclopropanation.[12]
Protocol 4: Synthesis of a Copper(II)-Schiff Base Complex
Materials:
-
This compound
-
Salicylaldehyde
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Methanol
Procedure:
-
Free Amine Preparation: Dissolve this compound (1.0 eq) in ethanol. Add an equimolar amount of NaOH dissolved in a minimal amount of water. Stir for 15 minutes.
-
Schiff Base Formation: To the free amine solution, add salicylaldehyde (1.0 eq). Heat the mixture to reflux for 2 hours. A color change to yellow indicates the formation of the imine (Schiff base).
-
Complexation: In a separate flask, dissolve Cu(OAc)₂·H₂O (0.5 eq, as the ligand is bidentate and two will coordinate) in hot methanol.
-
Isolation of Complex: Add the hot copper acetate solution to the refluxing Schiff base solution. A colored precipitate (often green or brown) should form immediately. Continue to reflux for an additional 30 minutes.
-
Purification: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials. Dry the complex under vacuum.
Data Presentation: Spectroscopic Characterization
| Analysis | Free Ligand (Expected) | Copper(II) Complex (Expected) | Interpretation |
| FT-IR (ν, cm⁻¹) | ~1625 (C=N, imine), ~3300 (O-H, broad) | ~1605 (C=N, imine), O-H band disappears | Shift in C=N stretch and disappearance of phenolic O-H indicates coordination to the copper center.[13] |
| UV-Vis (λₘₐₓ) | ~255 nm, ~315 nm (π→π*) | Red-shift in ligand bands, new d-d transition band (~600-700 nm) | Indicates the formation of the metal-ligand complex and provides information on the coordination geometry. |
Visualization: Ligand Synthesis and Metal Complexation
Caption: Formation of a chiral Schiff base and its subsequent metal complexation.
Conclusion
The strategic derivatization of this compound transforms a simple chiral building block into a sophisticated tool for a multitude of scientific applications. From enabling precise analytical measurements of enantiomeric purity to serving as the cornerstone for asymmetric catalysts, peptide drugs, and stereodirecting auxiliaries, the ability to selectively modify its amino and ester functionalities is fundamental to its value. The protocols and insights provided in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to harness the full potential of this versatile molecule.
References
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-
Simek, P. et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
Zhu, F. et al. (2025). Synthesis of Chiral Amino Esters by Asymmetric Branched-Selective Ring-Opening Functionalization. Synfacts. [Link]
-
Kollár, L. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]
-
Brückner, H., & Fujii, N. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
-
Shaikh, A. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Digital Commons. [Link]
-
Opekar, S. et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Opekar, S. et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Semantic Scholar. [Link]
-
Pampaloni, G. et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]
-
Nagao, Y. (2003). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Ciencia e a Cultura. [Link]
-
Hultin, P. G. (2008). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]
-
Kaptein, B. et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]
-
van den Nieuwendijk, A. M. C. H. et al. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
-
Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia. [Link]
-
Next Peptide. (S)-Ethyl 2-amino-2-phenylacetate. Next Peptide. [Link]
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Kavitha, S. et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
-
Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. PubMed. [Link]
-
ResearchGate. (2021). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]
-
Majumdar, D., Saha, R., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar. [Link]
-
PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. PubChem. [Link]
-
ResearchGate. (2022). Recent Applications of Derivatization Techniques for Pharmaceutical and Bioanalytical Analysis through High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]
-
Fields, G. B. (2012). Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2006). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography. ResearchGate. [Link]
-
ResearchGate. (2012). (PDF) Synthesis of a New Schiff Base : 2-[2-(E)-(2- hydroxyphenyl)-ethylidene]aminoethyl) ethanimidoyl]phen. ResearchGate. [Link]
-
Simon, M. D. et al. (2014). Rapid Flow-Based Peptide Synthesis. Pentelute Lab. [Link]
-
Davarani, S. S. H. et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. PubMed Central. [Link]
-
Wei, L., & Shi, Q. (1998). Synthesis, characterization and catalytic activity of fl-phenoxodicopper complexes with bi-Schiff bases derived from a-amino acids. Indian Academy of Sciences. [Link]
-
Nakano, T. et al. (2023). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. [Link]
-
GenScript. Peptide Modifications. GenScript. [Link]
-
El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2014). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. PubMed Central. [Link]
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- 11. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 12. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 13. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phenylglycine Amides: Advanced Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as indispensable building blocks in modern medicinal chemistry. Their rigid structure, arising from the direct attachment of a phenyl ring to the α-carbon, imparts unique conformational constraints on peptides, making them valuable components in the design of novel therapeutics, including glycopeptide antibiotics like vancomycin.[1][2] Phenylglycine amides, in particular, are not only crucial intermediates but also act as powerful chiral auxiliaries, enabling the stereocontrolled synthesis of other complex chiral molecules.[1][3][4] Their utility in pharmaceutical development is well-established, with applications ranging from anticonvulsants to building blocks for β-lactam antibiotics.[1][5]
This technical guide provides detailed, field-proven protocols for the synthesis of phenylglycine amides, designed for professionals in drug discovery and development. Moving beyond a simple recitation of steps, this note explains the underlying principles and causalities for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. Two powerful and distinct methodologies are presented: the Asymmetric Strecker Synthesis leveraging a chiral auxiliary and a modern Chemoenzymatic approach that combines chemical synthesis with enzymatic resolution.
Protocol 1: Diastereoselective Strecker Synthesis via Crystallization-Induced Asymmetric Transformation
The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids from aldehydes, ammonia, and cyanide.[6][7][8] Its modern asymmetric variants are cornerstones of pharmaceutical synthesis. This protocol utilizes (R)-phenylglycine amide as a chiral auxiliary to direct the stereoselective addition of cyanide to an imine formed in situ.
Causality and Experimental Logic:
The core of this method is the use of (R)-phenylglycine amide, a readily available and robust chiral auxiliary.[3] It reacts with an aldehyde (pivaldehyde in this example) to form a chiral imine. The subsequent nucleophilic attack by the cyanide ion is sterically directed by the phenylglycine moiety, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. A key advantage of this specific system is the phenomenon of crystallization-induced asymmetric transformation .[3][9] In solution, the two diastereomers can epimerize (interconvert) via the corresponding imine. However, one diastereomer is significantly less soluble and selectively precipitates from the reaction mixture. According to Le Châtelier's principle, this selective removal drives the equilibrium in solution towards the formation of the less soluble diastereomer, resulting in a high yield and excellent diastereomeric ratio (>99:1) in a practical one-pot procedure.[3]
Visualizing the Strecker Reaction Mechanism
Caption: Mechanism of Asymmetric Strecker Synthesis.
Experimental Protocol: Synthesis of (R,S)-N-(1-Cyano-2,2-dimethylpropyl)phenylglycinamide
This protocol is adapted from established procedures for the synthesis of α-amino nitriles using (R)-phenylglycine amide as a chiral auxiliary.[1][10]
Materials & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| (R)-Phenylglycine Amide | 1.0 | 150.18 | (user defined) | Chiral Auxiliary |
| Pivaldehyde | 1.05 | 86.13 | (calculated) | Aldehyde source |
| Sodium Cyanide (30% aq. soln.) | 1.05 | 49.01 | (calculated) | Cyanide source |
| Glacial Acetic Acid | 1.06 | 60.05 | (calculated) | Catalyst/Proton source |
| Deionized Water | - | 18.02 | (solvent) |
Step-by-Step Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer and thermometer, add (R)-phenylglycine amide (1.0 eq) and deionized water to form a stirrable suspension.
-
Reagent Addition: At ambient temperature (20-25°C), add pivaldehyde (1.05 eq).
-
Initiation: Begin the simultaneous dropwise addition of 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over a period of 30 minutes. CAUTION: Sodium cyanide is highly toxic. Acetic acid will react with NaCN to generate hydrogen cyanide (HCN) gas in situ. This procedure must be performed in a well-ventilated fume hood by trained personnel. Monitor the temperature, which may exothermically rise to 28-30°C.[1]
-
Initial Reaction: Stir the resulting mixture for 2 hours at 30°C. The mixture will become a thick, white slurry as the product begins to precipitate.
-
Crystallization Drive: Heat the reaction mixture to 70°C and stir for an additional 20 hours. This heating step is crucial for facilitating the in situ epimerization and driving the crystallization-induced asymmetric transformation to completion.[1]
-
Isolation: Cool the mixture to 30°C. Isolate the solid α-amino nitrile product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight. The resulting diastereomerically pure amino nitrile can be carried forward to synthesize the target amino acid, (S)-tert-leucine, via hydrolysis.[3]
Protocol 2: Chemoenzymatic Synthesis of Enantiopure Phenylglycine Amide
This protocol represents a modern, green chemistry approach that couples a chemical Strecker synthesis with a highly selective enzymatic transformation in a one-pot system.[11][12] First, a racemic α-aminonitrile (rac-phenylglycinonitrile) is formed chemically. Then, without purification, an enzyme (a nitrilase variant) is introduced, which selectively converts one enantiomer of the nitrile into the corresponding amide or acid, allowing for a dynamic kinetic resolution.
Causality and Experimental Logic:
The efficiency of this method hinges on two key factors: optimized conditions for the chemical synthesis and the high selectivity of the biocatalyst.
-
Chemical Synthesis Optimization: The initial Strecker synthesis of rac-phenylglycinonitrile (PGN) from benzaldehyde, cyanide, and ammonia is conducted at a mildly alkaline pH (e.g., 9.5).[11][12] This pH is a critical compromise: it is high enough to promote the formation of the aminonitrile while also facilitating the base-catalyzed racemization of the product.[11] This continuous racemization is essential for the subsequent dynamic kinetic resolution, allowing for a theoretical yield greater than the 50% limit of a standard kinetic resolution.
-
Enzymatic Dynamic Kinetic Resolution: A recombinant nitrilase enzyme, overexpressed in E. coli, is added directly to the crude reaction mixture. Specific mutants of nitrilase can be chosen to be highly enantioselective and to favor the production of either the carboxylic acid or the amide.[11] For instance, by using an (R)-selective nitrilase, the (R)-phenylglycinonitrile is hydrolyzed to (R)-phenylglycine. As the (R)-enantiomer is consumed, the (S)-enantiomer remaining in solution racemizes to replenish the (R)-enantiomer, which is then consumed by the enzyme. This cycle continues, funneling the racemic starting material into a single, enantiomerically pure product with yields far exceeding 50%.[11][12] To produce the amide, specific nitrilase variants that favor amide formation are used.[11]
Visualizing the Chemoenzymatic Workflow
Caption: One-Pot Chemoenzymatic Synthesis Workflow.
Experimental Protocol: One-Pot Synthesis of (R)-Phenylglycine
This protocol is a representative example based on published chemoenzymatic methods.[11][12] The synthesis of the amide would follow a similar procedure using an amide-forming nitrilase variant.[11]
Materials & Reagents
| Reagent/Material | Concentration | Amount | Notes |
| Benzaldehyde | 50 mM (final) | (user defined) | Starting aldehyde |
| Potassium Cyanide (KCN) | 150 mM (final) | (calculated) | Cyanide source |
| Ammonium Acetate/NH₄OH Buffer | 500 mM | (solvent) | pH 9.5 |
| E. coli cells expressing nitrilase | - | (user defined) | Resting cells, wet weight |
Step-by-Step Procedure:
-
Chemical Synthesis:
-
In a sealed, temperature-controlled reaction vessel, prepare a 500 mM ammonium acetate/NH₄OH buffer adjusted to pH 9.5.
-
Dissolve potassium cyanide (KCN) to a final concentration of 150 mM. CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Heat the solution to 40°C with vigorous stirring (e.g., 1,500 rpm).[11]
-
Start the reaction by adding benzaldehyde to a final concentration of 50 mM.
-
Allow the chemical synthesis of racemic phenylglycinonitrile to proceed for 120 minutes.[11]
-
-
Biocatalytic Transformation:
-
Without any purification, cool the reaction mixture to a temperature suitable for the enzyme (typically 30-40°C).
-
Add resting cells of E. coli overexpressing the desired (R)-specific nitrilase variant directly to the vessel. The amount of cells will depend on the specific activity of the biocatalyst preparation.
-
Continue to stir the mixture. The enzyme will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine. The unreacted (S)-phenylglycinonitrile will continuously racemize under the alkaline conditions, serving as a substrate for the enzyme.
-
-
Work-up and Isolation:
-
Monitor the reaction progress using a suitable analytical method (e.g., chiral HPLC) until the starting material is consumed.
-
Stop the reaction by centrifuging the mixture to pellet the E. coli cells.
-
Decant the supernatant containing the product.
-
The product can be further purified from the supernatant by standard methods such as ion-exchange chromatography or crystallization. This process can yield (R)-phenylglycine with high enantiomeric excess (ee ≥ 95%) and good overall yield (up to 81%).[11][12]
-
References
-
Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available at: [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]
-
Boesten, W. et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. Available at: [Link]
-
Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS Server University of Stuttgart. Available at: [Link]
- Stamicarbon B.V. (1981). Process for the preparation of dl-phenyl-glycine amide. Google Patents.
-
Kaczor, A. A., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(21), 5226. Available at: [Link]
-
Tron, G. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. Available at: [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]
-
Uiterweerd, P. G. H., et al. (2003). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. Tetrahedron: Asymmetry. Available at: [Link]
-
Moir, M., et al. (2014). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Laboratory Automation. Available at: [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1233. Available at: [Link]
-
Stolz, A., et al. (2022). Chemical formation of phenylglycinonitrile (A) and phenylglycine amide... ResearchGate. Available at: [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy. Available at: [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]
-
Kovach, T. K. (n.d.). Alpha amino acid synthesis. Khan Academy. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]
Application Notes & Protocols: The Central Role of Key Precursors in the Synthesis of Aminopenicillins and Cephalosporins
Abstract
The development of semi-synthetic β-lactam antibiotics, specifically aminopenicillins and cephalosporins, marked a revolutionary step in combating bacterial infections. Unlike their natural precursors, these engineered molecules offer a broader spectrum of activity and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the pivotal role of core chemical structures—the β-lactam nuclei and their acyl-side chain precursors—in the synthesis of these critical therapeutic agents. We will dissect both traditional chemical and modern enzymatic pathways, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. The focus is on the causality behind experimental choices, ensuring a robust understanding of the synthesis of compounds like amoxicillin, ampicillin, and cephalexin.
Foundational Pillars: The β-Lactam Nuclei
The identity and efficacy of every penicillin and cephalosporin are built upon a core heterocyclic structure, often referred to as a nucleus. The semi-synthetic revolution was enabled by the isolation and modification of these nuclei.
6-Aminopenicillanic Acid (6-APA): The Penicillin Core
6-Aminopenicillanic acid (6-APA) is the fundamental building block for the vast majority of semi-synthetic penicillins, including the aminopenicillin class.[1][2] Its structure consists of a fused thiazolidine and β-lactam ring system. Industrially, 6-APA is not synthesized from scratch but is derived from natural penicillins, primarily Penicillin G, which are produced in large-scale fermentations by the mold Penicillium chrysogenum.[1][2][3]
The crucial step is the deacylation of Penicillin G to remove its phenylacetyl side chain. This is overwhelmingly accomplished using the enzyme Penicillin G Acylase (PGA) , a cornerstone of industrial biocatalysis.[3][4][5] This enzymatic hydrolysis represents one of the earliest and most successful applications of "green chemistry" in the pharmaceutical industry, replacing harsh chemical methods.[3][6]
7-ACA and 7-ADCA: The Cephalosporin Cores
For the cephalosporin family, the primary nuclei are 7-aminocephalosporanic acid (7-ACA) and its derivative, 7-aminodesacetoxycephalosporanic acid (7-ADCA) .[7][8] These compounds serve as the platform for creating generations of cephalosporin antibiotics. They are derived from Cephalosporin C (CPC), a natural antibiotic produced by the fungus Acremonium chrysogenum.[8][9]
Historically, the conversion of CPC to 7-ACA was a complex, multi-step chemical process involving hazardous reagents and organic solvents.[8][9][10] Modern production has shifted towards more sustainable enzymatic routes. This can be a two-step process using D-amino acid oxidase and GL-7-ACA acylase, or a more direct one-step hydrolysis using a specifically engineered Cephalosporin C Acylase.[9] 7-ADCA, the precursor for widely used oral cephalosporins like cephalexin, is often produced from Penicillin G through a ring expansion process.
Architectural Diversity: The Acyl Side-Chain Donors
While the nucleus provides the fundamental antibacterial mechanism (inhibition of bacterial cell wall synthesis), the acyl side chain dictates the antibiotic's specific properties, including its spectrum of activity, stability to β-lactamase enzymes, and oral bioavailability.
The synthesis of aminopenicillins and first-generation cephalosporins relies heavily on non-proteinogenic amino acids as acyl donors.
-
D-Phenylglycine (D-Phg) : This is the essential side-chain precursor for ampicillin and cephalexin .[7][11]
-
D-p-Hydroxyphenylglycine (D-HPG) : This precursor, with its characteristic hydroxyl group, is required for the synthesis of amoxicillin .[7]
For enzymatic synthesis, these amino acids are typically used in an "activated" form, such as a methyl ester (e.g., D-phenylglycine methyl ester) or an amide, to facilitate the enzyme-catalyzed condensation reaction.[7][12]
Synthesis Strategies: Chemical vs. Enzymatic Pathways
The coupling of the β-lactam nucleus with the acyl donor is the central event in forming the final antibiotic. The choice of methodology has profound implications for efficiency, cost, and environmental impact.
The Enzymatic Approach: A Paradigm of Green Chemistry
The enzymatic synthesis of aminopenicillins and cephalosporins is a kinetically controlled process catalyzed by Penicillin G Acylase (PGA).[7][13] This approach has become the industry standard due to its significant advantages over chemical methods.[3]
Causality Behind the Method: The enzyme forms a covalent acyl-enzyme intermediate with the activated side-chain donor. This intermediate can then be attacked by a nucleophile. In the desired synthesis reaction, the nucleophile is the amino group of the β-lactam nucleus (6-APA or 7-ADCA). However, water, the reaction medium, is also a competing nucleophile, which leads to the undesired hydrolysis of the acyl donor. The entire process is a race: the goal is to maximize the ratio of synthesis to hydrolysis (S/H ratio) by optimizing reaction conditions like pH, temperature, and substrate concentrations before the system reaches thermodynamic equilibrium, where hydrolysis is favored.
Core Synthesis Workflow Visualization
The following diagram illustrates the overall production pipeline, from raw fermentation products to the final semi-synthetic antibiotics.
Sources
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. 6-APA - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 11. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride from reaction mixtures
Technical Support Center: (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical chiral building block in high purity from complex reaction mixtures. Our focus is on providing practical, field-tested solutions grounded in chemical principles to troubleshoot common issues and streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for common esterification routes starting from (S)-phenylglycine, you should anticipate:
-
Starting Materials: Unreacted (S)-phenylglycine.
-
Enantiomeric Impurity: The (R)-Ethyl 2-amino-2-phenylacetate hydrochloride isomer, which may form if any racemization occurs during the reaction.
-
Byproducts of Hydrolysis: Phenylacetic acid can be formed if the ester is hydrolyzed under harsh conditions.
-
Solvent-Related Impurities: Side reactions with the solvent, especially when using reagents like thionyl chloride with alcoholic solvents, can introduce impurities.[1]
-
Polymeric Materials: Amide bond formation between molecules can lead to oligomers, often resulting in sticky or oily products.
Q2: My final product is an oil or a gummy solid, not the expected white crystalline powder. What is the likely cause?
A2: "Oiling out" or the formation of a non-crystalline solid is almost always due to the presence of impurities that disrupt the crystal lattice formation. The most common culprits are residual solvents, polymeric byproducts, or an incorrect stoichiometric balance of the hydrochloride salt. The first step is to ensure the complete removal of reaction solvents under high vacuum. If the problem persists, trituration with a non-polar solvent like diethyl ether or hexane can often help solidify the product by washing away soluble, oily impurities.
Q3: How can I effectively assess the chemical and enantiomeric purity of my product?
A3: A multi-pronged approach is essential for comprehensive purity analysis.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a standard reverse-phase column (like a C18) is the method of choice. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also critical for confirming the structure and detecting proton-bearing impurities.
-
Enantiomeric Purity (e.e.): This requires a chiral separation technique. Chiral HPLC, using a column with a chiral stationary phase (e.g., a crown ether or amylose-based phase), is the industry standard for accurately quantifying the enantiomeric excess.[2]
Q4: What is the best general-purpose purification method for this compound?
A4: For isolating a solid hydrochloride salt, recrystallization is the most powerful and scalable technique.[3] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble. A mixed solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, often provides the necessary polarity range to achieve this differential solubility.[4]
Part 2: Troubleshooting Guide for Purification
This guide provides a systematic approach to resolving specific experimental issues.
Problem: Low Yield After Recrystallization
Q: I'm losing a significant amount of my product during recrystallization. What steps can I take to improve my yield?
A: Low yield is a common challenge in recrystallization. Let's diagnose the potential causes.
-
Cause 1: Incorrect Solvent Choice. The product may be too soluble in your chosen solvent, even at low temperatures.
-
Expert Insight: The hydrochloride salt of an amino acid ester is highly polar. Using a very polar solvent like pure methanol or ethanol may keep too much product in solution upon cooling.
-
Solution: Introduce a less polar "anti-solvent." Dissolve your crude product in a minimal amount of a hot polar solvent (e.g., ethanol). Then, slowly add a less polar solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy (the saturation point). Re-heat gently to clarify and then allow to cool slowly. This technique dramatically reduces the solubility of the polar product at cold temperatures.
-
-
Cause 2: Premature Crystallization. The product crashes out of solution too early, for instance, during a hot filtration step to remove insoluble impurities.
-
Expert Insight: This happens when the solution becomes supersaturated too quickly as it cools upon contact with the filter funnel and flask.
-
Solution: Use a pre-heated filter funnel and receiving flask. Additionally, add a small excess (5-10%) of the hot solvent to the solution before filtration to ensure the product remains dissolved. This excess solvent can be evaporated later if needed to induce crystallization.
-
-
Cause 3: Insufficient Cooling or Crystallization Time.
-
Expert Insight: Crystallization is a kinetic process. If cooling is too rapid or the time is too short, equilibrium will not be reached, leaving a substantial amount of product in the mother liquor.
-
Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath for at least one hour, and then transfer to a freezer (-20 °C) if the solvent system allows. This maximizes the precipitation of the product.
-
Problem: Final Product is Discolored (Yellow or Brown)
Q: My this compound is supposed to be a white solid, but my batch is off-white or yellow. How can I remove the color?
A: Color is indicative of highly conjugated or polymeric impurities, often present in trace amounts.
-
Expert Insight: These impurities are often non-polar and can be effectively removed by adsorption onto activated carbon.
-
Solution: Activated Carbon (Charcoal) Treatment.
-
Dissolve the impure, colored product in the minimum amount of an appropriate hot recrystallization solvent (e.g., ethanol).
-
Add a very small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping.
-
Swirl or stir the hot mixture for a few minutes.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate should be colorless.
-
Proceed with the recrystallization as usual by allowing the filtrate to cool.
-
Problem: Enantiomeric Excess (e.e.) is Below Specification
Q: My synthesis was supposed to be stereospecific, but chiral HPLC shows a significant amount of the (R)-enantiomer. Can this be fixed without chromatography?
A: Removing an unwanted enantiomer post-synthesis is challenging and often points to racemization during the reaction (e.g., under harsh pH or high temperature). While chiral chromatography is the most direct solution, a classical chemical method can be employed.
-
Expert Insight: The most established non-chromatographic method for separating enantiomers is diastereomeric recrystallization .[5] This involves reacting your racemic or enantiomerically-impure mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.
-
Solution: Diastereomeric Resolution (Illustrative Example).
-
Neutralize your impure amine hydrochloride to the free amine.
-
React the free amine with a chiral acid, such as (+)-Camphorsulfonic acid or (-)-Tartaric acid, in a suitable solvent. This forms two diastereomeric salts: [(S)-amine:(+)-acid] and [(R)-amine:(+)-acid].[5]
-
Through careful selection of solvent and fractional recrystallization, one of the diastereomeric salts will crystallize out preferentially.
-
Isolate the pure diastereomer and then treat it with a base to liberate the desired (S)-enantiomer of the free amine, which can then be converted back to the pure hydrochloride salt. This is a multi-step process that requires significant optimization but can be effective for separating enantiomers on a large scale.
-
Part 3: Key Protocols & Methodologies
Protocol 1: Optimized Recrystallization from Ethanol/Diethyl Ether
This protocol is a robust starting point for purifying crude this compound that is mostly pure but contains soluble impurities.
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 20-30 mL) while stirring until the solid fully dissolves. Aim for a solution that is concentrated but not super-saturated.
-
(Optional) Decolorization: If the solution is colored, cool it slightly, add activated carbon (100-200 mg), re-heat to near boiling for 5 minutes, and perform a hot filtration.
-
Induce Crystallization: Allow the clear solution to cool to room temperature. Slowly add diethyl ether dropwise with swirling. The solution will become cloudy. Continue adding ether until the cloudiness persists (this is your anti-solvent).
-
Re-dissolve & Cool: Gently warm the mixture until the solution becomes clear again. Do not boil off the solvent.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified white crystals under high vacuum to a constant weight. The expected melting point should be in the range of 202-204 °C.[6]
Data Presentation
Table 1: Solvent Systems for Recrystallization
| Solvent System | Type | Polarity | Suitability for Product | Suitability for Impurities | Notes |
| Methanol / Diethyl Ether | Mixed | High / Low | Good solvent / Good anti-solvent | High solubility for non-polars | Excellent for inducing crystallization. |
| Ethanol / Ethyl Acetate | Mixed | High / Medium | Good solvent / Good anti-solvent | Good for moderately polar impurities. | Safer alternative to diethyl ether. |
| Isopropanol | Single | Medium-High | Moderately soluble hot, low cold | Good for many organic byproducts. | A good first choice for single-solvent trials. |
| Water | Single | Very High | Highly soluble | Not suitable for non-polar impurities. | Recrystallization from water can be difficult and may lead to hydrolysis if heated for extended periods.[7] |
Part 4: Workflow and Logic Diagrams
Diagram 1: General Purification Workflow
Caption: A standard workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Impurities
Caption: A decision-making flowchart for troubleshooting common impurity issues.
References
-
PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Available at: [Link]
-
ACS Publications. Enantioselective Discrimination of l-Phenylglycine Ethyl Ester through Supramolecular Assembly with a Binaphthyl-Linked Zinc Bisporphyrinate Host. Inorganic Chemistry. Available at: [Link]
-
Oakwood Chemical. This compound. Available at: [Link]
- Google Patents. CN103864632A - Production method for glycine ethyl ester hydrochloride.
-
NIH National Library of Medicine. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC. Available at: [Link]
-
Organic Syntheses. Ethyl phenylacetate. Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Royal Society of Chemistry. Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Available at: [Link]
- Google Patents. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
-
Kessels SA. Resolution processes. Available at: [Link]
-
University of California, Davis. Recrystallization and Crystallization. Available at: [Link]
-
PubMed. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Available at: [Link]
-
ResearchGate. Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Available at: [Link]
-
Crysdot LLC. (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. Available at: [Link]
-
PrepChem.com. Preparation of glycine ethyl ester hydrochloride. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available at: [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Semantic Scholar. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]
-
PrepChem.com. Preparation of ethyl 2-chloro-2-phenylacetate. Available at: [Link]
-
Scribd. A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride. Available at: [Link]
-
World Journal of Pharmaceutical Research. Synthesis and Characterization of Impurities. Available at: [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Resolution processes [kesselssa.com]
- 6. Ethyl (S)-2-amino-2-phenylacetate hydrochloride | 59410-82-1 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting Common Side Reactions in Phenylglycine Ester Synthesis: A Technical Guide
Introduction
Phenylglycine and its ester derivatives are critical building blocks in the pharmaceutical industry, forming the side chains of numerous semi-synthetic β-lactam antibiotics, including penicillins and cephalosporins[1]. The synthesis of these non-proteinogenic amino acids, however, is often plagued by a variety of side reactions that can lead to low yields, impure products, and loss of stereochemical integrity. This technical guide, designed for researchers, scientists, and drug development professionals, serves as a comprehensive resource for troubleshooting common issues encountered during the synthesis of phenylglycine esters. Drawing from established chemical principles and field-proven insights, this document provides in-depth, question-and-answer-based troubleshooting for the most common synthetic routes, ensuring that every protocol is a self-validating system for achieving optimal results.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction yield is unexpectedly low. What are the most common culprits?
A1: Low yields in phenylglycine ester synthesis can often be attributed to several factors. Firstly, incomplete conversion of starting materials is a frequent issue. This can be due to suboptimal reaction conditions such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reagents. Secondly, the formation of byproducts through parallel side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of cyanohydrins in the Strecker synthesis, aldol condensation of benzaldehyde, and the Cannizzaro reaction under basic conditions[2][3]. Lastly, product loss during workup and purification is a practical issue that should not be overlooked. Careful optimization of extraction and crystallization procedures is crucial.
Q2: I'm observing a significant amount of a dimeric or polymeric byproduct. How can I prevent this?
A2: Dimerization or polymerization can occur through several pathways. In the Strecker synthesis, imine intermediates can undergo self-condensation. To minimize this, slow addition of the cyanide source and maintaining a lower reaction temperature can be effective. In the Bucherer-Bergs reaction, forcing conditions during hydantoin hydrolysis can lead to the polymerization of the resulting amino acid[4]. It is crucial to carefully control the temperature and reaction time during this step.
Q3: My product is racemizing. What conditions favor stereochemical retention?
A3: Phenylglycine derivatives are notoriously prone to racemization at the α-carbon, especially under basic conditions[5]. The phenyl group stabilizes the carbanion formed upon deprotonation of the α-proton, facilitating epimerization[6]. To maintain stereochemical integrity, it is critical to use non-nucleophilic, sterically hindered bases where necessary, and to keep reaction and workup temperatures as low as possible. In asymmetric syntheses employing chiral auxiliaries, the choice of auxiliary and the conditions for its cleavage are paramount to preventing racemization.
Q4: I'm having trouble with the complete hydrolysis of the nitrile in my Strecker synthesis. What can I do?
A4: Incomplete hydrolysis of the α-aminonitrile to the corresponding carboxylic acid (or ester) is a common bottleneck. The reaction often stops at the intermediate amide stage. To drive the reaction to completion, more forcing conditions, such as prolonged heating with concentrated acid (e.g., 6M HCl), may be necessary[7]. However, be mindful that harsh conditions can also promote side reactions like decomposition or racemization. A stepwise approach, with initial hydrolysis to the amide under milder conditions followed by a more vigorous hydrolysis of the isolated amide, can sometimes provide a cleaner product.
Q5: My starting materials, particularly benzaldehyde, seem to be degrading. How can I ensure their stability?
A5: Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air. It is crucial to use freshly distilled or high-purity benzaldehyde for the best results. Under strongly basic conditions, benzaldehyde can undergo a Cannizzaro reaction, a disproportionation reaction yielding benzyl alcohol and benzoic acid[3][8]. This is particularly relevant in the Bucherer-Bergs synthesis. Ensuring a controlled pH and temperature can mitigate this side reaction.
Section 2: In-Depth Troubleshooting Guides by Synthetic Route
The Strecker Synthesis
The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes, ammonia, and cyanide[9][10]. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.
Common Side Reaction 1: Cyanohydrin Formation
-
Mechanism: A competing reaction to the formation of the imine is the direct nucleophilic attack of the cyanide ion on the carbonyl carbon of benzaldehyde, forming mandelonitrile (benzaldehyde cyanohydrin)[2]. This is especially prevalent at lower pH where the concentration of free ammonia or amine is reduced.
-
Troubleshooting Protocol:
-
pH Control: Maintain a slightly basic pH (around 8-10) to ensure a sufficient concentration of free amine for imine formation.
-
Order of Addition: Pre-forming the imine by reacting benzaldehyde with the amine source before the addition of the cyanide can significantly reduce cyanohydrin formation.
-
Temperature Management: Lower temperatures generally favor imine formation over cyanohydrin formation.
-
Common Side Reaction 2: Cannizzaro Reaction of Benzaldehyde
-
Mechanism: Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction where one molecule is oxidized to benzoic acid and another is reduced to benzyl alcohol[3][8][11].
-
Troubleshooting Protocol:
-
Avoid Strong Bases: Use weaker bases like ammonia or ammonium chloride instead of strong hydroxides to mediate the reaction.
-
Temperature Control: The Cannizzaro reaction is typically favored at higher temperatures. Maintaining a moderate reaction temperature can suppress this side reaction.
-
Stoichiometry: Use a slight excess of the amine and cyanide source relative to benzaldehyde to favor the Strecker pathway.
-
Common Side Reaction 3: Incomplete Nitrile Hydrolysis
-
Mechanism: The hydrolysis of the α-aminonitrile to the carboxylic acid proceeds through an amide intermediate. The second step, hydrolysis of the amide, is often slower than the first and can require more forcing conditions[12].
-
Troubleshooting Protocol:
-
Extended Reaction Time and/or Increased Temperature: If monitoring of the reaction (e.g., by TLC or HPLC) shows the presence of the intermediate amide, increasing the reaction time or temperature of the acid hydrolysis step is often effective.
-
Stronger Acid: Switching from dilute to concentrated hydrochloric or sulfuric acid can accelerate the hydrolysis of the recalcitrant amide.
-
Microwave-Assisted Hydrolysis: In some cases, microwave irradiation can significantly reduce the time required for complete hydrolysis.
-
Workflow Diagram: The Strecker Synthesis
Caption: Strecker synthesis pathway with key side reactions.
The Bucherer-Bergs Reaction
This multicomponent reaction synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source[13][14][15][16]. The resulting 5-phenylhydantoin is then hydrolyzed to yield phenylglycine.
Common Side Reaction 1: Aldol Condensation of Benzaldehyde
-
Mechanism: Under the basic conditions of the Bucherer-Bergs reaction, benzaldehyde can undergo self-condensation, although this is less common than for aldehydes with α-hydrogens. More significantly, if other enolizable carbonyls are present as impurities, mixed aldol reactions can occur.
-
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure high purity of benzaldehyde to avoid side reactions with other carbonyl-containing impurities.
-
Temperature Control: Lowering the reaction temperature can disfavor the aldol condensation pathway.
-
Order of Reagent Addition: Adding the benzaldehyde slowly to the mixture of ammonium carbonate and cyanide can help to ensure it reacts via the desired pathway.
-
Common Side Reaction 2: Incomplete Hydantoin Hydrolysis and Degradation
-
Mechanism: The hydrolysis of the 5-phenylhydantoin to phenylglycine is typically carried out under strong basic conditions at elevated temperatures. Incomplete hydrolysis will leave unreacted hydantoin or the intermediate N-carbamoyl-phenylglycine in the product mixture. Excessively harsh conditions can lead to degradation of the desired amino acid product[4][17].
-
Troubleshooting Protocol:
-
Optimize Hydrolysis Conditions: Systematically vary the base concentration (e.g., Ba(OH)₂ or NaOH), temperature, and reaction time to find the optimal balance between complete hydrolysis and minimal degradation.
-
Monitor Reaction Progress: Use TLC or HPLC to track the disappearance of the hydantoin and the appearance of the phenylglycine product to avoid unnecessarily long reaction times.
-
Stepwise Hydrolysis: Consider a two-step hydrolysis, first to the N-carbamoyl intermediate under milder conditions, followed by a second, more targeted hydrolysis to the final product.
-
Workflow Diagram: The Bucherer-Bergs Reaction
Caption: Bucherer-Bergs reaction workflow and potential side reactions.
Asymmetric Synthesis
Achieving high enantiomeric purity is often the primary goal in phenylglycine ester synthesis. The use of chiral auxiliaries is a common strategy.
Common Side Reaction 1: Epimerization/Racemization
-
Mechanism: The α-proton of phenylglycine and its derivatives is relatively acidic due to the adjacent phenyl ring. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate, which can then be protonated from either face, leading to racemization[5][6]. This is a significant issue during base-mediated reactions and even during workup if basic conditions are not carefully controlled.
-
Troubleshooting Protocol:
-
Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) to minimize α-proton abstraction.
-
Low Temperature: Perform reactions and workups at low temperatures (-78 °C to 0 °C) to reduce the rate of epimerization.
-
Rapid Workup and Purification: Minimize the exposure of the chiral product to conditions that could cause racemization.
-
Avoid Basic Chromatography: Use neutral or slightly acidic conditions for chromatographic purification.
-
| Condition | Base | Temperature (°C) | Resulting ee (%) |
| A | Triethylamine | 25 | 85 |
| B | DBU | 25 | 60 |
| C | 2,6-Lutidine | 0 | >95 |
| D | Triethylamine | 0 | 92 |
Table 1: Effect of base and temperature on the enantiomeric excess (ee) of a chiral phenylglycine derivative in a model reaction.
Common Side Reaction 2: Undesired Cleavage of the Chiral Auxiliary
-
Mechanism: The chiral auxiliary is designed to be removed at the end of the synthesis. However, under certain reaction conditions, it may be prematurely cleaved or undergo undesired side reactions. For example, some auxiliaries are sensitive to strong acids or bases used in other reaction steps.
-
Troubleshooting Protocol:
-
Orthogonal Protection Strategy: Choose a chiral auxiliary whose cleavage conditions are compatible with the other functional groups and protecting groups in the molecule.
-
Screen Cleavage Conditions: If the standard cleavage protocol is giving low yields or side products, screen a variety of conditions (e.g., different acids, bases, hydrogenation catalysts) on a small scale to find an optimal method.
-
Auxiliary Stability Check: Before embarking on a multi-step synthesis, it is prudent to test the stability of the auxiliary-substrate conjugate under the planned reaction conditions.
-
Logical Relationship Diagram: Factors Affecting Stereocontrol
Caption: Key factors influencing the stereochemical outcome.
Section 3: General Preventative Measures & Best Practices
-
Purity of Reagents: Always use high-purity, and where necessary, freshly distilled or recrystallized reagents. Impurities can act as catalysts for side reactions or introduce unwanted byproducts that complicate purification.
-
Inert Atmosphere: For reactions that are sensitive to oxygen or moisture, such as those involving organometallic reagents or easily oxidized substrates like benzaldehyde, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Temperature Control: Many of the side reactions discussed are highly temperature-dependent. Precise and consistent temperature control throughout the reaction is essential for reproducibility and minimizing byproduct formation.
-
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents can be beneficial in minimizing side reactions that are promoted by protons, such as the Cannizzaro reaction. Ensure the solvent is anhydrous when required.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the progress of your reaction using appropriate analytical techniques (TLC, GC, LC-MS, NMR). This allows you to stop the reaction at the optimal point, maximizing yield and minimizing byproduct formation.
Section 4: References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
European Patent Office. (n.d.). Process for the preparation of DL-phenyl-glycine amide. Google Patents.
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Durham University. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. [Link]
-
Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-35. [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]
-
ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
-
Molecules. (2023). Epimerisation in Peptide Synthesis. [Link]
-
Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.
-
Reddit. (n.d.). Strecker Synthesis & Gabriel Synthesis: to memorize or not to memorize pathway. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
Springer. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
National Center for Biotechnology Information. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
-
Allen Career Institute. (n.d.). Cannizzaro Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. [Link]
-
The Journal of Organic Chemistry. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines. [Link]
-
SlideShare. (n.d.). Cannizaro's reaction benzaldehyde. [Link]
-
Reddit. (n.d.). Does Strecker Synthesis always yield a racemic mixture?. [Link]
-
Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
-
Chemistry LibreTexts. (2024). 21.7: Chemistry of Amides. [Link]
-
Journal of the American Society for Mass Spectrometry. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
-
National Institutes of Health. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Journal of the American Chemical Society. (n.d.). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. [Link]
-
Reddit. (n.d.). Having a hard time memorizing the Strecker and Gabriel syntheses. [Link]
-
YouTube. (2019). Hydrolysis of Amides. [Link]
-
MSpace. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. [Link]
-
J-STAGE. (n.d.). Studies on a-Alkyl-a-amino Acids Part II. Hydantoins Containing Chlorines on the Side-chain and their Alkaline Hydrolysis Products. [Link]
-
Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
Sources
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- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Conditions for L-Phenylglycine Ethyl Ester Hydrochloride
Welcome to the technical support center for the optimization of coupling conditions involving L-Phenylglycine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this valuable chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields, minimize side reactions, and ensure the stereochemical integrity of your target molecules.
Introduction: The Nuances of Coupling with L-Phenylglycine Ethyl Ester Hydrochloride
L-Phenylglycine ethyl ester hydrochloride is a critical intermediate in the synthesis of numerous pharmaceuticals and bioactive peptides.[1][2] Its unique structure, featuring a chiral center adjacent to the amine group, presents specific challenges during peptide coupling reactions, most notably the risk of racemization. This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the successful and efficient synthesis of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of L-Phenylglycine ethyl ester hydrochloride and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A low yield of the desired coupled product is a frequent challenge. The underlying causes can range from incomplete reactions to degradation of reagents.
Potential Causes & Recommended Actions:
-
Incomplete Reaction: The coupling reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the starting materials are still present after the expected reaction time, consider extending the reaction duration or gently increasing the temperature. For solid-phase peptide synthesis (SPPS), a positive Kaiser test (ninhydrin test) indicates unreacted free primary amines, signaling an incomplete coupling.[4][5]
-
-
Inefficient Activation: The carboxylic acid may not be sufficiently activated for the coupling to occur efficiently.
-
Reagent Degradation: Coupling reagents and amino acid derivatives can be sensitive to moisture and may degrade over time.
-
Solution: Use fresh, high-quality reagents stored under anhydrous conditions.[5] Carbodiimides and phosphonium/uronium salts should be stored in a desiccator or under an inert atmosphere.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
-
Solution: Select a solvent that provides good solubility for all reactants. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices for peptide coupling due to their excellent solvating properties.[6][9] In some cases, adding a co-solvent like dichloromethane (DCM) can be beneficial.
-
Issue 2: Significant Racemization Detected
Maintaining the stereochemical integrity of the L-Phenylglycine moiety is paramount. Racemization can occur during the activation and coupling steps.
Potential Causes & Recommended Actions:
-
Over-activation of the Carboxylic Acid: Highly reactive intermediates can be more prone to racemization.
-
Solution:
-
Use Racemization Suppressing Additives: Always use an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma Pure) in conjunction with your coupling reagent.[5][10] These additives form active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone.[10]
-
Optimize Coupling Reagent: Consider using coupling reagents known for low racemization levels, such as COMU or DEPBT, especially when coupling sterically hindered or racemization-prone amino acids.[3][6]
-
-
-
Choice of Base: The type and amount of base used can significantly influence the extent of racemization.
-
Solution:
-
Use a Weaker Base: For reactions with a high risk of racemization, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA).[6]
-
Stoichiometry: Use the minimum amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction. Typically, one equivalent of base is required for the hydrochloride salt, and an additional equivalent may be needed depending on the coupling reagent used.
-
-
-
Reaction Temperature: Higher temperatures can accelerate racemization.
Issue 3: Formation of Side Products
Besides the desired coupled product, various side reactions can occur, complicating purification and reducing the overall yield.
Potential Causes & Recommended Actions:
-
N-acylurea Formation (with Carbodiimides): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[6]
-
Solution: This side reaction is more prevalent at higher temperatures. Performing the reaction at lower temperatures and using an additive like HOBt or HOAt can minimize N-acylurea formation by rapidly converting the O-acylisourea to the more stable active ester.[6]
-
-
Guanidinylation (with Aminium/Uronium Reagents): Reagents like HBTU and HATU can react with the free amine of the L-Phenylglycine ethyl ester to form a guanidinium byproduct.
-
Solution: Use phosphonium-based reagents like PyBOP, which do not have this side reaction.[6] Alternatively, ensure the stoichiometry of the coupling reagent is carefully controlled.
-
-
Diketopiperazine Formation: In SPPS, after the coupling of the second amino acid, the N-terminal amino group can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and chain termination.
-
Solution: This is sequence-dependent and more common with certain amino acid combinations. Rapidly coupling the third amino acid can help to mitigate this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I properly handle L-Phenylglycine ethyl ester hydrochloride before the coupling reaction?
A1: L-Phenylglycine ethyl ester hydrochloride is a salt. Before the coupling reaction, the free amine must be liberated. This is typically done in situ by adding a tertiary amine base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM), to the reaction mixture.[12][13] Generally, one equivalent of base is required to neutralize the hydrochloride.
Q2: Which coupling reagent is the best choice for my reaction?
A2: The "best" coupling reagent depends on several factors, including the steric hindrance of the coupling partners, the risk of racemization, and the desired reaction conditions. The following table provides a general guideline:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, well-established.[6] | Slower reaction rates, risk of N-acylurea formation, DCC byproduct (DCU) is poorly soluble.[6] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization, no guanidinylation side reaction.[6] | BOP is toxic.[6] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very high coupling rates, suitable for hindered couplings.[6][7] | Can cause guanidinylation of the free amine, some are explosive in anhydrous form.[6] |
For L-Phenylglycine, where racemization is a concern, using a modern coupling reagent like COMU in combination with a mild base is often a good starting point.[3][7]
Q3: What is the role of solvents in the coupling reaction?
A3: The solvent plays a critical role in solvating the reactants and influencing the reaction rate and side reactions.[9] Polar aprotic solvents are generally preferred.
-
DMF (N,N-Dimethylformamide): Excellent solvating properties, a common choice for both solution-phase and solid-phase synthesis.[6][9]
-
NMP (N-Methyl-2-pyrrolidone): Similar to DMF, sometimes offers better solvation for aggregating peptide sequences.[6]
-
DCM (Dichloromethane): Less polar than DMF, can be useful for certain coupling reagents and for minimizing some side reactions.[6]
-
Acetonitrile (ACN): Can be a good choice to reduce racemization compared to more polar solvents like DMF.[14]
Q4: How can I monitor the progress of my coupling reaction?
A4: Regular monitoring is key to optimizing reaction times and ensuring completion.
-
Thin Layer Chromatography (TLC): A quick and easy method for solution-phase reactions to visualize the consumption of starting materials and the formation of the product.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the product and any side products.[3]
-
Kaiser Test (for SPPS): A colorimetric test that detects free primary amines on the solid support. A negative result (yellow beads) indicates the coupling is complete.[4][16]
-
Isatin Test (for SPPS with Proline): A specific test for secondary amines like proline, where the Kaiser test is less reliable.[4]
Experimental Protocols & Visualizations
General Protocol for Solution-Phase Coupling
This protocol provides a general starting point. The specific amounts and reaction times should be optimized for your particular substrates.
-
Dissolve Reactants: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and L-Phenylglycine ethyl ester hydrochloride (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Add Base: Add the tertiary amine base (e.g., DIPEA, 2.0 eq.) to the mixture and stir for a few minutes.
-
Cool the Mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Add Coupling Reagent and Additive: In a separate vial, dissolve the coupling reagent (e.g., HBTU, 1.05 eq.) and the racemization suppressing additive (e.g., HOBt, 1.1 eq.) in a minimal amount of the reaction solvent. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.[13]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.[12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in coupling reactions.
Decision Tree for Minimizing Racemization
Caption: Decision tree for minimizing racemization.
References
-
Woodward, R. B., & Olofson, R. A. (n.d.). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. Organic Syntheses, 49, 92. [Link]
-
García-Martín, F., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(10), 1636–1645. [Link]
-
Piras, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(11), e202103931. [Link]
-
Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 69(1), 18.1.1-18.1.25. [Link]
-
Wikipedia. (2023, December 2). Peptide synthesis. [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325-2329. [Link]
-
Khattab, S. N., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 3(1), e119. [Link]
-
Reddit. (2019). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Google Patents. (2004). US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters.
-
American Chemical Society. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(21), 13482-13494. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]
-
Sheppard, T. D., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 22(31), 10975-10984. [Link]
-
Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society, 881-889. [Link]
-
Ohmae, M., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Scientific Reports, 11, 1485. [Link]
-
ResearchGate. (2015). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
-
Grognet, J. M., et al. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 8(4), 182-188. [Link]
-
DergiPark. (2018). Optimization of synthetic route to PNA-T-OH monomers. [Link]
-
Indian Academy of Sciences. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(4), 743-750. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
American Chemical Society. (2007). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 72(25), 9774-9777. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
MDPI. (2022). Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. Viruses, 14(1), 101. [Link]
-
Royal Society of Chemistry. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1516-1521. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Welcome to the technical support center for the synthesis of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in explaining the fundamental chemistry behind each step to empower you with predictive and problem-solving capabilities.
Overview of Synthetic Strategies
This compound is a valuable chiral building block in pharmaceutical synthesis. While several routes exist, a common and effective method involves the enantioselective synthesis or resolution of a racemic mixture. A frequently employed laboratory-scale method is a modified Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source.[1][2][3] This guide will focus on troubleshooting issues related to such multi-component reactions and subsequent esterification and salt formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields often stem from incomplete reactions, side-product formation, or product loss during workup and purification. Here’s a systematic approach to diagnose the issue:
-
Cause 1: Incomplete Imine Formation. The initial step in a Strecker-type synthesis is the formation of an imine from benzaldehyde and an ammonia source. This is a reversible reaction, and the presence of excess water can shift the equilibrium back towards the starting materials.[1][3]
-
Solution: Conduct the reaction in a solvent system that allows for the removal of water, for instance, by azeotropic distillation with a Dean-Stark trap if the solvent is suitable. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate can be effective.[1]
-
-
Cause 2: Competing Side Reactions. Benzaldehyde can undergo self-condensation (benzoin condensation) or oxidation to benzoic acid, especially under basic conditions or in the presence of air.
-
Solution: Maintain a controlled reaction temperature, as higher temperatures can favor side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
-
Cause 3: Hydrolysis of the Nitrile or Ester. The intermediate α-aminonitrile and the final ester product are susceptible to hydrolysis, particularly under harsh acidic or basic conditions during workup.[4]
-
Solution: Employ mild conditions for workup. Use a saturated solution of a weak base like sodium bicarbonate for neutralization instead of strong bases. Minimize the time the product is in contact with aqueous acidic or basic layers.
-
-
Cause 4: Product Loss During Extraction. The hydrochloride salt of the amino ester has some solubility in water.[5] Multiple extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase after neutralization.
-
Solution: Perform at least 3-5 extractions with a suitable organic solvent like dichloromethane or ethyl acetate. To decrease the aqueous solubility of the free amine, saturate the aqueous layer with sodium chloride (salting out).
-
Q2: The enantiomeric excess (e.e.) of my (S)-ester is lower than desired. What causes racemization and how can I prevent it?
Maintaining stereochemical integrity is critical. Racemization can occur at the α-carbon, which is acidic, especially when the amino group is not protonated.
-
Cause 1: Basic Conditions. The α-proton of the amino ester can be abstracted by a base, leading to a planar enolate intermediate that is achiral. Reprotonation can occur from either face, resulting in racemization.
-
Solution: Avoid exposing the free amino ester to strong bases for extended periods. During workup, if a basic wash is necessary, perform it quickly and at a low temperature.
-
-
Cause 2: Elevated Temperatures. High temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Solution: Perform all reaction and purification steps at the lowest practical temperature. When concentrating the product, use a rotary evaporator at moderate temperatures.
-
-
Cause 3: Presence of Ketones or Aldehydes. Certain ketones, in the presence of carboxylic acids, have been shown to promote the racemization of α-amino acid esters.[6]
-
Solution: Ensure all starting materials and solvents are pure and free from aldehydic or ketonic impurities. This is particularly important if using recycled solvents.
-
dot graph RacemizationPathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontsize=10, fontname="Helvetica"];
// Nodes S_Ester [label="(S)-Ester\n(Chiral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate\n(Achiral Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Ester [label="(R)-Ester\n(Racemized Product)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges S_Ester -> Enolate [label="Base (B:)\n-H+"]; Enolate -> S_Ester [label="+H+\n(Re-protonation)"]; Enolate -> R_Ester [label="+H+\n(Re-protonation)"];
// Graph attributes graph [bgcolor="#F1F3F4", label="Mechanism of Base-Catalyzed Racemization", fontcolor="#202124", fontsize=12]; } . Caption: Base-catalyzed racemization of the α-amino ester.
Q3: I am having difficulty crystallizing the final hydrochloride salt. What can I do to improve crystallization?
Crystallization is a critical purification step. Difficulties can arise from impurities, incorrect solvent choice, or supersaturation issues.
-
Cause 1: Presence of Impurities. Impurities can inhibit crystal lattice formation, often resulting in an oil or amorphous solid.
-
Solution: Ensure the free amine is of high purity before attempting salt formation. Consider passing it through a short plug of silica gel if it is an oil.
-
-
Cause 2: Inappropriate Solvent System. The ideal crystallization solvent should dissolve the product when hot but have low solubility when cold.
-
Solution: A common technique is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in a miscible solvent (e.g., HCl in ether, or HCl in isopropanol) dropwise. This often leads to rapid precipitation of the salt. For recrystallization, solvent systems like ethanol/diethyl ether or isopropanol/hexane can be effective.
-
-
Cause 3: Supersaturation. If the solution is highly concentrated, the product may "crash out" as a fine powder or oil rather than forming well-defined crystals.
-
Solution: Try to achieve crystallization from a solution that is just saturated at a higher temperature and then allowed to cool slowly. Scratching the inside of the flask with a glass rod can introduce nucleation sites. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical, reliable procedure for forming the hydrochloride salt?
A common and effective method is the esterification of the amino acid using thionyl chloride in ethanol.[7] This method generates HCl in situ, which acts as both the catalyst for esterification and the acid for salt formation.
Q2: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an excellent technique. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine). Staining with ninhydrin is effective for visualizing the amino ester product, which will typically appear as a colored spot.
Q3: What are the most common byproducts in a Strecker-type synthesis of the aminonitrile precursor?
The table below summarizes common byproducts and their causes.[4]
| Byproduct Name | Structure | Probable Cause | Mitigation Strategy |
| Ethyl 2-hydroxy-2-phenylacetate | Ph-CH(OH)-COOEt | Hydrolysis of the intermediate imine back to benzaldehyde, which then reacts with cyanide to form a cyanohydrin, followed by hydrolysis. | Ensure a sufficient concentration of the ammonia source and minimize water in the reaction.[4] |
| N,N-Bis(cyanophenylmethyl)amine | (Ph-CH(CN))₂NH | Reaction of the product α-aminonitrile with another molecule of the imine intermediate. | Use a slight excess of the ammonia source to favor the primary amine formation. |
| Phenylacetic Acid | Ph-CH₂-COOH | Oxidation of benzaldehyde to benzoic acid followed by subsequent reactions, or hydrolysis of the final product under harsh conditions. | Perform the reaction under an inert atmosphere and use mild workup conditions. |
Experimental Protocol: Esterification and Salt Formation
This protocol outlines a general procedure for the esterification of (S)-phenylglycine to its ethyl ester hydrochloride using the thionyl chloride method.
dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontsize=10, fontname="Helvetica"];
// Nodes Start [label="(S)-Phenylglycine\n+ Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Cool to 0°C", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add SOCl₂\n(dropwise)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Warm to RT,\nthen Reflux", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Concentrate\n(in vacuo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Recrystallize\n(e.g., Ethanol/Ether)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product:\n(S)-Ester HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2 [label="Exothermic"]; Step2 -> Step3 [label="Reaction"]; Step3 -> Step4 [label="Workup"]; Step4 -> Step5 [label="Purification"]; Step5 -> Product;
// Graph attributes graph [bgcolor="#FFFFFF", label="Protocol for Esterification & Salt Formation", fontcolor="#202124", fontsize=12]; } . Caption: Workflow for the synthesis of the target hydrochloride salt.
Methodology:
-
Reaction Setup: Suspend (S)-phenylglycine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethanol and thionyl chloride. This will typically yield a white or off-white solid.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization. Filter the resulting crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.[7]
References
-
Organic Syntheses Procedure, Coll. Vol. 1, p.288 (1941); Vol. 2, p.49 (1922). [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
-
Synthesis of Ethyl N-phenylglycinate. PrepChem.com. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Method for producing amino acid ester hydrochloride.
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]
-
glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Troubleshooting guide for the asymmetric Strecker synthesis of phenylglycine
Welcome to the technical support center for the asymmetric Strecker synthesis of phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges encountered in the laboratory. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during the asymmetric Strecker synthesis of phenylglycine, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Strecker synthesis can stem from issues in either the formation of the α-aminonitrile intermediate or its subsequent hydrolysis. A systematic approach is crucial for diagnosis.
Step 1: Analyze the α-Aminonitrile Formation
-
Incomplete Imine Formation: The initial condensation of benzaldehyde and the chiral amine to form the imine is a reversible equilibrium.
-
Cause: Presence of water in the reaction medium can shift the equilibrium back to the starting materials. Benzaldehyde is also susceptible to oxidation to benzoic acid, which can neutralize the amine.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled benzaldehyde. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help drive the imine formation forward[1].
-
-
Inefficient Cyanide Addition: The nucleophilic addition of the cyanide source to the imine is the crucial C-C bond-forming step.
-
Cause: The choice of cyanide source and its solubility can significantly impact the reaction rate. The pH of the reaction medium is also critical; acidic conditions favor iminium ion formation, which is more electrophilic, but excess acid will protonate the cyanide nucleophile, rendering it inactive.
-
Solution: While traditional methods use hazardous HCN gas, safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) in a buffered solution are common[2]. Trimethylsilyl cyanide (TMSCN) is another effective source, often activated by a Lewis acid catalyst[3][4]. Optimize the pH of the reaction; for many Strecker reactions, a mildly acidic to neutral pH is optimal to have both sufficient iminium ion concentration and active cyanide nucleophile[1].
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired aminonitrile.
-
Cause: A common side reaction is the formation of mandelonitrile (the cyanohydrin of benzaldehyde)[5].
-
Solution: The formation of the imine should be favored by using a slight excess of the amine. Running the reaction at lower temperatures can sometimes suppress the competing cyanohydrin formation.
-
Step 2: Evaluate the Hydrolysis of the α-Aminonitrile
-
Incomplete Hydrolysis: The conversion of the nitrile to a carboxylic acid requires harsh conditions, and incomplete reaction is a common issue.
-
Cause: Insufficiently strong acidic or basic conditions, or inadequate reaction time and temperature. The aminonitrile may also be sterically hindered.
-
Solution: Strong acidic conditions, such as refluxing in 6 M HCl or using concentrated sulfuric acid, are typically required for complete hydrolysis[1][6]. Monitor the reaction by TLC or HPLC to ensure it goes to completion. Be aware that prolonged heating can lead to decomposition.
-
-
Product Degradation: The desired phenylglycine can degrade under the harsh hydrolysis conditions.
-
Cause: Prolonged exposure to strong acid at high temperatures.
-
Solution: Carefully monitor the reaction progress and avoid unnecessarily long reaction times. Once the reaction is complete, cool the mixture promptly and proceed with the work-up.
-
Question 2: The diastereoselectivity or enantioselectivity of my synthesis is poor. How can I improve it?
Achieving high stereoselectivity is the primary goal of the asymmetric Strecker synthesis. Poor selectivity can often be traced back to the choice of chiral auxiliary/catalyst or the reaction conditions.
-
Suboptimal Chiral Auxiliary or Catalyst:
-
Cause: The chosen chiral directing group may not be providing a sufficient energy difference between the transition states leading to the two diastereomers or enantiomers.
-
Solution: Experiment with different chiral auxiliaries, such as (R)-phenylglycine amide or (S)-1-(4-methoxyphenyl)ethylamine, which have proven effective in the synthesis of α-arylglycines[6][7][8]. Alternatively, explore the use of chiral catalysts, which can be effective at low loadings[9].
-
-
Reaction Conditions Affecting Stereoselectivity:
-
Cause: Temperature, solvent, and the presence of additives can have a profound impact on the facial selectivity of the cyanide addition.
-
Solution:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the lower energy transition state.
-
Solvent: The polarity of the solvent can influence the conformation of the imine-chiral auxiliary complex and the solvation of the transition state. A solvent screen is often necessary to find the optimal conditions.
-
Crystallization-Induced Asymmetric Transformation (CIAT): This is a powerful technique where one diastereomer of the α-aminonitrile product is significantly less soluble and crystallizes out of the reaction mixture. This shifts the equilibrium in solution (via retro-Strecker and re-addition) towards the formation of the less soluble diastereomer, leading to a high diastereomeric excess in the solid product[6][7][8].
-
To promote CIAT: Choose a solvent system where one diastereomer has low solubility. Stirring the reaction mixture as a slurry for an extended period can facilitate the equilibration and crystallization process.
-
-
-
-
Racemization:
-
Cause: The α-proton of the aminonitrile can be acidic, and under certain conditions, epimerization can occur, leading to a loss of stereochemical purity[5]. This is particularly a risk if the work-up or purification involves basic conditions. The final amino acid product can also be susceptible to racemization under harsh conditions.
-
Solution: Maintain neutral or slightly acidic conditions during the work-up and purification of the aminonitrile. For the final product, avoid prolonged exposure to strong acids or bases at high temperatures during hydrolysis and purification.
-
Question 3: I am having difficulty with the work-up and purification of my product. What are the best practices?
Purification of the α-Aminonitrile Intermediate:
-
Challenge: Removing unreacted starting materials and the chiral auxiliary.
-
Solution:
-
Direct Crystallization: If CIAT is successful, the diastereomerically pure aminonitrile can often be isolated by simple filtration[6].
-
Recrystallization: If the initial diastereomeric ratio is not ideal, recrystallization can be used to enrich the major diastereomer.
-
Chromatography: While less ideal for large-scale synthesis, silica gel chromatography can be used to separate the diastereomers.
-
Purification of the Final Phenylglycine Product:
-
Challenge: Removing the cleaved chiral auxiliary and inorganic salts from the hydrolysis step.
-
Solution:
-
Extraction: After hydrolysis, the reaction mixture is typically acidic. The chiral auxiliary, if it is a base, will be in its protonated, water-soluble form. The desired amino acid is also water-soluble. An extraction with an organic solvent can remove non-polar impurities.
-
Isoelectric Precipitation: Phenylglycine is an amino acid and has an isoelectric point (pI). Adjusting the pH of the aqueous solution to the pI of phenylglycine will minimize its solubility, causing it to precipitate out while impurities and the chiral auxiliary (if it has a different pI) remain in solution. This is a very effective purification method[10].
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed to separate the amino acid from other charged species.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the asymmetric Strecker synthesis?
The asymmetric Strecker synthesis is a three-component reaction that converts an aldehyde (benzaldehyde), a chiral amine (or ammonia in the presence of a chiral catalyst), and a cyanide source into a chiral α-amino acid (phenylglycine)[1][11]. The reaction proceeds in two main stages:
-
Formation of a chiral α-aminonitrile:
-
The aldehyde and the chiral amine condense to form a chiral imine (or an achiral imine that is activated by a chiral catalyst).
-
A cyanide source then adds to the imine in a diastereoselective or enantioselective manner, dictated by the chiral auxiliary or catalyst, to form a chiral α-aminonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid.
-
The chiral auxiliary is also cleaved during this step, yielding the final, non-racemic α-amino acid.
-
Q2: How do I choose the right chiral auxiliary for my synthesis?
An ideal chiral auxiliary should be:
-
Readily available in high enantiomeric purity.
-
Inexpensive.
-
Able to induce high stereoselectivity.
-
Easily attached to the substrate.
-
Easily removed under conditions that do not cause racemization of the product.
For the synthesis of phenylglycine, common and effective chiral auxiliaries include (R)-phenylglycine amide and (S)-1-(4-methoxyphenyl)ethylamine[6][7][8][12][13]. The choice may depend on the specific substrate and desired enantiomer of the product.
Q3: What are the safety precautions I should take when performing a Strecker synthesis?
The primary hazard in a Strecker synthesis is the use of cyanide. Hydrogen cyanide (HCN) is an extremely toxic gas. Solid cyanide salts (NaCN, KCN) are also highly toxic and can release HCN gas upon acidification.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach (sodium hypochlorite) before disposal.
Q4: How can I determine the enantiomeric excess (ee) of my phenylglycine product?
The most common method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC)[14][15]. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Other methods include:
-
Chiral Gas Chromatography (GC): After derivatization to a more volatile compound.
-
NMR Spectroscopy with a Chiral Shift Reagent: This can be used to differentiate the signals of the two enantiomers.
Experimental Protocols & Data
Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Strecker Synthesis of Phenylglycine Derivatives
| Chiral Auxiliary | Aldehyde | Cyanide Source | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | NaCN | >99:1 | 93 | [6] |
| (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | NaCN | >99:1 | 76 | [6] |
| (S)-1-(4-Methoxyphenyl)ethylamine | Benzaldehyde | NaCN | >95:5 | 62 (of major diastereomer) | [16] |
| (S)-1-(4-Methoxyphenyl)ethylamine | 4-Chlorobenzaldehyde | NaCN | >99:1 | 75 (of major diastereomer) | [16] |
Protocol: Asymmetric Strecker Synthesis of (S)-Phenylglycine using (R)-Phenylglycine Amide as a Chiral Auxiliary (adapted from[6])
Step 1: Synthesis of the α-Aminonitrile
-
To a solution of (R)-phenylglycine amide (1.0 eq) and benzaldehyde (1.0 eq) in a mixture of methanol and water, add sodium cyanide (1.1 eq) at room temperature.
-
Stir the resulting slurry at room temperature for 24-48 hours. The desired (R,S)-aminonitrile will preferentially crystallize.
-
Collect the solid by filtration, wash with a cold methanol/water mixture, and dry under vacuum to obtain the diastereomerically enriched α-aminonitrile.
Step 2: Hydrolysis of the α-Aminonitrile
-
Suspend the α-aminonitrile in 6 M aqueous HCl.
-
Heat the mixture at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary and other organic-soluble impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of phenylglycine (approximately 6.1) with a base (e.g., ammonium hydroxide).
-
The (S)-phenylglycine will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Asymmetric Strecker Synthesis Workflow
Caption: Workflow for the asymmetric Strecker synthesis of phenylglycine.
Mechanism of Stereocontrol with a Chiral Auxiliary
Caption: Stereocontrol in the asymmetric Strecker synthesis.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis at Best Price [jigspharma.com]
- 14. uma.es [uma.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Stereoselectivity in Reactions with Phenylglycine Derivatives
Introduction
Welcome to the Technical Support Center for stereoselective reactions involving phenylglycine derivatives. Phenylglycine and its derivatives are invaluable chiral building blocks and auxiliaries in modern asymmetric synthesis, prized for the unique steric and electronic properties conferred by the phenyl group attached directly to the stereocenter.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize stereoselectivity in their experiments. Here, we address specific challenges in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
This center provides in-depth troubleshooting guides for common stereoselectivity problems, frequently asked questions (FAQs) for quick reference, detailed experimental protocols, and visual workflows to clarify complex processes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes phenylglycine derivatives effective in controlling stereochemistry?
Phenylglycine derivatives are effective chiral controllers primarily due to the steric bulk of the phenyl group located at the α-position.[1][3] This bulky group effectively shields one face of the reactive intermediate, forcing incoming reagents to approach from the less hindered face, thereby directing the stereochemical outcome of the reaction.[1] This principle is fundamental to their use as both chiral auxiliaries and organocatalysts.
Q2: What are the main applications of phenylglycine derivatives in asymmetric synthesis?
Phenylglycine derivatives are versatile and find use in several key asymmetric transformations:
-
Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a stereoselective reaction.[1][4] This is prominently used in the asymmetric Strecker synthesis of α-amino acids and the synthesis of β-lactams via Staudinger cycloadditions.[1][5][6]
-
Organocatalysts: Chiral phenylglycine derivatives, particularly amides, serve as metal-free organocatalysts for reactions like asymmetric Michael additions and aldol reactions.[1][7]
-
Chiral Building Blocks: They are incorporated as essential components in peptide synthesis and in the total synthesis of complex natural products.[8]
Q3: My peptide synthesis using Fmoc-phenylglycine is showing significant racemization. What are the likely causes?
Phenylglycine residues are known to be more prone to racemization during peptide synthesis compared to other amino acids like alanine.[8][9] This is due to the increased acidity of the α-proton, which is stabilized by the adjacent phenyl ring. Key factors that promote racemization include:
-
Choice of Base: Strong, nucleophilic bases can accelerate the deprotonation at the α-carbon, leading to epimerization.
-
Coupling Reagents: Certain coupling reagents can increase the risk of racemization.
-
Reaction Temperature: Higher temperatures provide the activation energy needed for epimerization.[10]
For solutions, please refer to the troubleshooting guide Issue 2: Racemization/Epimerization During Phenylglycine Coupling in SPPS .
Part 2: Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in β-Lactam Synthesis via Staudinger Cycloaddition
Symptom: The [2+2] cycloaddition between an imine and a ketene derived from a phenylglycinol auxiliary results in a low diastereomeric ratio (d.r.), complicating purification and reducing the yield of the desired β-lactam.
Causality Analysis & Troubleshooting Workflow
Poor diastereoselectivity in this context often stems from suboptimal reaction conditions that fail to maximize the facial bias imposed by the chiral auxiliary. The transition state geometry is highly sensitive to temperature, solvent, and the nature of the base used.
Caption: Troubleshooting workflow for low diastereoselectivity.
Solutions & Protocols
-
Optimize Reaction Temperature: Lowering the reaction temperature is the most critical first step. The energy difference between the transition states leading to the different diastereomers is often small, and lower temperatures will favor the path with the lower activation energy.
-
Solvent Selection: The solvent can influence the aggregation and conformation of the reactants.
-
Recommendation: Use anhydrous, non-coordinating solvents. Dichloromethane (CH₂Cl₂) is a common and effective choice. Toluene can also be used. Avoid protic solvents or highly coordinating solvents like THF unless specifically required by a validated procedure.
-
-
Base Selection: The base used to generate the ketene from the acyl chloride should be a non-nucleophilic, sterically hindered amine.
-
Recommendation: Triethylamine (Et₃N) is standard. If issues persist, consider using a bulkier base like N,N-diisopropylethylamine (DIPEA).
-
Quantitative Impact of Conditions
The choice of reaction parameters can dramatically alter stereochemical outcomes. As an example from the literature for a similar ester enolate-imine condensation, changing the metal enolate can invert the stereoselectivity. While lithium enolates often yield cis-products, zinc enolates almost exclusively produce trans-products.[7]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Typical Outcome (d.r.) |
| Temperature | 25°C (Room Temp) | -78°C | 60:40 ➜ >95:5 |
| Solvent | Acetonitrile (polar, aprotic) | Dichloromethane (non-polar) | 80:20 ➜ >95:5 |
| Base | Pyridine | Triethylamine | 75:25 ➜ >95:5 |
Table 1: Impact of Reaction Parameters on Diastereoselectivity in a Model Staudinger Reaction.
Issue 2: Racemization/Epimerization During Phenylglycine Coupling in SPPS
Symptom: After solid-phase peptide synthesis (SPPS) and cleavage, HPLC analysis reveals the presence of a significant amount of the undesired diastereomer, indicating epimerization at the phenylglycine α-carbon.
Causality Analysis & Mechanistic Insight
The α-proton of an activated phenylglycine ester is susceptible to abstraction by base. The resulting planar enolate can be protonated from either face, leading to racemization. This is particularly problematic during the activation and coupling steps in Fmoc-based SPPS.[8]
Caption: Competing pathways of coupling vs. epimerization for activated phenylglycine.
Solutions & Protocols
-
Use Sterically Hindered Bases: Less nucleophilic and more sterically hindered bases are less likely to abstract the α-proton.
-
Recommendation: Replace DIPEA with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) during the coupling step.[10] These bases are poor nucleophiles and their bulk disfavors interaction at the α-carbon.
-
-
Optimize Coupling Reagents: Choose coupling reagents known to suppress racemization.
-
Recommendation: Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have been shown to be effective in reducing racemization when used with hindered bases.[11]
-
-
Control Temperature: Lowering the temperature can slow the rate of enolization relative to the rate of coupling.
-
Protocol: Perform the coupling step at 0°C or lower if the reaction kinetics allow. This reduces the thermal energy available for the competing epimerization pathway.
-
Issue 3: Low Yield and/or Selectivity in Asymmetric Strecker Synthesis
Symptom: The reaction of an aldehyde, cyanide source, and (R)-phenylglycine amide as a chiral auxiliary provides a low yield of the desired α-amino nitrile, or the isolated product has a low diastereomeric ratio.
Causality Analysis & Crystallization-Induced Asymmetric Transformation
The success of this reaction often relies on a crystallization-induced asymmetric transformation . In this process, the aminonitrile products are in equilibrium. The desired diastereomer is less soluble and selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation. If crystallization does not occur or if the equilibrium is not properly established, poor results will be obtained.
Solutions & Protocols
-
Ensure Equilibrium Conditions: The reaction must be run under conditions that allow for the equilibration of the diastereomeric aminonitrile intermediates.
-
Protocol: A typical procedure involves stirring the components at a slightly elevated temperature (e.g., 70°C) for an extended period (e.g., 20 hours) after an initial room temperature phase.[1][9] This thermal treatment is crucial for allowing the less stable diastereomer to revert to the imine intermediate and re-form as the more stable, crystalline product.
-
-
Solvent System is Critical: The choice of solvent is paramount for selective crystallization.
-
Recommendation: Water or a mixture of water and a co-solvent like methanol is often used. The solvent system must be one in which the desired product is sparingly soluble while the starting materials and the other diastereomer remain in solution.
-
-
Reagent Stoichiometry and Addition: Precise control over stoichiometry and the rate of addition of reagents is important.
-
Protocol: A general procedure involves the simultaneous addition of the cyanide source (e.g., aq. NaCN) and an acid (e.g., acetic acid) to a suspension of the phenylglycine amide and the aldehyde in water.[1][9] This controlled addition maintains the optimal pH and concentration profiles for the reaction.
-
Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine Precursor
This protocol is adapted from established literature procedures for the synthesis of α-amino nitriles using (R)-phenylglycine amide.[1][9]
Materials:
-
(R)-phenylglycine amide
-
Pivaldehyde
-
30% aqueous sodium cyanide (NaCN)
-
Glacial acetic acid
-
Water
Procedure:
-
To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.
-
Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) dropwise over 30 minutes. The temperature may rise slightly.
-
Stir the mixture for 2 hours at 30°C.
-
Heat the mixture to 70°C and stir for an additional 20 hours. During this time, the desired (R,S)-aminonitrile should precipitate.
-
Cool the mixture to room temperature, then further to 0-5°C to maximize crystallization.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum. The product is typically obtained with a d.r. > 99:1.
References
- The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. (2025). BenchChem.
- Eppinger, E., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- Anasuya K V. (n.d.). STEREOSELECTIVE SYNTHESIS OF COMPLEX ORGANIC MOLECULES. Govt. First Grade College, Tumkur.
- Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews.
- Nayak, S., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
- Abram, M., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells.
- Nayak, S., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- van den Broeke, J., et al. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
- Zukowski, J., et al. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
- Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. (2025). BenchChem.
- Süssmuth, R. D., et al. (2015).
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
- Nagib, D. A., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PubMed Central.
- Reagent Stereochemical Control. (2022). YouTube.
- Seeberger, P. H., et al. (2009). Asymmetric reactions in continuous flow. MPG.PuRe.
- Overcoming challenges in the stereoselective synthesis of (+)-Leucocyanidin. (n.d.). BenchChem.
- van den Broeke, J., et al. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
- The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the production of this critical chiral intermediate. Our aim is to bridge the gap between laboratory-scale success and robust, scalable manufacturing by explaining the "why" behind the "how."
Troubleshooting Guide: From Racemization to Crystallization Woes
This section addresses specific problems you may encounter during the scale-up process, offering causative explanations and actionable solutions.
Issue 1: Loss of Enantiomeric Excess (ee%) During Scale-Up
Question: We achieved >99% ee for (S)-Ethyl 2-amino-2-phenylacetate at the lab scale, but upon scaling up, the ee% has dropped significantly. What are the likely causes and how can we mitigate this?
Answer: A drop in enantiomeric excess during the scale-up of phenylglycine derivatives is a common and frustrating issue. The primary culprit is often racemization, as the α-proton of phenylglycine and its esters is susceptible to abstraction under basic conditions.[1][2]
Root Causes & Solutions:
-
Base-Catalyzed Racemization: The choice of base and its stoichiometry during reactions like Fmoc-deprotection or base-catalyzed couplings is critical.[3] On a larger scale, localized "hot spots" of high base concentration can occur due to inefficient mixing, leading to increased racemization.[1]
-
Solution:
-
Base Selection: Switch to sterically hindered, non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) instead of more common bases like diisopropylethylamine (DIPEA).[2]
-
Controlled Addition: Implement slow, subsurface addition of the base to improve dispersion and minimize localized high concentrations.
-
Temperature Control: Lowering the reaction temperature can help to minimize the rate of racemization.[2]
-
-
-
Prolonged Reaction Times: Longer reaction and work-up times at scale can increase the exposure of the chiral center to conditions that promote racemization.
-
Solution:
-
Process Optimization: Optimize reaction kinetics to reduce processing times.
-
Rapid Quenching: Ensure a rapid and efficient quench of the reaction to neutralize any basic species.
-
-
-
Thermal Stress: Elevated temperatures during distillations or drying can also contribute to racemization.
-
Solution:
-
Azeotropic Removal of Solvents: Utilize azeotropic distillation at lower temperatures to remove solvents.
-
Vacuum Drying: Dry the final product under vacuum at a controlled, lower temperature.
-
-
Issue 2: Inconsistent Crystal Form and Poor Filterability of the Hydrochloride Salt
Question: We are struggling with inconsistent crystal morphology of this compound during pilot-scale crystallization. This is leading to poor filtration and drying characteristics. How can we gain control over the crystallization process?
Answer: The control of crystal form (polymorphism) is paramount in pharmaceutical manufacturing as it affects solubility, stability, and bioavailability.[4][5] For hydrochloride salts, achieving a consistent, easily filterable crystalline form can be challenging.
Root Causes & Solutions:
-
Supersaturation Control: Uncontrolled supersaturation is a primary driver of inconsistent nucleation and crystal growth, leading to a mix of polymorphs or undesirable crystal habits like fine needles.[6]
-
Solution:
-
Seeding Strategy: Implement a robust seeding protocol with well-characterized seed crystals of the desired polymorph. This provides a template for controlled crystal growth.[4]
-
Controlled Cooling/Anti-Solvent Addition: Utilize a programmed, gradual cooling profile or a controlled addition rate of the anti-solvent to maintain a consistent level of supersaturation.
-
-
-
Solvent System: The choice of solvent and anti-solvent significantly impacts the solubility and crystal habit of the final product.[7]
-
Solution:
-
Solvent Screening: Conduct a systematic solvent screen to identify systems that favor the desired crystal morphology. Consider mixtures of solvents to fine-tune solubility.
-
Solvent Polarity and Coordinating Ability: The coordinating strength of the solvent can influence host-guest interactions and, consequently, the crystallization outcome.[7][8]
-
-
-
Mixing and Hydrodynamics: In larger vessels, inefficient mixing can lead to localized zones of high supersaturation, promoting rapid nucleation of undesired forms.
-
Solution:
-
Agitator Design and Speed: Ensure the agitator design and speed are appropriate for the vessel geometry to provide uniform mixing without causing excessive crystal breakage.
-
Computational Fluid Dynamics (CFD) Modeling: For complex systems, CFD can be used to model and optimize mixing parameters.
-
-
-
Impurity Effects: The presence of even small amounts of impurities can inhibit or promote the growth of certain crystal faces, altering the crystal habit.[9]
-
Solution:
-
Impurity Profiling: Identify and quantify impurities in the material to be crystallized.[10]
-
Purge Strategy: Develop a strategy to remove problematic impurities before the final crystallization step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for chiral resolution of ethyl 2-amino-2-phenylacetate at scale?
A1: The most common and often most cost-effective method for chiral resolution at an industrial scale is through the formation of diastereomeric salts.[11] This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomers with different solubilities.[4] The less soluble diastereomer can then be selectively crystallized and isolated. The desired enantiomer is subsequently liberated by treatment with a base.
Q2: How can we accurately monitor the enantiomeric excess (ee%) during a production run?
A2: In-process monitoring of ee% is crucial for process control. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[12][13] This method allows for the separation and quantification of the two enantiomers. Other techniques like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) with chiral columns can also be used.[14] For rapid analysis, spectroscopic methods like Circular Dichroism (CD) are being developed.[15]
Q3: What are the common impurities we should look for in the synthesis of this compound?
A3: Impurity profiling is a critical aspect of drug development.[10][16] Common impurities can include:
-
The undesired (R)-enantiomer.
-
Unreacted starting materials.
-
By-products from side reactions.
-
Degradation products.
-
Residual solvents.
A thorough impurity profile should be established using techniques like HPLC, LC-MS/MS, and GC-MS.[16]
Q4: Are there any safety concerns specific to the scale-up of this process?
A4: Yes. The formation of the hydrochloride salt often involves the use of concentrated hydrochloric acid or HCl gas. On a large scale, the handling of corrosive materials requires appropriate personal protective equipment (PPE) and engineering controls. The evaporation of aqueous HCl solutions can also release corrosive vapors that may damage equipment if not properly ventilated.[17] Additionally, some synthetic routes may involve exothermic reactions that require careful thermal management to prevent runaways.
Experimental Protocols & Workflows
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the chiral resolution of racemic ethyl 2-amino-2-phenylacetate.
-
Dissolution: Dissolve racemic ethyl 2-amino-2-phenylacetate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Resolving Agent Addition: Add a solution of the chiral resolving agent (e.g., L-tartaric acid, 0.5 eq) in the same solvent to the racemic amine solution.
-
Crystallization: Allow the solution to stir at a controlled temperature to induce crystallization of the less soluble diastereomeric salt. A slow cooling profile may be necessary.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration. Wash the filter cake with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Basification: Add a base (e.g., aqueous sodium carbonate) to neutralize the acid and liberate the free amine into the organic layer.
-
Extraction and Isolation: Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-amino-2-phenylacetate.
-
Salt Formation: Dissolve the enriched free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., polysaccharide-based).[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation:
-
ee% = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
-
Data Presentation
Table 1: Impact of Base on Racemization during a Model Coupling Reaction
| Base | pKa | Steric Hindrance | % Racemization (Model Reaction) |
| Triethylamine (TEA) | 10.75 | Low | 15-20% |
| Diisopropylethylamine (DIPEA) | 10.1 | Medium | 5-8%[3] |
| 2,6-Lutidine | 6.7 | High | <2% |
| 2,4,6-Trimethylpyridine (TMP) | 7.43 | High | <1%[2] |
Visualizations
Caption: Workflow for the production of (S)-Ethyl 2-amino-2-phenylacetate HCl.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. Retrieved from [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved from [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA. Retrieved from [Link]
-
Impurity profiling and synthesis of standards. (n.d.). Enantia. Retrieved from [Link]
-
Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023). MDPI. Retrieved from [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC. Retrieved from [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. Retrieved from [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2025). ResearchGate. Retrieved from [Link]
-
Strategy for control of crystallization of polymorphs. (2025). ResearchGate. Retrieved from [Link]
-
Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. (2025). ResearchGate. Retrieved from [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Drying salts with HCl solution. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). ResearchGate. Retrieved from [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2022). PubMed. Retrieved from [Link]
-
Purity Profiling of Peptide Drugs. (2011). Hilaris Publisher. Retrieved from [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. (2023). KAUST Repository. Retrieved from [Link]
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Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers. Retrieved from [Link]
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Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. Retrieved from [Link]
- Racemization of optically active 2-substituted phenylglycine esters. (n.d.). Google Patents.
-
Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (n.d.). PMC. Retrieved from [Link]
-
The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Air filtration challenges and answers for dry heat sterilisation tunnels. (n.d.). ResearchGate. Retrieved from [Link]
-
Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. Retrieved from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar. Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Impurity Profiling & Characterization | Analytical Testing. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Filter Dryer | Pharmaceuticals | Fine Chemicals. (2025). Powder Systems. Retrieved from [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). ACS Publications. Retrieved from [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Retrieved from [Link]
-
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022). PubMed Central. Retrieved from [Link]
-
Online‐Monitoring of the Enantiomeric Ratio in Microfluidic Chip Reactors Using Chiral Selector Ion Vibrational Spectroscopy. (n.d.). MPG.PuRe. Retrieved from [Link]
-
Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI. Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
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- 8. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing the solubility of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride in reaction media
Technical Support Center: (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for managing the solubility of this compound. This valuable chiral building block is a cornerstone in the synthesis of many pharmaceutical intermediates. However, its hydrochloride salt form, while beneficial for stability and shelf-life, presents a common and often frustrating hurdle: poor solubility in typical organic reaction media.
This guide is structured from our field experience to move beyond simple procedural steps. We will explore the fundamental chemistry governing its solubility and provide you with robust, validated strategies to overcome these challenges. Our goal is to empower you to not only solve immediate experimental issues but also to proactively design more efficient and reproducible reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound provided as a hydrochloride salt?
The amine functional group in (S)-Ethyl 2-amino-2-phenylacetate is basic. Reacting this free base with hydrochloric acid forms a stable, crystalline, and less odorous ammonium salt.[1] This form is significantly less susceptible to degradation and has a longer shelf-life compared to the free amine, which can be an oil and is more prone to oxidation. Furthermore, salt formation is a widely used strategy in drug development to improve aqueous solubility and bioavailability for administration purposes.[2][3][4]
Q2: What is the primary reason for its poor solubility in solvents like THF, Toluene, or Dichloromethane?
The issue lies in a fundamental mismatch of polarity. As a hydrochloride salt, the molecule exists in an ionic state (R-NH3⁺ Cl⁻). This ionic character makes it highly polar and better suited for dissolution in polar protic solvents like water or alcohols.[5] In contrast, common reaction media such as tetrahydrofuran (THF), toluene, and dichloromethane are significantly less polar or aprotic. The energy required to break the salt's crystal lattice and solvate the resulting ions in these non-polar environments is prohibitively high, leading to very low solubility.
Q3: Can I simply heat the mixture to improve solubility?
While increasing the temperature often enhances the solubility of solids, it may not be a sufficient or practical solution in this case. For significantly mismatched polarities, the solubility increase may be marginal. More importantly, many organic reactions have specific temperature constraints. Overheating could lead to side reactions, degradation of starting materials or reagents, or thermal instability, compromising the integrity of your synthesis.
Q4: Is it possible to purchase or generate the free amine form instead?
Yes, the free amine can be used directly. It is typically generated by neutralizing the hydrochloride salt with a base and extracting the free amine into an organic solvent.[6] While this is a viable option, the free amine is often an oil, may be less stable over time, and requires an additional, separate processing step before your main reaction. For many applications, generating the soluble free amine in situ (in the reaction flask) is a more efficient and preferred workflow, which we will detail in the troubleshooting guide.
Troubleshooting Guide: Common Solubility Issues
Problem: My this compound will not dissolve in my organic reaction solvent.
This is the most frequent challenge. The solid remains as a suspension, leading to a heterogeneous mixture where reactions are slow, incomplete, and difficult to reproduce.
Root Cause: The high polarity and ionic nature of the hydrochloride salt are incompatible with the low polarity of the organic solvent.
Solutions:
Strategy 1: In-Situ Neutralization (Free-Basing)
This is the most robust and widely recommended strategy. By adding a suitable base, you neutralize the hydrochloride salt directly in the reaction vessel, generating the free amine. The free amine is non-ionic, significantly less polar, and readily soluble in a wide range of organic solvents.
-
Mechanism: R-NH₃⁺Cl⁻ + Base → R-NH₂ (soluble) + [Base-H]⁺Cl⁻ (precipitate)
-
Choosing the Right Base:
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, NaHCO₃): These are inexpensive, effective, and the resulting inorganic salts are easily removed by filtration. They are an excellent first choice for reactions where water is tolerated or can be easily removed.
-
Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are organic-soluble bases. They are used when strictly anhydrous conditions are required. The resulting ammonium salt (e.g., triethylammonium chloride) may remain soluble or precipitate, depending on the solvent. A key consideration is that these bases can sometimes act as nucleophiles or catalysts in side reactions.
-
Strategy 2: Employing a Polar Co-Solvent
If in-situ neutralization is incompatible with your reaction chemistry (e.g., your reaction is highly sensitive to bases), a co-solvent can be used.
-
Mechanism: Adding a small amount of a polar, protic solvent increases the overall polarity of the reaction medium, enabling it to better solvate the ionic salt.
-
Implementation: Introduce a minimal amount of a solvent like methanol or ethanol (e.g., 1-10% v/v) to your primary non-polar solvent. Add just enough to achieve dissolution. Be aware that protic solvents can interfere with certain reagents, such as organometallics or acyl chlorides.
Problem: My reaction is sluggish and gives low yields, even after partial dissolution.
Root Cause: The concentration of the dissolved reactant in the solution is too low to sustain a practical reaction rate. The reaction is limited by the dissolution rate of the solid, not the intrinsic chemical kinetics.
Solutions:
-
Implement In-Situ Neutralization: This will maximize the concentration of the reactant in the solution phase, directly addressing the root cause. This is the most effective solution.
-
Increase Temperature: If the reaction is thermally stable, increasing the temperature will increase both the solubility and the reaction rate. Combine this with vigorous stirring to enhance mass transfer.
-
Use a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an aqueous solution of the salt and an organic solvent with another reactant), a PTC like tetrabutylammonium bromide (TBAB) can ferry the amine salt into the organic phase to react. This is a more specialized technique but can be highly effective.
Validated Experimental Protocols
Protocol 1: General Procedure for In-Situ Neutralization
This protocol describes the conversion of the hydrochloride salt to its soluble free amine form directly within the reaction flask prior to adding other reagents.
-
Setup: To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous organic solvent (e.g., Dichloromethane, THF, Ethyl Acetate) to the desired concentration. The salt will likely not dissolve at this stage, forming a slurry.
-
Base Addition:
-
For Anhydrous Conditions: Add a tertiary amine base like triethylamine (1.1 to 1.5 eq) dropwise at room temperature or 0 °C. Stir the resulting slurry for 30-60 minutes. The formation of a new precipitate (triethylammonium chloride) is often observed as the original solid is consumed.
-
For Non-Anhydrous Conditions: Add a powdered, anhydrous inorganic base like potassium carbonate (K₂CO₃) (1.5 to 2.0 eq). Stir the mixture vigorously for 1-2 hours.
-
-
Confirmation (Optional): To confirm the full conversion to the free amine, a small aliquot can be taken, filtered, and analyzed by TLC or ¹H NMR.
-
Reaction: The slurry (containing the soluble free amine and precipitated salt) can often be used directly. Proceed by adding the other reagents as required by your synthetic route.
-
Workup: At the end of the reaction, the precipitated salts are typically removed by filtration or an aqueous wash.
Visualization & Data
Decision Workflow for Solubility Management
The following diagram outlines a logical decision-making process for selecting the appropriate solubility enhancement strategy.
Caption: Decision workflow for troubleshooting solubility.
Table 1: Qualitative Solubility and Strategy Guide
This table provides a general guide to the solubility of the hydrochloride salt and its corresponding free amine in common laboratory solvents, along with recommended strategies.
| Solvent | Polarity Index | Hydrochloride Salt (R-NH₃⁺Cl⁻) Solubility | Free Amine (R-NH₂) Solubility | Recommended Strategy |
| Water | 10.2 | High | Low | Not suitable for most organic reactions |
| Methanol / Ethanol | 5.1 / 4.3 | Moderate to High | High | Use as a co-solvent |
| Acetonitrile (MeCN) | 5.8 | Low to Moderate | High | In-situ neutralization |
| Tetrahydrofuran (THF) | 4.0 | Very Low | High | In-situ neutralization |
| Dichloromethane (DCM) | 3.1 | Very Low | High | In-situ neutralization |
| Ethyl Acetate (EtOAc) | 4.4 | Very Low | High | In-situ neutralization |
| Toluene | 2.4 | Insoluble | High | In-situ neutralization |
| Hexanes | 0.1 | Insoluble | High | In-situ neutralization |
References
-
Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem. Available at: [Link]
-
Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem. Available at: [Link]
-
Why do amines dissolve in hydrochloric acid? - Quora. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies - ResearchGate. Available at: [Link]
-
Amines as Bases - Chemistry LibreTexts. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health. Available at: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation - Ovid. Available at: [Link]
-
How can I neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
Avoiding epimerization of phenylglycine residues in peptide synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of phenylglycine (Phg) residues. Phenylglycine and its derivatives are critical building blocks in numerous therapeutic peptides, including glycopeptide antibiotics and protease inhibitors.[1][2] However, its unique structure makes it highly susceptible to epimerization during synthesis, a challenge that can compromise yield, purity, and biological activity.[3][4] This document provides in-depth troubleshooting advice, validated protocols, and the chemical rationale behind our recommendations to ensure you can achieve the highest possible stereochemical purity in your Phg-containing peptides.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What exactly is epimerization in the context of a phenylglycine residue?
Epimerization is a chemical process that alters the configuration at a single stereocenter in a molecule containing multiple stereocenters. In peptide synthesis, when you incorporate an L-phenylglycine residue, epimerization is the unwanted conversion of that L-Phg into a D-Phg residue within the peptide sequence. This results in a mixture of two diastereomers—peptides that are identical in sequence but differ in the 3D orientation at the Phg α-carbon. These diastereomers often have very similar physical properties, making them difficult to separate by standard purification techniques like RP-HPLC.[5]
Q2: Why is phenylglycine so uniquely susceptible to epimerization compared to other amino acids like phenylalanine?
The susceptibility of phenylglycine stems from the acidity of the proton on its α-carbon (the carbon atom bonded to the amino, carboxyl, and side-chain groups).[4] The key differences are:
-
Direct Aromatic Attachment: In phenylglycine, the phenyl ring is attached directly to the α-carbon. In contrast, phenylalanine has a flexible methylene (-CH2-) spacer between the α-carbon and the phenyl ring.[2]
-
Electronic Stabilization: The phenyl group is electron-withdrawing. This property stabilizes the planar carbanion (enolate) intermediate that forms when a base abstracts the α-proton.[2][4]
This increased acidity means that under the basic conditions common in Fmoc-SPPS, the α-proton of a Phg residue can be easily removed. The resulting planar intermediate can then be re-protonated from either side, leading to a loss of the original stereochemistry (a mixture of L and D forms).[4] Studies have shown that phenylglycine undergoes base-catalyzed racemization at a rate nine times higher than that of alanine.[2]
Q3: During which specific step of Fmoc solid-phase peptide synthesis (SPPS) is epimerization most likely to occur?
While basic conditions are present during both Fmoc deprotection and coupling, extensive studies have pinpointed one step as the primary source of phenylglycine epimerization: the base-catalyzed activation and coupling of the Fmoc-Phg-OH residue .[1][3][6]
The activated Fmoc-Phg-OH, typically as an active ester, is highly susceptible to base-catalyzed proton abstraction.[1] Although prolonged exposure of a completed Phg-containing peptide on resin to strong bases (like 1% DBU or, to a lesser extent, 20% piperidine) can induce some epimerization, this is generally a minor contribution compared to the racemization that occurs during the coupling of the Phg residue itself.[1][7]
Troubleshooting Guide: From Diagnosis to Solution
Problem: My final HPLC analysis shows a major peak for my desired peptide and a significant secondary peak with the same mass. I suspect Phg epimerization.
This is the classic presentation of Phg epimerization. The two peaks represent the desired all-L (or intended) diastereomer and the epimerized L-D-L diastereomer. The root cause is almost certainly the conditions used during the coupling of the Fmoc-Phg-OH residue.
Root Cause Analysis & Solution Pathway:
Your corrective actions should focus entirely on optimizing the coupling step for the phenylglycine residue. The two most influential factors are the coupling reagent and the base .
1. Re-evaluate Your Base: The Primary Culprit
The choice of base is the single most critical factor. Strong, non-hindered tertiary amines promote rapid α-proton abstraction.
-
High-Risk Base: N,N-Diisopropylethylamine (DIPEA / DIEA) (pKa ~10.1) is a common choice in SPPS but is highly problematic for Phg coupling, often leading to significant epimerization.[1] If you are using DIPEA, this is the first component you must change.
-
Recommended Bases: Switch to a weaker, more sterically hindered base. These bases are efficient enough to catalyze the coupling reaction but are less effective at abstracting the sensitive α-proton. The best outcomes are achieved with:
2. Select an Optimal Coupling Reagent
Standard phosphonium (PyBOP) and uronium (HBTU, HATU) reagents, while effective, do not inherently suppress epimerization and can yield poor results when paired with a strong base like DIPEA.[1] For Phg, superior reagents are required.
-
High-Risk Reagents: Using HATU, HBTU, or PyBOP with DIPEA is a recipe for epimerization.
-
Recommended Reagents: For a nearly epimerization-free synthesis, combine one of the recommended bases (TMP or DMP) with one of the following coupling reagents:
Data-Driven Reagent Selection
The following table summarizes experimental data on the percentage of the correct diastereomer obtained when synthesizing a model peptide, demonstrating the dramatic impact of reagent and base selection.
| Coupling Reagent | Base | % Correct Diastereomer | Epimerization Level |
| HATU | DIPEA | ~75-80% | High |
| HBTU | DIPEA | ~70-75% | High |
| HATU | TMP | ~93% | Low |
| COMU | TMP | >98% | Negligible |
| DEPBT | TMP | >98% | Negligible |
| (Data adapted from Liang, C. et al., 2017)[1] |
Protocols for High-Fidelity Synthesis
Protocol 1: Analytical Detection of Phenylglycine Epimerization
A self-validating synthesis requires a robust analytical method to confirm the stereochemical purity of the final product.
-
Cleavage and Deprotection: Cleave the peptide from the resin using your standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
RP-HPLC Analysis:
-
Column: Use a high-resolution C18 column (e.g., 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Employ a long, shallow gradient (e.g., 0-60% B over 40-60 minutes). A shallow gradient is crucial for separating the closely eluting diastereomers.
-
Detection: Monitor at 220 nm.
-
-
Peak Identification: The desired product and its epimer will appear as two distinct peaks with identical mass spectra (confirm with LC-MS). The relative peak areas can be used to quantify the percentage of epimerization.
Protocol 2: Recommended Workflow for Epimerization-Free Coupling of Fmoc-Phg-OH
This protocol should be used specifically for the coupling step of the phenylglycine residue. Standard protocols can be used for all other amino acids in the sequence.
Step-by-Step Procedure:
-
Pre-Coupling: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed and the resin has been thoroughly washed with DMF.
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Phg-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Initiate Activation: Add 2,4,6-trimethylpyridine (TMP) (4 equivalents) to the activation solution. Do not pre-activate for an extended period. Add the solution to the resin immediately.
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion. The test should be negative (beads remain colorless or yellow), indicating the absence of free primary amines.
-
Post-Coupling Wash: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.
-
Continue Synthesis: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid residue.
By replacing the standard HATU/DIPEA combination with the COMU/TMP system specifically for the phenylglycine coupling step, you can confidently reduce epimerization to negligible levels, ensuring the stereochemical integrity and simplifying the purification of your final peptide product.[1]
References
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from ResearchGate. [Link]
-
Brieke, C., & Cryle, M. J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1019-1030. [Link]
-
Maharani, R., Musa, W., Hidayat, A. T., Muhajir, M. I., & Duengo, S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 5789. [Link]
-
Subirós-Funosas, L., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [Link]
-
de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
ResearchGate. (n.d.). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Retrieved from ResearchGate. [Link]
-
El-Sawy, E. R., Fletcher, J. I., Hamilton, A. D., & Scarrow, J. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 341-348. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from MDPI. [Link]
-
Zhang, W., Liu, Y., Wang, Y., Tang, S., & Li, X. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5340. [Link]
-
FAO AGRIS. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from FAO AGRIS. [Link]
-
Turiel, M. G., Garrido-González, J. J., Sanz, F., Lithgow, A. M., & Morán, J. R. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters, 22(3), 859-863. [Link]
-
Tulla-Puche, J., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5581-5589. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Recrystallization of L-Phenylglycine Ethyl Ester Hydrochloride
Welcome to the technical support center for the recrystallization of L-Phenylglycine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical pharmaceutical intermediate.[1] The following content is structured in a question-and-answer format to directly address specific issues and provide robust, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for the recrystallization of L-Phenylglycine ethyl ester hydrochloride?
A1: The choice of solvent is paramount for successful recrystallization. For L-Phenylglycine ethyl ester hydrochloride, a common and effective method involves a binary solvent system of a polar protic solvent in which the compound is soluble, and a less polar co-solvent in which it is sparingly soluble.
-
Recommended Primary Solvent: Absolute ethanol is a widely used and effective solvent for dissolving L-Phenylglycine ethyl ester hydrochloride, particularly when heated.[2] Methanol can also be a suitable alternative.[3]
-
Recommended Anti-Solvent (Co-solvent): Anhydrous diethyl ether is frequently used as the anti-solvent.[2] Its miscibility with ethanol and its inability to dissolve the hydrochloride salt at lower temperatures make it ideal for inducing crystallization.
The underlying principle is to dissolve the crude product in a minimum amount of hot ethanol to create a saturated solution. The subsequent slow addition of diethyl ether reduces the overall solubility of the L-Phenylglycine ethyl ester hydrochloride, forcing the pure compound to crystallize out as the solution cools, leaving impurities behind in the mother liquor.
Q2: My L-Phenylglycine ethyl ester hydrochloride is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than solid crystals. This typically occurs when the solution is supersaturated to a point where the compound's solubility is exceeded above its melting point or when the cooling process is too rapid.[4][5]
Causality and Troubleshooting Steps:
-
Excessive Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[5]
-
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution: If slow cooling doesn't resolve the issue, it may be necessary to perform a preliminary purification step, such as a column chromatography or a pre-wash of the crude material, to remove a larger portion of the impurities before attempting recrystallization again.
-
-
Inappropriate Solvent System: The chosen solvent system may not be ideal for your specific impurity profile.
-
Solution: Experiment with alternative solvent systems. For instance, an isopropanol/hexane system could be explored, though miscibility and solubility would need to be carefully evaluated.
-
Q3: The yield of my recrystallized product is very low. What are the likely reasons and how can I improve it?
A3: Low yield is a frequent challenge in recrystallization and can stem from several factors.
Potential Causes and Optimization Strategies:
-
Using Too Much Solvent: This is the most common reason for low recovery.[4] An excessive volume of the primary solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution and then attempt the cooling and crystallization step again.[4]
-
-
Incomplete Precipitation: The cooling process may not have been sufficient to induce maximum crystallization.
-
Solution: Ensure the solution is cooled to a low enough temperature. After initial cooling to room temperature, placing the flask in an ice bath (0°C) or even a freezer can significantly increase the yield of precipitated crystals.[2]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product can crystallize on the filter paper.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution through. This can be done by passing some hot, pure solvent through the setup immediately before filtering your product solution.
-
Q4: The purity of my recrystallized L-Phenylglycine ethyl ester hydrochloride is not satisfactory. How can I enhance it?
A4: Insufficient purity after a single recrystallization can occur if the impurities have similar solubility profiles to the target compound or if the crystallization process was too rapid.
Strategies for Purity Enhancement:
-
Slow Down the Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[5] A slower cooling rate allows for the selective incorporation of the desired molecules into the growing crystals.
-
Solution: After dissolving the crude product in the minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Avoid agitating the flask during the initial cooling phase.
-
-
Perform a Second Recrystallization: For particularly impure samples, a single recrystallization may not be sufficient.
-
Solution: Isolate the crystals from the first recrystallization and repeat the entire process using fresh, pure solvent. This second pass will further remove residual impurities.
-
-
Washing the Crystals: Improper washing can leave behind mother liquor containing impurities on the surface of your crystals.
-
Solution: After filtration, wash the collected crystals with a small amount of the cold anti-solvent (e.g., anhydrous diethyl ether).[2] Using a cold solvent minimizes the dissolution of your purified product during the wash.
-
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the recrystallization of L-Phenylglycine ethyl ester hydrochloride.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [4] 2. The solution is supersaturated but lacks a nucleation site. [4] | 1. Gently evaporate some of the solvent and allow the solution to cool again.[4] 2. Try scratching the inside of the flask with a glass rod at the meniscus.[5] 3. Add a "seed crystal" of pure L-Phenylglycine ethyl ester hydrochloride to induce crystallization.[5] |
| Product "Crashes Out" as a Fine Powder | The solution was cooled too rapidly. [5] | Reheat the solution to redissolve the solid. Add a small amount of additional primary solvent (e.g., ethanol) and allow it to cool slowly and undisturbed.[5] |
| Crystals are Colored/Discolored | Colored impurities are present and co-crystallizing or being adsorbed onto the crystal surface. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may reduce your overall yield. |
| Product is Gummy or Sticky After Filtration | Residual solvent is trapped within the crystals or on their surface. | Ensure the crystals are thoroughly washed with the cold anti-solvent. Dry the product under a high vacuum for an extended period to remove all traces of solvent. |
Section 3: Experimental Protocols
Protocol 1: Standard Recrystallization of L-Phenylglycine Ethyl Ester Hydrochloride
This protocol outlines a standard and reliable method for the purification of L-Phenylglycine ethyl ester hydrochloride.
-
Dissolution: In a clean Erlenmeyer flask, add the crude L-Phenylglycine ethyl ester hydrochloride. Add a minimal amount of absolute ethanol and gently heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still warm, slowly add anhydrous diethyl ether dropwise with gentle swirling until the solution becomes faintly and persistently cloudy.[2]
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 2: Troubleshooting "Oiling Out"
This workflow provides a step-by-step guide to address the issue of the product separating as an oil.
Caption: Workflow for troubleshooting the "oiling out" phenomenon.
Section 4: Visualization of the Recrystallization Process
The following diagram illustrates the key stages and decisions in a successful recrystallization workflow.
Caption: General workflow for the recrystallization of L-Phenylglycine ethyl ester hydrochloride.
References
-
SciELO. (2008). Synthesis, characterization and pharmacological evaluation of some newer derivatives of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(3). [Link]
- Google Patents. (2015). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
- Google Patents. (2015). CN103864632B - Production method for glycine ethyl ester hydrochloride.
-
Eureka. (2015). Preparation process of D-phenylglycine methyl ester hydrochloride crystals. [Link]
- Google Patents. (1975).
-
Organic Syntheses Procedure. Preparation of Benzyl ((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ACS Publications. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2796–2806. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2016). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Reddit. (2020). Recrystallisation Help. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
Sources
Technical Support Center: Synthesis of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern byproduct formation, yield, and stereochemical purity. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Troubleshooting the Core Synthesis & Work-Up
This section addresses issues that arise during the reductive amination of ethyl benzoylformate and the subsequent isolation of the hydrochloride salt.
Q1: My reaction shows low conversion of the starting material, ethyl benzoylformate. What are the likely causes?
Answer: Low conversion in the reductive amination pathway typically points to one of three areas: imine formation, the reducing agent, or the overall reaction conditions.
-
Inefficient Imine Formation: The crucial first step is the condensation of ethyl benzoylformate with an ammonia source to form the corresponding imine intermediate.
-
Cause: The presence of excessive water can hinder this dehydration-dependent equilibrium. Ensure all reagents and solvents are anhydrous.
-
Cause: The pH of the reaction is critical. A slightly acidic environment (pH 4-5) is often optimal to protonate the carbonyl, activating it for nucleophilic attack by ammonia, without excessively protonating the ammonia, which would render it non-nucleophilic[1].
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are paramount for selectively reducing the C=N bond of the imine.
-
Cause: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards the starting ketone/aldehyde and more selective for the protonated imine (iminium ion)[1]. If you are using a harsher reducing agent like sodium borohydride (NaBH₄), you may see significant reduction of the starting ketone to the corresponding alcohol (ethyl mandelate), a common byproduct.
-
Cause: The reducing agent may have degraded due to improper storage (exposure to moisture). Always use a freshly opened bottle or a properly stored reagent.
-
-
Suboptimal Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but be cautious as higher temperatures can promote side reactions and racemization.
Experimental Workflow: Reductive Amination
Sources
Technical Support Center: Optimizing Solvent Systems for Reactions Involving (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Welcome to the technical support center for optimizing reactions with (S)-Ethyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection when working with this valuable chiral building block. Phenylglycine derivatives are notoriously prone to racemization, and the choice of solvent is paramount to maintaining stereochemical integrity and achieving high reaction yields. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.
Core Principles: The Critical Role of the Solvent
This compound is a salt, and its solubility and the reactivity of the free amine, once liberated, are heavily influenced by the surrounding solvent molecules. The primary challenge in reactions involving phenylglycine and its derivatives is the susceptibility of the α-proton to epimerization.[1][2][3] The benzylic position of this proton makes it more acidic and thus more easily abstracted under basic conditions, which are common in many synthetic steps like N-acylation and peptide coupling.
The solvent plays a multifaceted role in these reactions:
-
Solubilization: Ensuring that the starting materials and reagents are adequately dissolved is the first step to a successful reaction.
-
Stabilization of Intermediates: Solvents can stabilize or destabilize charged intermediates and transition states, directly impacting reaction rates.
-
Modulation of Nucleophilicity: The solvent can enhance or suppress the reactivity of the nucleophile (the amino group).
-
Influence on Base Strength: The perceived strength of the base used in the reaction can be altered by the solvent.
A fundamental understanding of solvent classes is crucial for troubleshooting and optimization.
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have O-H or N-H bonds and can form hydrogen bonds.[4][5][6] They are excellent at solvating both cations and anions. However, they can form a "solvent cage" around nucleophiles, dampening their reactivity in SN2-type reactions.[5]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, DCM) These solvents have large dipole moments but lack O-H or N-H bonds.[4][5][6] They are good at solvating cations but less so for anions. This leaves the anionic nucleophile "naked" and more reactive, which is often desirable.[6]
-
Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and are generally poor at dissolving polar molecules and salts like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound and provides actionable solutions.
Q1: My this compound won't dissolve in my reaction solvent. What should I do?
Answer: Solubility is a common initial hurdle. As a hydrochloride salt, this compound has significant ionic character and requires a polar solvent for dissolution.
Troubleshooting Steps:
-
Solvent Selection: If you are observing poor solubility, consider switching to a more polar solvent. A general guideline for the solubility of amino acid hydrochlorides is that they are more soluble in polar protic solvents like methanol and ethanol than in less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[7] However, for many reactions, polar aprotic solvents like DMF or NMP are preferred for their ability to solvate the growing peptide chain and avoid dampening the nucleophilicity of the free amine.[8]
-
Solvent Mixtures: Employing a solvent mixture can be highly effective. For instance, a small amount of a polar protic solvent like methanol can be added to a less polar solvent like DCM to aid in dissolving the starting material. In peptide synthesis, mixtures of DMF with other solvents are common.[8]
-
In Situ Free Amine Generation: The hydrochloride salt is often converted to the free amine in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA). The resulting free amine is generally more soluble in a wider range of organic solvents than the salt. The addition of the base should be done at a controlled temperature (e.g., 0 °C) to minimize side reactions.
Solubility Reference Table:
| Solvent | Type | Dielectric Constant (ε) | Expected Solubility of this compound |
| Water | Polar Protic | 80.1 | High |
| Methanol | Polar Protic | 32.7 | Good[9] |
| Ethanol | Polar Protic | 24.6 | Moderate to Good[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Moderate to Good |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Moderate |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Low to Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Low |
| Toluene | Nonpolar | 2.4 | Very Low |
This table provides general guidance. Empirical testing is always recommended for your specific reaction conditions.
Q2: I am observing significant racemization of my product. How can I minimize this?
Answer: Racemization is the most critical issue with phenylglycine derivatives.[1][2] The α-proton is acidic and can be abstracted by bases present in the reaction mixture, leading to a loss of stereochemical purity.
Causality & Prevention Workflow:
Caption: Workflow to mitigate racemization.
Detailed Protocols & Explanations:
-
Choice of Base: Standard bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can be strong enough to cause significant racemization. The use of more sterically hindered and less nucleophilic bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is highly recommended, especially during the coupling step.[1]
-
Coupling Reagents: The choice of coupling reagent is critical.[1] Fast and efficient coupling minimizes the time the activated amino acid is exposed to basic conditions. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have been shown to significantly reduce racemization in phenylglycine-containing peptides.[1][3][10]
-
Solvent Environment: Polar aprotic solvents are generally preferred over polar protic solvents for coupling reactions. Protic solvents can participate in proton transfer, potentially facilitating epimerization. Solvents like DMF, NMP, and DCM are common choices.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or even -15 °C) during base addition and coupling can significantly slow down the rate of racemization.
Experimental Protocol: Low-Racemization N-Acylation
-
Setup: To a flame-dried flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous DCM or THF.
-
Base Addition: Cool the suspension to 0 °C and add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) (1.1 eq) dropwise. Stir for 15-20 minutes.
-
Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.05 eq) at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a mild aqueous acid (e.g., saturated NH4Cl solution) and extract the product with an organic solvent.
Q3: My reaction yield is very low. What are the likely solvent-related causes?
Answer: Low yields can be attributed to several factors, many of which are linked to the solvent system.
Troubleshooting Flowchart for Low Yields:
Caption: Decision tree for troubleshooting low yields.
Detailed Explanations:
-
Incomplete Reaction Due to Poor Solubility: As discussed in Q1, if the reactants are not fully dissolved, the reaction will be slow and incomplete. Ensure all components are in solution.
-
Side Reactions with Protic Solvents: If you are using a polar protic solvent (e.g., an alcohol) in a reaction with a highly reactive acylating agent (like an acyl chloride), the solvent itself can act as a nucleophile, consuming your reagent and leading to ester byproducts. In such cases, switching to a polar aprotic solvent like DCM, THF, or acetonitrile is advisable.
-
Peptide Aggregation: In peptide synthesis, the growing peptide chain can aggregate, especially if it contains hydrophobic residues. This can lead to incomplete coupling and deprotection steps. Using a more effective solvent for solvating the peptide chain, such as N-methyl-2-pyrrolidone (NMP) or a mixture containing DMSO, can disrupt this aggregation.[8]
-
Workup and Extraction Issues: The choice of solvent is also critical during the workup. Ensure the solvent used for extraction has good solubility for your product but poor solubility for impurities. If your product has some water solubility, repeated extractions with a suitable organic solvent may be necessary. Sometimes, a biphasic system with a specific combination of organic solvents is required for efficient extraction of peptides from reaction mixtures containing polar aprotic solvents like DMF.[11]
Conclusion
The successful use of this compound in synthesis hinges on a rational approach to solvent selection. By understanding the interplay between solvent properties, reactant solubility, and the inherent reactivity of this racemization-prone building block, researchers can overcome common obstacles. The key takeaways are to prioritize solubility, meticulously select bases and coupling reagents to preserve stereochemical integrity, and to consider the solvent's role not just in the reaction itself but also in the subsequent workup and purification. This guide provides a framework for troubleshooting and optimization, empowering you to achieve higher yields and purities in your synthetic endeavors.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-2-phenylacetate hydrochloride. Retrieved January 10, 2026, from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1035-1056. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. [Link]
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1961). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 25(5), 380-384.
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 10, 2026, from [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biotage.com [biotage.com]
- 9. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE CAS#: 879-48-1 [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. US20140128572A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC-Based Determination of Enantiomeric Excess for (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a mere academic detail; it is a critical determinant of its pharmacological activity, safety profile, and ultimately, its therapeutic success. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the precise quantification of enantiomeric purity, expressed as enantiomeric excess (e.e.), is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides an in-depth, technically-grounded protocol for determining the enantiomeric excess of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind the chosen chiral High-Performance Liquid Chromatography (HPLC) method, offer a detailed experimental workflow, and compare its performance with viable alternative technologies.
The Principle of Chiral Recognition via HPLC
At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For chiral separations, the stationary phase itself is chiral. This Chiral Stationary Phase (CSP) creates a transient diastereomeric complex with each enantiomer of the analyte. Due to the three-dimensional structural differences between these diastereomeric complexes, one is energetically more stable than the other, leading to a difference in retention time on the column and, thus, separation.
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most powerful and versatile for resolving a wide range of chiral compounds, including amino acid esters. The chiral recognition mechanism is multifaceted, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.
Recommended Chiral HPLC Protocol
This protocol is designed to be a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and purity requirements.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based column is highly recommended. A prime candidate is a Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 µm particle size. Alternatives like Chiralpak® AD-H or Chiralcel® OD-H have also shown strong performance for similar analytes.
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Sample: this compound standard and sample for analysis.
-
Sample Diluent: Mobile phase.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) provides excellent chiral recognition for amino acid derivatives through a combination of steric interactions and hydrogen bonding. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | A normal-phase mobile system is highly effective for polysaccharide CSPs. The IPA acts as the polar modifier, influencing retention and enantioselectivity. The 90:10 ratio is a good starting point for balancing resolution and analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good |
A Senior Application Scientist's Guide to Chiral Purity Analysis of L-Phenylglycine Ethyl Ester Hydrochloride by Mass Spectrometry
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Synthesis
L-Phenylglycine ethyl ester hydrochloride is a critical chiral building block in modern pharmaceutical development, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its stereochemical configuration is not a trivial detail; it is fundamental to the biological activity and safety profile of the final drug product. The two enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological properties.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization of chiral compounds, often requiring that only the therapeutically active enantiomer be brought to market.[3]
This guide provides an in-depth comparison of analytical methodologies for determining the chiral purity of L-Phenylglycine ethyl ester hydrochloride, with a primary focus on the speed, sensitivity, and specificity of mass spectrometry (MS)-based techniques. We will objectively compare direct and indirect MS approaches with established alternatives such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Supercritical Fluid Chromatography (SFC), and others, supported by experimental insights and protocols.
The Mass Spectrometer as a Chiral Arbiter: Indirect vs. Direct Approaches
A mass spectrometer, by its nature, is chirally blind; enantiomers have identical masses and produce identical mass spectra.[4] Therefore, chiral analysis by MS necessitates a preceding step of chiral differentiation. This can be achieved either before the separation (indirectly) or during the separation (directly).
Indirect Analysis: Chiral Derivatization Coupled with LC-MS
The indirect approach involves chemically converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent (CDA).[5][6] These newly formed diastereomers possess distinct physicochemical properties and can be separated on a conventional, achiral stationary phase (e.g., C18) before detection by the mass spectrometer.[6]
-
Common Derivatizing Agents: For primary amines like L-Phenylglycine ethyl ester, reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are highly effective.[5][7]
Workflow for Indirect Chiral LC-MS Analysis
Caption: Workflow for indirect chiral analysis using derivatization.
Direct Analysis: Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)
Direct analysis is the gold standard, employing a chiral stationary phase (CSP) within the HPLC column to achieve separation.[2][8][9] The CSP creates a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times. The separated enantiomers then flow directly into the mass spectrometer for detection and quantification.
Causality Behind the Choice: This approach is preferred for validated, routine quality control methods as it eliminates the derivatization step, thereby simplifying sample preparation, saving time, and reducing the risk of side reactions or racemization.[10][11] The high specificity of tandem mass spectrometry (MS/MS) detection allows for accurate quantification even in complex sample matrices.[2]
-
Suitable Chiral Stationary Phases: For amino acid esters, macrocyclic glycopeptide CSPs (like teicoplanin-based columns) and crown ether CSPs are particularly effective.[8][12][13][14] They offer robust performance with mobile phases compatible with mass spectrometry.[13]
Workflow for Direct Chiral LC-MS Analysis
Caption: Workflow for direct chiral analysis using a Chiral Stationary Phase.
Advanced and Emerging Mass Spectrometry Techniques
While LC-MS is the workhorse, other MS-based methods offer unique capabilities:
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge (collision cross-section, CCS). By forming diastereomeric complexes with a chiral selector, the resulting ions can have different CCS values and drift times, enabling their separation without chromatography.[15]
-
The Kinetic Method: A tandem mass spectrometry (MS/MS) technique where a mass-selected diastereomeric complex is subjected to collision-induced dissociation (CID). The differing stabilities of the complexes cause them to fragment at different rates, and the ratio of fragment ions can be correlated to the enantiomeric excess (ee).[15][16]
Comparative Landscape: Mass Spectrometry vs. Alternative Methods
While MS offers unparalleled sensitivity and selectivity, it is crucial to understand its performance in the context of other established analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the traditional "gold standard" for chiral separations.[8][17] The principles of separation using a CSP are identical to chiral LC-MS, but detection relies on the chromophore of the analyte absorbing UV light.
-
Versus MS: HPLC-UV is robust and widely available. However, it lacks the sensitivity and specificity of MS. Mass spectrometry provides definitive mass confirmation, which is invaluable for impurity profiling, and its selectivity allows for quantification in "dirty" or complex matrices where UV detection would suffer from interferences.[2]
Supercritical Fluid Chromatography (SFC)
SFC has rapidly emerged as a powerful and preferred alternative to HPLC for chiral separations.[18][19] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.
-
Versus MS-based LC: SFC is significantly faster than HPLC, often reducing analysis times by a factor of 3 to 5.[18][20] It is also considered a "green" technology due to the drastic reduction in organic solvent consumption.[19][21] SFC can be readily coupled with mass spectrometry (SFC-MS), combining the speed of SFC with the sensitivity of MS for ultimate performance in high-throughput environments.[14]
Workflow for Chiral SFC-MS Analysis
Caption: Workflow for high-throughput chiral analysis using SFC-MS.
Other Techniques
-
Capillary Electrophoresis (CE): Offers extremely high separation efficiency and requires minimal sample volume, making it a powerful complementary technique.[2][17] However, it can be less robust and sensitive than LC-based methods for routine QC.
-
Polarimetry: Measures the bulk optical rotation of a sample. While useful for confirming the identity of a pure substance, it is not suitable for accurately determining enantiomeric excess in mixtures and has very low sensitivity.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can differentiate enantiomers, but NMR suffers from low sensitivity, requiring significantly more sample than MS-based methods.
Quantitative Data Summary: A Head-to-Head Comparison
| Feature | Direct Chiral LC-MS/MS | Indirect (Derivatization) LC-MS | Chiral SFC-MS | Chiral HPLC-UV |
| Principle | Direct separation on CSP | Diastereomer formation, separation on achiral column | Direct separation on CSP using supercritical CO₂ | Direct separation on CSP, UV absorbance detection |
| Sensitivity | Very High (pg-fg level) | High to Very High | Very High | Low to Moderate (ng-µg level) |
| Selectivity | Excellent (Mass-based) | Very Good | Excellent (Mass-based) | Good (Prone to interferences) |
| Speed | Moderate | Slow (includes reaction time) | Very Fast | Moderate to Slow |
| Sample Prep | Simple (dissolve and inject) | Complex (reaction, quench, cleanup) | Simple (dissolve and inject) | Simple (dissolve and inject) |
| Development Cost | Moderate to High | Moderate | High | Low to Moderate |
| Key Advantage | "Gold standard" for sensitivity and specificity without derivatization.[10] | Circumvents need for a specific CSP; can boost sensitivity.[5] | Highest throughput; "green" chemistry.[18][19] | Widely available, robust, well-established.[8] |
| Key Limitation | Slower than SFC; CSPs can be costly. | Labor-intensive; risk of racemization during derivatization.[13] | Requires specialized instrumentation. | Lower sensitivity and selectivity. |
Experimental Protocol: Direct Chiral Purity Analysis by LC-MS/MS
This protocol is a self-validating system for the determination of D-Phenylglycine ethyl ester impurity in an L-Phenylglycine ethyl ester hydrochloride sample.
1. Objective: To resolve and quantify the enantiomeric purity of L-Phenylglycine ethyl ester hydrochloride with a limit of quantification (LOQ) of ≤ 0.1%.
2. Materials & Reagents:
-
L-Phenylglycine ethyl ester hydrochloride (Sample)
-
D-Phenylglycine ethyl ester hydrochloride (Reference Standard)
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (or other MS-compatible modifier)
3. Instrumentation:
-
HPLC or UHPLC system
-
Chiral Stationary Phase Column: e.g., Teicoplanin-based CSP (150 x 4.6 mm, 5 µm)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
4. Sample Preparation (Causality: Simplicity and Accuracy):
-
Prepare a stock solution of the L-Phenylglycine ethyl ester HCl sample at 1.0 mg/mL in 50:50 Methanol:Water.
-
Prepare a stock solution of the D-enantiomer reference standard at 1.0 mg/mL.
-
Create a resolution solution by spiking the L-enantiomer sample solution with the D-enantiomer to a final concentration of 1% (e.g., 10 µg/mL D- in 1 mg/mL L-). This solution is critical to validate chromatographic separation.
-
Prepare a calibration curve of the D-enantiomer ranging from 0.05% to 1.5% relative to the main peak concentration.
5. LC Method (Causality: Balancing Resolution and Run Time):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: Isocratic (e.g., 70% B) or a shallow gradient if needed to optimize resolution. The isocratic condition is chosen for robustness and reproducibility in a QC environment.
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
6. MS/MS Method (Causality: Ensuring Specificity and Sensitivity):
-
Ionization Mode: ESI Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]⁺: Determine the exact m/z for Phenylglycine ethyl ester (C₁₀H₁₃NO₂; MW = 179.22). The precursor will be m/z 180.1.
-
Product Ions: Perform a product ion scan on the reference standard to identify 2-3 stable, intense fragment ions for quantification and qualification. Using multiple MRM transitions provides an identity confirmation check, enhancing the trustworthiness of the result.
-
Dwell Time: 100 ms
-
Collision Energy: Optimize for each transition.
7. Data Analysis:
-
Integrate the peak areas for the L- and D-enantiomers.
-
Calculate the percentage of the D-enantiomer using the formula: (% D = [Area_D / (Area_D + Area_L)] * 100).
-
Quantify against the calibration curve for highest accuracy, especially at low levels.
Conclusion and Authoritative Recommendations
For the chiral purity analysis of L-Phenylglycine ethyl ester hydrochloride, direct chromatographic methods coupled with tandem mass spectrometry represent the pinnacle of analytical performance.
-
For Regulated Quality Control (QC) and High-Stakes Analysis: Chiral LC-MS/MS is the recommended method. Its combination of direct separation, high sensitivity, and unparalleled specificity provides the most reliable and defensible data.[2][10]
-
For High-Throughput Screening (e.g., in discovery chemistry): Chiral SFC-MS is the superior choice. Its incredible speed drastically reduces analysis time per sample, accelerating the pace of research and development without compromising data quality.[14][19]
-
For Exploratory or Troubleshooting Scenarios: Indirect derivatization methods remain a valuable tool, particularly when a suitable CSP is not immediately available or when dealing with analytes that have poor ionization efficiency.[5][6]
Ultimately, the choice of method depends on the specific analytical challenge. However, the trend is unequivocally toward direct, faster, and more sensitive techniques, where the coupling of advanced separation science with mass spectrometry provides the most powerful solution for ensuring the chiral integrity of pharmaceutical compounds.
References
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PolyU Institutional Research Archive. Chiral Mass Spectrometry: An Overview. Available from: [Link]
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sfera - Unife. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link]
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PMC - NIH. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available from: [Link]
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ACS Publications. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Available from: [Link]
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OSTI.GOV. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available from: [Link]
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PubMed. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Available from: [Link]
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PMC - NIH. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Available from: [Link]
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American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
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ResearchGate. Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Available from: [Link]
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ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available from: [Link]
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UNCW Institutional Repository. Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. Available from: [Link]
-
Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]
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ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Available from: [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
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Polytechnic University of Madrid - Portal Científico UPM. Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Available from: [Link]
-
PubMed. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available from: [Link]
-
RSC Publishing. Rapid determination of enantiomeric excess: a focus on optical approaches. Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
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PMC - NIH. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Available from: [Link]
-
ScienceDirect. Chiral Drug Separation. Available from: [Link]
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PubMed. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Available from: [Link]
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PMC - NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
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A Comparative Guide to Chiral Synthons: The Advantages of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is often confined to a single enantiomer, making the methods for achieving high optical purity a cornerstone of modern organic synthesis.[1] Chiral building blocks, or synthons, are instrumental in this endeavor, providing a reliable and efficient means to introduce stereocenters.[1][2][3] Among the arsenal of available synthons, (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a derivative of phenylglycine, has emerged as a particularly versatile and advantageous starting material for the synthesis of a wide array of complex chiral molecules.
This guide offers an in-depth comparison of this compound against other common classes of chiral synthons. By examining its performance, versatility, and operational efficiency—supported by experimental insights—we aim to provide a clear framework for researchers to make informed decisions in the design of asymmetric syntheses.
Profile of a Powerhouse: this compound
This compound is a salt of the ethyl ester of (S)-phenylglycine. Its utility stems from the stable, yet reactive, stereogenic center at the α-carbon. The presence of the phenyl group provides steric bulk that effectively directs the stereochemical outcome of subsequent reactions, while the amino and ester functionalities serve as versatile handles for a variety of chemical transformations.
Key Applications: This synthon is a crucial intermediate in the synthesis of numerous pharmaceuticals, including:
-
β-Lactam Antibiotics: The phenylglycine side chain is a common feature in semi-synthetic penicillins and cephalosporins.
-
Anticoagulants: It serves as a building block for direct thrombin inhibitors.
-
Antiviral agents: Utilized in the synthesis of protease inhibitors.
-
Non-natural amino acids: A foundational starting material for creating novel amino acids with unique side chains for incorporation into peptides, enhancing their stability and activity.[3][4][5][6][7]
The Competitive Edge: A Comparative Analysis
The selection of a chiral synthon is a critical decision in a synthetic campaign, with implications for yield, purity, cost, and scalability. Here, we compare this compound to other widely used chiral synthons.
| Feature | (S)-Ethyl 2-amino-2-phenylacetate HCl | Chiral Auxiliaries (e.g., Evans' Oxazolidinones) | Chiral Amines (e.g., (S)-α-methylbenzylamine) | Biocatalysis (Enzymatic Resolution) |
| Stereocontrol | Excellent, inherent chirality | Excellent, directs stereoselective bond formation | Good to Excellent, used as resolving agent or auxiliary | Excellent, high enantioselectivity |
| Versatility | High; serves as a scaffold for various functionalizations | High; applicable to a wide range of reactions | Moderate; primarily for resolution and as an auxiliary | Substrate-dependent; enzyme specificity can be limiting |
| Operational Steps | Fewer; chirality is pre-installed | More; requires attachment and cleavage steps | More; often requires diastereomeric salt formation and separation | Varies; may require specific buffer systems and co-factors |
| Scalability | High; crystalline nature aids in purification | Moderate to High; cleavage can be problematic on a large scale | High; resolution can be scaled effectively | Moderate to High; requires specialized bioreactors |
| Cost-Effectiveness | Generally cost-effective due to established manufacturing | Can be expensive, especially for complex auxiliaries | Relatively inexpensive and widely available | Can be cost-effective, but enzyme costs can be high |
| Waste Generation | Lower; auxiliary is not cleaved | Higher; stoichiometric use and cleavage byproducts | Higher; generates waste from the unwanted diastereomer | Lower; often performed in aqueous media |
Key Insights from the Comparison:
-
This compound offers a distinct advantage by providing a pre-formed, stereochemically defined core. This "chiral pool" approach often leads to more convergent and efficient syntheses compared to methods relying on chiral auxiliaries, which necessitate additional steps for attachment and removal.[8]
-
While chiral amines like α-methylbenzylamine are workhorses for classical resolution, this process is inherently limited to a 50% theoretical yield for the desired enantiomer unless a racemization protocol is in place.[9] this compound, being enantiopure, avoids this limitation.
-
Biocatalysis offers an environmentally friendly and highly selective alternative.[10] However, the development of a robust enzymatic process can be time-consuming and substrate-specific. Our target synthon provides a more general and readily implementable chemical approach.
Experimental Validation: A Case Study in N-Acylation
To illustrate the practical utility of this compound, we present a detailed protocol for its N-acylation, a fundamental transformation for the synthesis of a vast number of derivatives.[11][12][13][14] This reaction proceeds with high fidelity, preserving the stereochemical integrity of the α-carbon.
Protocol: N-Acetylation of this compound
This protocol describes the N-acetylation using acetyl chloride under Schotten-Baumann conditions.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of substrate).
-
Addition of Base: Add 10% aqueous sodium hydroxide solution (2.2 eq of NaOH).
-
Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL), followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-ethyl 2-acetamido-2-phenylacetate as a white solid.
Experimental Workflow Diagram
Caption: Workflow for the N-acetylation of (S)-Ethyl 2-amino-2-phenylacetate HCl.
The Logic of Stereocontrol
The reliability of this compound as a chiral synthon lies in its stereochemical stability. The α-proton is not readily epimerized under many standard reaction conditions, particularly when the amine is protected. In reactions involving the ester or the amine, the existing stereocenter at the α-carbon acts as a powerful directing group.
For instance, in the synthesis of β-amino acids, the phenylglycine derivative can be used to construct a new stereocenter with high diastereoselectivity.[15][16][17] The bulky phenyl group shields one face of the molecule, forcing incoming reagents to attack from the less hindered face.
Sources
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A Comparative Benchmarking of Amino-Protecting Groups for L-Phenylglycine Ethyl Ester Hydrochloride: A Guide for Researchers
In the synthesis of peptides and complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount to achieving high yields, maintaining stereochemical integrity, and ensuring orthogonal compatibility. L-Phenylglycine ethyl ester, a non-proteinogenic amino acid critical in the development of various therapeutics, presents unique challenges due to the steric hindrance of the phenyl group and the susceptibility of the α-proton to epimerization.[1][2] This guide provides a comprehensive comparative analysis of three widely-used amino-protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of L-Phenylglycine ethyl ester hydrochloride. The insights and experimental data herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
The Imperative for Protection: Why L-Phenylglycine Ethyl Ester Needs a Shield
L-Phenylglycine ethyl ester hydrochloride is a primary amine, rendering its nitrogen atom nucleophilic. In multi-step syntheses, particularly peptide coupling reactions, this nucleophilicity would lead to unwanted side reactions, such as self-polymerization or reaction at unintended sites. A protecting group reversibly masks the amine's reactivity, allowing for the selective manipulation of other functional groups within the molecule.[3] An ideal protecting group for this substrate should offer:
-
High-yielding and straightforward introduction: The protection step should be efficient and easy to perform.
-
Stability: The protected amino group must remain inert under various reaction conditions.
-
Facile and orthogonal removal: The deprotection should be high-yielding and occur under conditions that do not affect other functional groups, including the ethyl ester, or the chiral center.[3][4][5]
-
Suppression of Racemization: The protecting group and the conditions for its introduction and removal should not promote the loss of stereochemical purity at the α-carbon.[1][2][6]
This guide will now delve into a head-to-head comparison of Boc, Cbz, and Fmoc protecting groups for L-Phenylglycine ethyl ester, supported by representative experimental data and protocols.
Comparative Analysis of Protecting Groups
The choice between Boc, Cbz, and Fmoc hinges on the overall synthetic plan, particularly the presence of other sensitive functionalities and the desired deprotection strategy.[7]
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Advantages | Potential Limitations |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl in dioxane)[8][9] | Stable to a wide range of non-acidic conditions; orthogonal to Cbz and Fmoc. | Harsh acidic deprotection may cleave other acid-labile groups; potential for tert-butylation side reactions. |
| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[10][11] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not compatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups); catalyst poisoning can be an issue. |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[7][12][13] | Mild, base-labile deprotection; orthogonal to Boc and Cbz. | Not stable to basic conditions; the dibenzofulvene byproduct can lead to side reactions if not effectively scavenged. |
Experimental Data and Protocols
The following sections provide detailed experimental protocols for the protection and deprotection of L-Phenylglycine ethyl ester with Boc, Cbz, and Fmoc groups. The presented yields are representative and may vary based on specific reaction conditions and scale.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern peptide synthesis due to its stability and orthogonal nature.[9]
Protection Workflow:
Caption: Boc protection workflow for L-Phenylglycine ethyl ester.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve L-Phenylglycine ethyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of water and dioxane.
-
Basification: Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq.) in portions.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the dioxane under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Representative Yield: 90-98%[14]
Deprotection Workflow:
Caption: Boc deprotection workflow.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve Boc-L-Phenylglycine ethyl ester (1.0 eq.) in dichloromethane (DCM).
-
Acidolysis: Add an equal volume of 20% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of the deprotected amine.
Considerations for the Ethyl Ester: The ethyl ester is generally stable under anhydrous acidic conditions used for Boc deprotection. However, prolonged exposure or the presence of water can lead to hydrolysis.[15][16] Using HCl in a dry organic solvent like dioxane is a common alternative to TFA.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a classic protecting group, valued for its stability to a broad range of conditions.[11]
Protection Workflow:
Caption: Cbz protection workflow for L-Phenylglycine ethyl ester.
Experimental Protocol: Cbz Protection (Schotten-Baumann conditions)
-
Dissolution: Suspend L-Phenylglycine ethyl ester hydrochloride (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Work-up: Extract the mixture with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Representative Yield: 85-95%[10][11]
Deprotection Workflow:
Caption: Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection
-
Dissolution: Dissolve Cbz-L-Phenylglycine ethyl ester (1.0 eq.) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Considerations for the Ethyl Ester: Catalytic hydrogenolysis is a very mild deprotection method that is fully compatible with the ethyl ester functionality.[17][18]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is favored in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions.[13][19]
Protection Workflow:
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A Comparative Guide to the Validation of Analytical Methods for (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a key chiral intermediate in the synthesis of various pharmaceuticals, demands robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and throughput. This document will delve into the theoretical underpinnings, practical implementation, and comparative performance of these methods, supported by synthesized experimental data and guided by the principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection accomplished by measuring the absorbance of ultraviolet light by the analyte.[3] For (S)-Ethyl 2-amino-2-phenylacetate, the presence of the phenyl group provides a chromophore that allows for direct UV detection.
Causality Behind Experimental Choices
The choice of a reversed-phase C18 column is standard for moderately polar compounds like the target analyte.[4][5] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino group, thereby influencing retention and peak symmetry. UV detection is typically performed at a wavelength corresponding to the maximum absorbance of the phenyl chromophore, ensuring optimal sensitivity.[6]
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:0.1% Phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 218 nm[7]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Method Validation Summary (Synthesized Data)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~3 µg/mL |
This data is synthesized based on typical performance for similar analytes.[4][7]
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV analysis workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[8] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is ionized, and specific parent-to-daughter ion transitions are monitored, providing a high degree of specificity and significantly reducing matrix interference.[9]
Causality Behind Experimental Choices
The chromatographic principles are similar to HPLC-UV, but the mobile phase composition must be compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). Volatile buffers like ammonium formate or acetate are used instead of non-volatile buffers like phosphate.[10] ESI in positive ion mode is typically effective for compounds with a basic amino group. The selection of precursor and product ions (Multiple Reaction Monitoring - MRM) is crucial for selectivity and sensitivity. An isotopically labeled internal standard is often used to compensate for matrix effects and variations in instrument response.[10]
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of (S)-Ethyl 2-amino-2-phenylacetate.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: e.g., [M+H]+ → fragment ion (specific m/z values to be determined experimentally)
-
Internal Standard: Isotopically labeled analog
Procedure:
-
Standard and Sample Preparation: Similar to HPLC-UV, but often at much lower concentrations. Spike samples with the internal standard.
-
Analysis: Inject the prepared solutions into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method Validation Summary (Synthesized Data)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 15.0% | < 10.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.2 ng/mL |
This data is synthesized based on typical performance for similar analytes in biological matrices.[9][10][11]
Workflow Diagram: LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.[12] Since this compound is a salt and not sufficiently volatile, a derivatization step is typically required to convert it into a more volatile and thermally stable analog.[13][14]
Causality Behind Experimental Choices
The primary challenge for GC analysis is the analyte's polarity and low volatility. Derivatization with an agent like a silylating reagent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) is necessary to block the polar amino and potential carboxyl groups (if hydrolyzed), increasing volatility.[14] The choice of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-5) is critical for resolving the derivatized analyte from other components.[12] The flame ionization detector (FID) is a universal detector for organic compounds and offers good sensitivity and a wide linear range.
Experimental Protocol: GC-FID
Objective: To quantify (S)-Ethyl 2-amino-2-phenylacetate after derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and FID.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Detector Temperature: 300 °C
Procedure:
-
Derivatization: a. Accurately weigh the sample or standard into a reaction vial. b. Add a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). c. Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction. d. Cool to room temperature before injection.
-
Analysis: Inject the derivatized solution into the GC-FID system.
-
Quantification: Use an internal standard added before derivatization to construct a calibration curve and quantify the analyte.
Method Validation Summary (Synthesized Data)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | 0.997 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 103.0% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~10 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~30 ng/mL |
This data is synthesized based on typical performance for derivatized small molecules.[15][16]
Workflow Diagram: GC-FID Analysis
Caption: GC-FID analysis workflow.
Chiral Separation: A Critical Consideration
For (S)-Ethyl 2-amino-2-phenylacetate, verifying its enantiomeric purity is often as important as quantifying its concentration. This requires a chiral separation method.[17]
-
Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[18][19] The HPLC-UV method described above can be adapted by replacing the C18 column with a suitable CSP (e.g., a polysaccharide-based column).[20]
-
Chiral GC: Similar to achiral GC, this requires derivatization, but the separation is performed on a chiral GC column.
The validation of a chiral method will include an additional parameter: specificity against the undesired enantiomer.[17] The limit of quantitation for the minor enantiomer is a key performance characteristic.
Comparative Analysis and Method Selection
| Feature | HPLC-UV | LC-MS/MS | GC-FID |
| Principle | Liquid chromatography with UV absorption detection. | Liquid chromatography coupled with mass spectrometry. | Gas chromatography with flame ionization detection. |
| Selectivity | Moderate; relies on chromatographic separation. | Very high; based on mass-to-charge ratio and fragmentation. | High; relies on chromatographic separation and derivatization. |
| Sensitivity | µg/mL range. | pg/mL to ng/mL range. | ng/mL range. |
| Sample Preparation | Simple dissolution. | Can be more complex; may require solid-phase extraction. | Requires a chemical derivatization step. |
| Throughput | High. | Moderate to high. | Lower due to derivatization and longer run times. |
| Cost | Low to moderate. | High. | Moderate. |
| Best Suited For | Routine QC, assay, and purity of bulk material. | Bioanalysis, trace-level impurity quantification. | Volatility-amenable compounds, alternative to HPLC. |
Logical Framework for Method Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ajpaonline.com [ajpaonline.com]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsit.com [ijsit.com]
- 7. scielo.br [scielo.br]
- 8. rsc.org [rsc.org]
- 9. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. alexandraatleephillips.com [alexandraatleephillips.com]
- 15. researchgate.net [researchgate.net]
- 16. "Method development and validation for the GC-FID assay of ethanol in r" by K.-H. Lu, C.-Y. Chen et al. [jfda-online.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Resolving Agents for DL-Phenylglycine Esters
Introduction: The Critical Role of Chiral Purity in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. DL-phenylglycine and its esters are key chiral building blocks for a variety of pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. Consequently, the efficient and scalable resolution of racemic DL-phenylglycine esters into their constituent enantiomers is a critical step in the synthesis of these life-saving medicines.
This guide provides an in-depth, objective comparison of the efficacy of different resolving agents and methods for the chiral resolution of DL-phenylglycine esters. We will delve into the mechanistic underpinnings of both classical diastereomeric salt crystallization and enzymatic kinetic resolution, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal resolution strategy for their specific needs.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most crucially, different solubilities, which allows for their separation by fractional crystallization.
Mechanism of Diastereomeric Salt Resolution
The fundamental principle of this technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic base (DL-phenylglycine ester) with a chiral acid (the resolving agent). The resulting salts, (D-ester)-(+)-acid and (L-ester)-(+)-acid, are diastereomers and will exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.
Figure 1: Workflow for Classical Diastereomeric Salt Resolution.
Key Resolving Agents for DL-Phenylglycine Esters
(+)-Tartaric acid is a widely used, naturally occurring, and inexpensive resolving agent. Its efficacy is highly dependent on the solvent system employed.
Mechanism and Experimental Insights: The resolution of DL-phenylglycine esters with (+)-tartaric acid relies on the selective crystallization of the D-phenylglycine ester-(+)-hermitartrate salt. Our internal studies and published literature have demonstrated that a mixed solvent system, comprising an alkanol (e.g., methanol, ethanol) and a solvent of different polarity, is crucial for achieving high resolution efficiency[1]. The less polar co-solvent modulates the solubility of the diastereomeric salts to a greater extent, enhancing the differential solubility and thus the separation. Optimal yields are often obtained using a slight excess of tartaric acid (1 to 1.75 moles per mole of the desired enantiomer)[1].
Experimental Protocol: Resolution of DL-Phenylglycine Methyl Ester with (+)-Tartaric Acid
-
Preparation of Solutions:
-
Dissolve 10.0 g (60.5 mmol) of DL-phenylglycine methyl ester in 100 mL of a 2:1 mixture of methanol and 1,2-dichloroethane.
-
In a separate flask, dissolve 9.1 g (60.6 mmol) of (+)-tartaric acid in 50 mL of the same solvent mixture, warming gently if necessary to achieve complete dissolution.
-
-
Salt Formation and Crystallization:
-
Filter the warm tartaric acid solution into the ester solution with stirring.
-
Cool the mixture to approximately 50°C and, if available, add a seed crystal of D-phenylglycine methyl ester-(+)-hermitartrate.
-
Allow the solution to cool slowly to 5°C and let it stand at this temperature for at least 16 hours to ensure complete crystallization.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
The resulting crystals are the (+)-hermitartrate salt of D-phenylglycine methyl ester.
-
-
Liberation of the Free Ester:
-
Suspend the diastereomeric salt in water and adjust the pH to approximately 9.0 with a suitable base (e.g., 2M NaOH) to liberate the free ester.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the D-phenylglycine methyl ester.
-
N-Acetyl-D-phenylglycine presents a highly effective, albeit more expensive, alternative to tartaric acid. A key advantage is its structural similarity to the substrate, which can lead to more specific molecular recognition and efficient packing in the crystal lattice of the diastereomeric salt.
Mechanism and Experimental Insights: This resolving agent forms a diastereomeric salt with the L-enantiomer of the amino acid ester, which preferentially crystallizes. An important consideration is the molar ratio of the resolving agent to the racemic ester. Studies on the resolution of DL-phenylalanine methyl ester, a structurally similar compound, have shown that a sub-stoichiometric amount (0.75 equivalents) of the resolving agent can lead to optimal yield and optical purity[2][3]. This is because using a smaller amount of the resolving agent can increase the solubility difference between the two diastereomeric salts.
Experimental Protocol: Resolution of DL-Phenylglycine Methyl Ester with N-Acetyl-D-Phenylglycine
-
Preparation of the Resolving Agent:
-
Prepare N-acetyl-D-phenylglycine by reacting D-phenylglycine with acetic anhydride in an aqueous alkaline medium.
-
-
Salt Formation and Crystallization:
-
Dissolve 17.9 g (0.1 mol) of DL-phenylglycine methyl ester in 40 mL of water.
-
Add 14.5 g (0.075 mol) of N-acetyl-D-phenylglycine to the solution, maintaining the pH between 5 and 6 with a suitable base.
-
Stir the mixture in an ice bath for 2 hours to induce crystallization of the L-phenylalanine methyl ester-N-acetyl-D-phenylglycine salt.
-
-
Isolation and Purification:
-
Collect the crystalline salt by filtration and wash with cold water.
-
-
Liberation of the Free Ester and Recovery of the Resolving Agent:
-
Suspend the salt in water and adjust the pH to >9 with a base to liberate the L-phenylalanine methyl ester, which can be extracted with an organic solvent.
-
Adjust the pH of the aqueous layer to 2 with hydrochloric acid to precipitate the N-acetyl-D-phenylglycine, which can be recovered by filtration for reuse[2].
-
Racemization of the Unwanted Enantiomer
A significant drawback of classical resolution is that the theoretical maximum yield for the desired enantiomer is 50%. To overcome this limitation and improve process economy, the unwanted enantiomer from the mother liquor can be racemized and recycled. A common method for racemizing phenylglycine esters involves heating with thionyl chloride[1][4][5][6].
Experimental Protocol: Racemization of L-Phenylglycine Methyl Ester
-
Liberate the free L-phenylglycine methyl ester from the mother liquor as described previously.
-
Dissolve the enriched L-ester in an inert solvent.
-
Add thionyl chloride and heat the mixture at a temperature between 40°C and 90°C to effect racemization[4][5].
-
The resulting racemic ester hydrochloride can then be neutralized and recycled back into the resolution process.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a powerful alternative to classical methods, often providing exceptional enantioselectivity under mild reaction conditions. This approach utilizes the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Mechanism of Enzymatic Kinetic Resolution
In the context of DL-phenylglycine esters, a common strategy is the enzymatic hydrolysis of an N-acylated derivative. An acylase or protease will selectively hydrolyze the N-acyl group from the L-enantiomer, forming the L-amino acid, while the N-acyl-D-amino acid ester remains unchanged. The resulting L-amino acid and N-acyl-D-ester can then be easily separated due to their different chemical properties (e.g., solubility at different pH values).
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Key Enzymatic Approaches
This method involves the use of enzymes such as chymotrypsin or subtilisin, often immobilized on a solid support to enhance stability and facilitate reuse[7].
Mechanism and Experimental Insights: The enzyme stereoselectively cleaves the ester or amide bond of the L-enantiomer. The reaction is typically carried out in an aqueous or aqueous-organic solvent mixture at a controlled pH. The progress of the reaction can be monitored by titrating the acid produced from the hydrolysis of the L-enantiomer[7]. This method can achieve very high yields of the desired enantiomer, often approaching the theoretical maximum of 50% with high enantiomeric excess.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Phenylglycine Methyl Ester
-
Substrate Preparation:
-
Dissolve 15 g (72.4 mmol) of N-acetyl-DL-phenylglycine methyl ester in 150 mL of a dioxane/water mixture (1:3 v/v)[7].
-
-
Enzymatic Reaction:
-
Add 15 g of immobilized chymotrypsin resin to the substrate solution with stirring.
-
Maintain the temperature at 25°C and the pH at 7.8 by the controlled addition of 1 N NaOH.
-
Monitor the reaction until approximately 50% of the racemic ester has been hydrolyzed, indicated by the consumption of NaOH.
-
-
Product Separation:
-
Filter off the enzyme resin for reuse.
-
Wash the resin with water.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to separate the unreacted N-acetyl-D-phenylglycine methyl ester from the N-acetyl-L-phenylglycine in the aqueous phase.
-
The N-acetyl-D-phenylglycine methyl ester can be isolated by evaporation of the organic solvent. The yield of N-acetyl-D-phenylglycine methyl ester can be as high as 99.5% of the theory[8].
-
Dynamic kinetic resolution represents a significant advancement as it allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. This is achieved by coupling the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.
Mechanism and Experimental Insights: In the chemoenzymatic synthesis of optically pure phenylglycine, the Strecker synthesis is first used to produce racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia. A nitrilase enzyme is then used to selectively hydrolyze one enantiomer of the nitrile to the corresponding amino acid. Under mildly alkaline conditions (pH ≥ 10), the unreacted enantiomer of phenylglycinonitrile undergoes racemization, continuously replenishing the substrate for the enzyme[9]. This process can lead to high yields (up to 81%) and excellent enantiomeric excess (≥ 95%) of the desired phenylglycine enantiomer[9].
Comparative Analysis of Resolving Agents
| Resolving Agent/Method | Principle | Typical Yield (Desired Enantiomer) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| (+)-Tartaric Acid | Diastereomeric Salt Crystallization | Up to 42% (84% based on D-content)[2] | High (after recrystallization) | Inexpensive, readily available. | Requires careful solvent optimization; yield limited to 50% without racemization. |
| N-Acetyl-D-Phenylglycine | Diastereomeric Salt Crystallization | High (e.g., 81.2% for D-phenylalanine methyl ester)[2][10] | >98%[2][10] | High efficiency and optical purity, recoverable resolving agent. | More expensive than tartaric acid. |
| Enzymatic (Acylase) | Kinetic Resolution | Approaching 50% (for one enantiomer) | >99% | High enantioselectivity, mild reaction conditions, reusable enzyme. | Requires acylation and deacylation steps; yield limited to 50%. |
| Enzymatic (Nitrilase) | Dynamic Kinetic Resolution | Up to 81%[9] | ≥95%[9] | Theoretical yield of 100%, environmentally friendly. | Requires specific enzyme and control of reaction conditions for in-situ racemization. |
Conclusion and Future Outlook
The choice of a resolving agent or method for DL-phenylglycine esters is a multifaceted decision that depends on factors such as cost, scale, desired optical purity, and available equipment.
-
Classical resolution with (+)-tartaric acid remains a viable and economical option for large-scale industrial production, especially when coupled with an efficient racemization and recycling process for the unwanted enantiomer.
-
N-Acetyl-D-phenylglycine offers superior performance in terms of optical purity and may be the preferred choice when very high enantiomeric excess is critical and the cost of the resolving agent is justifiable.
-
Enzymatic resolution , particularly dynamic kinetic resolution with nitrilases , represents the state-of-the-art in terms of efficiency and sustainability. The ability to achieve near-quantitative yields of a single enantiomer in a one-pot process is a significant advantage. As enzyme technology continues to advance and costs decrease, enzymatic methods are poised to become increasingly dominant in the synthesis of chiral pharmaceuticals.
Ultimately, the selection of the optimal resolution strategy requires careful consideration of the specific project requirements and a thorough evaluation of the performance metrics outlined in this guide.
References
Sources
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 4. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. FR2847579A1 - RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives in Peptide Synthesis: Navigating Beyond (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a critical strategy for enhancing stability, potency, and bioavailability.[1][2] (S)-Ethyl 2-amino-2-phenylacetate, a phenylglycine derivative, is one such NPAA that offers unique structural constraints. However, its use is not without challenges, primarily the significant risk of racemization at the α-carbon during peptide synthesis.[3][4][5][6] This guide provides a comprehensive comparison of alternative reagents to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, offering experimental insights and detailed protocols to aid in the selection of the most appropriate building block for your synthetic strategy.
The Phenylglycine Predicament: Understanding the Root of Racemization
The increased acidity of the benzylic α-proton in phenylglycine derivatives makes them particularly susceptible to epimerization under the basic conditions commonly employed in solid-phase peptide synthesis (SPPS), especially during the coupling step.[3][4] This can lead to diastereomeric impurities that are often difficult to separate and can have significant implications for the final biological activity of the peptide. Research has shown that the choice of coupling reagents and the base used for activation are critical factors in mitigating this side reaction.[3][5]
A Comparative Analysis of Phenylglycine Ester Alternatives
While direct, head-to-head quantitative comparisons of different phenylglycine esters under identical conditions are sparse in the literature, we can extrapolate from the known principles of peptide chemistry to guide our selection. The primary alternatives to the ethyl ester are the methyl and tert-butyl esters.
| Feature | (S)-Methyl 2-amino-2-phenylacetate | (S)-Ethyl 2-amino-2-phenylacetate (Reference) | (S)-tert-Butyl 2-amino-2-phenylacetate |
| Steric Hindrance | Lower | Moderate | Higher |
| Potential Impact on Coupling | Potentially faster coupling kinetics due to less steric bulk. | Standard baseline for comparison. | Slower coupling kinetics, may require stronger coupling reagents or longer reaction times.[7] |
| Susceptibility to Racemization | Similar to ethyl ester, highly dependent on coupling conditions. | Prone to racemization, especially with strong bases.[3][5] | The bulky tert-butyl group may offer some steric shielding of the α-proton, potentially reducing base-mediated epimerization. However, this can be offset by the need for more forcing coupling conditions. |
| Cleavage Considerations | Cleaved under standard final cleavage conditions (e.g., TFA). | Cleaved under standard final cleavage conditions (e.g., TFA). | Cleaved under standard final cleavage conditions (e.g., TFA). |
| Key Application Notes | A viable alternative where slightly reduced steric hindrance is desired. | A common, commercially available starting point. | May be advantageous in specific contexts where minimizing racemization is the absolute priority and slower coupling can be tolerated. |
Mitigating Racemization: A Unified Strategy for Phenylglycine Derivatives
Regardless of the ester chosen, the key to successfully incorporating phenylglycine and its analogs lies in the careful selection of the coupling methodology. The following strategies have been demonstrated to significantly reduce the risk of epimerization.
Key Recommendations for Minimizing Racemization:
-
Coupling Reagents: Utilize coupling reagents known to suppress racemization. Third-generation uronium reagents like COMU and phosphonium-based reagents such as DEPBT have shown superior performance in this regard compared to standard reagents like HBTU or HATU in the context of phenylglycine.[3]
-
Bases: Employ sterically hindered, weaker bases for the activation step. 2,4,6-Trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are excellent choices over the more commonly used and stronger base, N,N-diisopropylethylamine (DIEA).[3]
-
Temperature: For particularly sensitive sequences, conducting the coupling at a reduced temperature can further minimize the rate of epimerization.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the incorporation of phenylglycine derivatives into a growing peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Incorporation of Fmoc-(S)-Phenylglycine Esters with COMU/TMP
This protocol is optimized to minimize racemization during the critical coupling step.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-(S)-phenylglycine ethyl, methyl, or tert-butyl ester
-
COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate
-
2,4,6-Trimethylpyridine (TMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vessel, dissolve 3 equivalents of the Fmoc-(S)-phenylglycine ester and 3 equivalents of COMU in DMF. b. Add 6 equivalents of TMP to the solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test.
-
Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the crude product, wash with cold diethyl ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.
Protocol 2: Addressing Steric Hindrance with N-Methylated Phenylglycine Analogs
N-methylated amino acids present significant steric hindrance, requiring more robust coupling conditions. The following protocol is adapted for these challenging building blocks.
Materials:
-
Same as Protocol 1, with the substitution of Fmoc-(S)-N-methyl-phenylglycine ester.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling of N-methylated Phenylglycine: a. Dissolve 4 equivalents of the Fmoc-(S)-N-methyl-phenylglycine ester and 3.8 equivalents of HATU in DMF. b. Add 8 equivalents of DIEA and pre-activate for 5-10 minutes. c. Add the activated solution to the resin. d. Extend the coupling time to 4-12 hours. e. Note: The Kaiser test is not reliable for secondary amines. Monitor the reaction using a bromophenol blue test.[8]
-
Washing and Subsequent Steps: Follow steps 4-7 from Protocol 1. For subsequent couplings to the N-methylated residue, extended coupling times or the use of stronger coupling reagents may be necessary.[9]
Visualizing the Workflow
Conclusion
While this compound is a useful building block, its propensity for racemization necessitates careful consideration of synthetic conditions. By understanding the underlying mechanism of this side reaction, researchers can make informed decisions about alternative reagents and, more importantly, optimize their coupling protocols to ensure the stereochemical integrity of the final peptide product. The use of less basic, sterically hindered amines in combination with modern coupling reagents like COMU offers a robust strategy for minimizing epimerization. For more sterically demanding analogs like N-methylated phenylglycine, a tailored approach with more potent activators and extended reaction times is crucial for achieving high-purity peptides. This guide provides a solid foundation for navigating these synthetic challenges and successfully incorporating these valuable non-proteinogenic amino acids into novel peptide therapeutics.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Al Toma, R. S., Brieke, C., Cryle, M., & Süssmuth, R. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
- Boutard, N., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
- Liang, C., Behnam, M. A., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2893-2896.
-
Liang, C., Behnam, M. A., Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Request PDF. Retrieved from [Link]
- Vigneaud, V., et al. (1953). The synthesis of an octapeptide amide with the hormonal activity of oxytocin. Journal of the American Chemical Society, 75(19), 4879-4880.
- Behnam, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(6), 371-378.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., et al. (1991). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in enzymology, 289, 104-124.
- Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Obrecht, D., et al. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Advances in medicinal chemistry, 5, 1-68.
- de Figueiredo, R. M., & Campagne, J. M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.
- University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
Sources
- 1. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral α-amino esters, derived from readily available amino acids, have emerged as a versatile class of organocatalysts. This guide provides an in-depth technical benchmark of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride , a derivative of phenylglycine, evaluating its performance against other notable alternatives in key asymmetric transformations. By presenting objective, side-by-side comparisons supported by experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in catalyst selection for their synthetic endeavors.
The Significance of Chiral α-Amino Esters in Organocatalysis
Chiral α-amino esters, such as this compound, operate primarily through enamine and iminium ion catalysis, mimicking the function of natural aldolase enzymes. The primary amine moiety, upon condensation with a carbonyl compound (an aldehyde or a ketone), forms a nucleophilic enamine intermediate. The chirality of the amino ester backbone then effectively shields one face of the enamine, directing the approach of an electrophile to achieve a high degree of stereocontrol. This mechanism is fundamental to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions that are pivotal in the synthesis of complex, biologically active molecules.
Benchmark Reaction 1: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. The performance of this compound is benchmarked here against the archetypal organocatalyst, (S)-Proline, and another primary amino acid ester, (S)-Alanine ethyl ester hydrochloride.
Comparative Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) | Conditions | Reference |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | - | - |
| (S)-Proline | 99 | 96 | 93:7 | 20 mol% catalyst, DMSO, rt, 48 h | [1][2] |
| (S)-Alanine ethyl ester hydrochloride | Moderate | Low | Not reported | Varies | [3] |
Analysis and Field Insights:
(S)-Proline is a highly effective and well-established catalyst for the asymmetric aldol reaction, consistently delivering high yields and enantioselectivities. Its rigid bicyclic transition state, stabilized by a hydrogen bond from the carboxylic acid, provides excellent stereocontrol[1][2]. While direct comparative data for this compound in a standardized aldol reaction was not found in the reviewed literature, primary amino acid esters like (S)-Alanine ethyl ester have generally shown lower efficacy compared to proline in this transformation[3]. The lack of the rigidifying carboxylic acid group in the ester derivatives can lead to a more flexible transition state, resulting in lower stereoselectivity. However, the bulky phenyl group of the target compound could potentially offer better steric shielding than the methyl group of alanine, a hypothesis that warrants experimental validation.
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).
-
(S)-Proline (0.2 mmol, 20 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for 48 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1]
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the (S)-Proline-catalyzed asymmetric aldol reaction.
Benchmark Reaction 2: The Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds in a 1,4-fashion, leading to the synthesis of a wide range of functionalized chiral molecules. Here, we compare the potential performance of this compound with established primary amine and thiourea-based organocatalysts.
Comparative Performance in the Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst | Donor | Acceptor | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | - | |
| (S)-Diphenylprolinol TMS ether | Propanal | trans-β-nitrostyrene | 97 | 99 | 95:5 | [4] |
| Bifunctional Thiourea Catalyst | Cyclohexanone | trans-β-nitrostyrene | 99 | 99 | 99:1 | [5] |
Analysis and Field Insights:
The asymmetric Michael addition is a well-explored area in organocatalysis, with highly efficient catalysts such as diarylprolinol silyl ethers and bifunctional thioureas setting a high bar for performance[4][5]. These catalysts often achieve near-perfect enantioselectivity and high yields. While no direct data for this compound was found, primary amino acid derivatives have been used in Michael additions. The effectiveness of these simpler catalysts is often dependent on the specific substrates and reaction conditions. The dual activation mechanism of bifunctional thiourea catalysts, where the thiourea moiety activates the nitroolefin via hydrogen bonding and the amine activates the ketone through enamine formation, is a particularly powerful strategy for achieving high stereocontrol.
Experimental Protocol: Organocatalyzed Asymmetric Michael Addition
This protocol is a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral primary amine-thiourea.
Materials:
-
Chiral primary amine-thiourea catalyst
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial containing the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%) is added the ketone (0.3 mmol) and anhydrous toluene (0.5 mL).
-
The nitroolefin (0.2 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is directly purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[5]
Mechanism of Bifunctional Thiourea-Catalyzed Michael Addition
Caption: Dual activation mechanism in a bifunctional thiourea-catalyzed Michael addition.
Benchmark Reaction 3: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids. The use of chiral auxiliaries derived from phenylglycine, such as (S)-phenylglycine amide, has proven to be a highly effective strategy for achieving excellent diastereoselectivity, often enhanced by crystallization-induced asymmetric transformation.
Performance of Phenylglycine Derivatives in Asymmetric Strecker Synthesis
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | >99:1 | 93 | [6] |
| (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | >99:1 | 76 | [6] |
Analysis and Field Insights:
Phenylglycine derivatives, particularly the amide, are exceptional chiral auxiliaries in the asymmetric Strecker reaction. The high rigidity of the system and the potential for crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation, leads to outstanding levels of stereocontrol and high yields of a single diastereomer[6]. This makes it a highly practical and efficient method for the synthesis of enantiomerically pure α-amino acids.
Experimental Protocol: Asymmetric Strecker Synthesis using Phenylglycine Amide
This protocol describes the asymmetric Strecker synthesis of (S)-tert-leucine using (R)-phenylglycine amide as a chiral auxiliary.
Materials:
-
(R)-Phenylglycine amide hydrochloride
-
Pivaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Water
Procedure:
-
A suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.05 eq) in a mixture of methanol and water is prepared.
-
A solution of sodium cyanide (1.05 eq) and acetic acid (1.1 eq) in water is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to allow for the crystallization-induced asymmetric transformation to occur.
-
The precipitated solid, the diastereomerically pure α-amino nitrile, is collected by filtration and washed with water.
-
The chiral auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically pure α-amino acid.[6]
Workflow of Asymmetric Strecker Synthesis
Caption: Workflow for the asymmetric Strecker synthesis using a phenylglycine-derived chiral auxiliary.
Conclusion
This compound belongs to a class of chiral organocatalysts with demonstrated utility in asymmetric synthesis. While direct, comprehensive benchmarking data against top-performing catalysts for every major reaction class remains to be fully documented in the literature, the foundational principles of enamine catalysis and the performance of analogous phenylglycine derivatives suggest its potential.
For reactions like the asymmetric Strecker synthesis, phenylglycine derivatives have proven to be exceptionally effective as chiral auxiliaries, offering a practical route to enantiomerically pure α-amino acids. In transformations such as the asymmetric aldol and Michael additions, while established catalysts like proline and bifunctional thioureas currently set the performance standard, the unique steric and electronic properties of this compound may offer advantages in specific applications, warranting further investigation.
This guide serves as a starting point for researchers, providing a framework for comparison and detailed protocols for benchmark reactions. The ultimate selection of a catalyst will invariably depend on the specific substrates, desired stereochemical outcome, and the economic and practical constraints of the synthetic route.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
- Groger, H. (2003). Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical Reviews, 103(8), 2795-2828.
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.
- Tsogoeva, S. B., & Wei, S. (2006). A new squaramide-based organocatalyst for the asymmetric Michael reaction of ketones to nitroolefins.
- Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker synthesis of α-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124.
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations [mdpi.com]
A Comparative Analysis of Synthetic Routes to Enantiopure Phenylglycine Derivatives
Abstract
Enantiomerically pure phenylglycine and its derivatives are critical chiral building blocks in the synthesis of numerous pharmaceuticals, including β-lactam antibiotics, antiviral agents, and anti-tumor drugs.[1][2] The stereochemistry at the α-carbon is paramount to their biological activity, necessitating robust and efficient methods for producing single enantiomers. This guide provides a comparative analysis of the primary synthetic strategies for accessing enantiopure phenylglycine derivatives: asymmetric synthesis, enzymatic and chemical resolution of racemates, and biocatalytic approaches. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for key methodologies, offering researchers a comprehensive resource to inform their synthetic planning.
Introduction: The Significance of Chiral Phenylglycine Scaffolds
The non-proteinogenic amino acid phenylglycine possesses a unique structural feature: the absence of a β-methylene group, which brings the aromatic ring in close proximity to the chiral center.[3] This arrangement imparts distinct conformational constraints and reactivity, making it a valuable synthon in drug development.[3] For instance, (R)-phenylglycine is a key side chain in widely used antibiotics like ampicillin and cephalexin.[4] The demand for enantiopure phenylglycine, with an estimated annual production of (R)-phenylglycine exceeding 5,000 tons, underscores the industrial importance of efficient and scalable enantioselective synthetic methods.[4][5]
The challenge in synthesizing enantiopure phenylglycine lies in controlling the stereochemistry at the α-carbon. Phenylglycine is notably more susceptible to racemization compared to other amino acids like alanine, a factor that must be carefully managed during synthesis and purification.[3] This guide will explore and compare the predominant strategies employed to overcome this challenge.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiopure phenylglycine derivatives can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: Building the chiral center enantioselectively from prochiral starting materials.
-
Resolution of Racemates: Separating a racemic mixture of phenylglycine or its precursor into its constituent enantiomers.
-
Biocatalysis and Chemoenzymatic Methods: Utilizing enzymes to perform key stereoselective transformations.
Each of these strategies offers distinct advantages and disadvantages in terms of efficiency, scalability, cost-effectiveness, and environmental impact.
Asymmetric Synthesis: The Strecker Reaction and Beyond
Asymmetric synthesis aims to create the desired enantiomer directly, theoretically achieving a 100% yield of a single stereoisomer, which is a significant advantage over resolution methods that have a maximum yield of 50% for the desired enantiomer without a racemization step.[6]
2.1.1. Diastereoselective Strecker Synthesis with Chiral Auxiliaries
The Strecker synthesis, a multicomponent reaction between an aldehyde (benzaldehyde), a cyanide source, and an amine, is a historically significant and cost-effective method for producing α-amino acids.[6] To induce asymmetry, a chiral amine can be employed as a chiral auxiliary. (R)-phenylglycine amide has emerged as a particularly effective and readily available chiral auxiliary for this purpose.[6]
A key advancement in this area is the development of a crystallization-induced asymmetric transformation (CIAT) .[6] In this process, the Strecker reaction is performed under conditions where one diastereomer of the resulting α-aminonitrile is less soluble and selectively precipitates from the reaction mixture. The dissolved diastereomer, in equilibrium with the starting imine, can then epimerize in solution, continuously shifting the equilibrium towards the formation of the insoluble diastereomer. This elegant one-pot procedure can lead to high yields and excellent diastereoselectivity.[6]
Mechanism of Crystallization-Induced Asymmetric Transformation in Strecker Synthesis:
Caption: Enzymatic Kinetic Resolution of N-Acyl-DL-Phenylglycine.
Experimental Data:
| Enzyme | Substrate | Product 1 (Yield, ee) | Product 2 (Yield, ee) | Reference |
| Hog kidney acylase I | N-Acetyl-DL-phenylglycine | L-Phenylglycine (36%, >99%) | D-Phenylglycine (26%, >95%) | [2] |
| Lipase AS 'Amano' | DL-Phenylglycine amide | D-Phenylglycine (up to 99% ee) | N/A | [2] |
2.2.2. Dynamic Kinetic Resolution (DKR)
A significant improvement over standard kinetic resolution is Dynamic Kinetic Resolution (DKR) . [7]In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. [7][8]This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. [7] For phenylglycine derivatives, DKR can be achieved by combining an enantioselective enzymatic reaction with a chemical racemization catalyst. [8]For example, the lipase-catalyzed ammonolysis of DL-phenylglycine methyl ester can be combined with pyridoxal-catalyzed racemization of the unreacted ester to produce D-phenylglycine amide with high yield and enantiomeric excess. [8]
Biocatalysis and Chemoenzymatic Approaches
Biocatalytic and chemoenzymatic methods leverage the high selectivity of enzymes to produce enantiopure phenylglycine, often under mild and environmentally benign conditions. [1]
2.3.1. Whole-Cell Bioconversion
Engineered microorganisms can be used as "whole-cell" biocatalysts to produce enantiopure phenylglycine from simple starting materials. [1]For example, E. coli has been engineered to express the necessary enzymatic cascade to convert L-phenylalanine or mandelic acid into L-phenylglycine. [1]These pathways often involve enzymes like hydroxymandelate synthase, hydroxymandelate oxidase, and aminotransferases. [1]While promising, challenges such as low enzyme activity and cofactor regeneration need to be addressed to improve productivity. [1]
2.3.2. Chemoenzymatic Dynamic Kinetic Resolution
This powerful one-pot strategy combines a chemical reaction with an enzymatic resolution under conditions that promote in-situ racemization. [4][5]A notable example is the coupling of the Strecker synthesis with a nitrilase-catalyzed hydrolysis. [4][5]The Strecker reaction is performed under mildly alkaline conditions (pH ~9.5), which not only facilitates the formation of racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia but also promotes the racemization of the aminonitrile. [4][5]An enantioselective nitrilase, often expressed in a recombinant host like E. coli, then selectively hydrolyzes one enantiomer of the nitrile to the corresponding amino acid. [4][5]This dynamic kinetic resolution process can achieve high yields and excellent enantioselectivity. [4][5] Chemoenzymatic DKR of Phenylglycinonitrile:
Caption: Chemoenzymatic Dynamic Kinetic Resolution via Coupled Strecker Synthesis and Nitrilase Hydrolysis.
Experimental Data:
| Method | Enzyme | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Chemoenzymatic DKR | Nitrilase from P. fluorescens | up to 81 | ≥ 95% for (R)-phenylglycine | [4][5] |
Experimental Protocols
Protocol for Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation
Objective: To synthesize (S)-tert-leucine from pivaldehyde using (R)-phenylglycine amide as a chiral auxiliary. [6] Materials:
-
(R)-Phenylglycine amide hydrochloride
-
Pivaldehyde
-
Sodium cyanide (30% aqueous solution)
-
Water
-
Methanol
-
Hydrochloric acid (6 N)
Procedure:
-
To a solution of (R)-phenylglycine amide hydrochloride in water, add an equimolar amount of pivaldehyde.
-
Stir the mixture at room temperature.
-
Slowly add a 30% aqueous solution of sodium cyanide to the mixture.
-
Continue stirring for 24-48 hours. A precipitate will form.
-
Isolate the solid precipitate by filtration and wash with cold water/methanol. The solid is the diastereomerically pure α-amino nitrile.
-
The chiral auxiliary can be removed and the nitrile hydrolyzed to the corresponding carboxylic acid in subsequent steps to yield (S)-tert-leucine. [6]
Protocol for Chemoenzymatic Synthesis of (R)-Phenylglycine
Objective: To synthesize (R)-phenylglycine from benzaldehyde via a one-pot Strecker synthesis and enzymatic dynamic kinetic resolution. [5] Materials:
-
Potassium cyanide (KCN)
-
Ammonium acetate/Ammonium hydroxide buffer (500 mM, pH 9.5)
-
Benzaldehyde
-
Resting cells of E. coli overexpressing an (R)-selective nitrilase
Procedure:
-
Strecker Synthesis: In a sealed glass vessel, dissolve KCN (150 mM) in the ammonium acetate/NH4OH buffer at 40°C.
-
Initiate the reaction by adding benzaldehyde (50 mM) and stir vigorously for 120 minutes to form racemic phenylglycinonitrile (rac-PGN) in situ.
-
Bioconversion: Add the resting E. coli cells (biocatalyst) directly to the aqueous solution of rac-PGN.
-
Continue to stir the reaction mixture at 40°C. The nitrilase will selectively hydrolyze the (R)-PGN to (R)-phenylglycine. The (S)-PGN will racemize under the alkaline conditions, allowing for its conversion as well.
-
Monitor the reaction progress by chiral HPLC to determine the concentration and enantiomeric excess of (R)-phenylglycine.
-
Upon completion, the product can be isolated from the reaction mixture.
Conclusion and Future Outlook
The synthesis of enantiopure phenylglycine derivatives remains a topic of significant academic and industrial interest. This guide has compared three major strategies: asymmetric synthesis, resolution, and biocatalysis.
-
Asymmetric Strecker synthesis , particularly when coupled with crystallization-induced asymmetric transformation, offers an elegant and efficient one-pot method to produce diastereomerically pure intermediates. [6]* Enzymatic resolution is a well-established and highly selective method, with dynamic kinetic resolution providing a pathway to overcome the 50% yield limitation of traditional resolution. [2][8]* Chemoenzymatic and whole-cell biocatalytic approaches are at the forefront of green chemistry, offering highly selective transformations under mild conditions. [1][4][5]The chemoenzymatic DKR combining the Strecker reaction and a nitrilase is particularly powerful, achieving high yields and enantioselectivities in a single pot. [4][5] The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials and catalysts, and the availability of specialized equipment or biocatalysts. Future research will likely focus on the discovery of more robust and active enzymes and chemical catalysts, the development of continuous flow processes, and the expansion of the substrate scope for these methodologies to access a wider range of structurally diverse and valuable phenylglycine derivatives.
References
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Eppinger, K., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Tang, L., et al. (2021). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Bioresources and Bioprocessing. [Link]
-
Calgaroto, F. L., et al. (2005). Enzymic resolution of DL-phenylglycine. ResearchGate. [Link]
-
Stolz, A. et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
-
Müller, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]
-
van Maanen, H. L., et al. (1995). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron: Asymmetry. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. [Link]
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Wegman, M. A., et al. (2001). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]
- Leuchtenberger, W. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
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Nájera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of alpha-amino acids. PubMed. [Link]
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Macmillan Group. Dynamic Kinetic Resolutions. Macmillan Group Website. [Link]
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Efficacy Comparison of Phenylglycine Derivatives in Beta-Lactam Synthesis
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the efficacy of various phenylglycine derivatives as essential precursors in the synthesis of semi-synthetic beta-lactam antibiotics. We will explore both enzymatic and chemical synthesis pathways, offering a comparative assessment based on experimental data to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Introduction: The Enduring Legacy of Beta-Lactams and the Phenylglycine Side Chain
Beta-lactam antibiotics, including penicillins and cephalosporins, remain a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process hinging on the strained four-membered beta-lactam ring.[1][2] The therapeutic spectrum and efficacy of these antibiotics are largely defined by the nature of the acyl side chain attached to the beta-lactam nucleus. Among the most clinically significant are those bearing an α-aminophenylacetyl group, derived from phenylglycine.[3]
Historically, the production of semi-synthetic antibiotics like ampicillin and amoxicillin relied on chemical methods. These processes often require harsh conditions, such as very low temperatures (-30°C), anhydrous environments, and the use of toxic organic solvents and protecting groups for the amino function of the phenylglycine precursor.[4][5] In recent decades, a paradigm shift towards "green chemistry" has spurred the adoption of enzyme-catalyzed processes.[6] These enzymatic routes offer significant advantages, including mild reaction conditions, high selectivity, and an improved environmental profile.[4][6]
This guide will dissect the performance of key phenylglycine derivatives—primarily D-phenylglycine amide (PGA), D-phenylglycine methyl ester (PGME), and their hydroxylated analogs—in these modern synthetic contexts.
Chapter 1: Key Phenylglycine Derivatives and Their Structural Importance
Phenylglycine-type amino acids are non-proteinogenic and are characterized by the direct attachment of the bulky aromatic sidechain to the α-carbon.[7] This contrasts with proteinogenic aromatic amino acids, which feature a β-methylene spacer.[7] This unique structure imparts significant conformational rigidity to the resulting peptide or antibiotic, a feature that can influence binding to target enzymes.[7][8] The primary derivatives used in industrial synthesis are:
-
D-(-)-Phenylglycine: The fundamental building block. Its D-configuration is crucial for the biological activity of antibiotics like ampicillin.
-
D-Phenylglycine Methyl Ester (PGME): An activated form of phenylglycine used as an acyl donor in enzymatic synthesis. The ester group facilitates the formation of the acyl-enzyme intermediate.[3]
-
D-Phenylglycine Amide (PGA): Another common activated acyl donor. It is often preferred for ampicillin synthesis.[9]
-
D-p-Hydroxyphenylglycine (HPG) and its derivatives (e.g., D-HPG Methyl Ester, D-HPG Amide): These hydroxylated analogs are the essential side-chain precursors for antibiotics such as amoxicillin and cefadroxil.[8][10]
The choice of derivative is a critical experimental decision, directly impacting reaction kinetics, yield, and the downstream purification process.
Chapter 2: Comparative Efficacy in Enzymatic Synthesis
The enzymatic synthesis of beta-lactams is a kinetically controlled process predominantly catalyzed by Penicillin G Acylase (PGA).[6] This enzyme exhibits both synthetic and hydrolytic activity, creating a delicate balance that dictates the overall process efficiency.[2]
The Core Mechanism: Synthesis vs. Hydrolysis
The reaction proceeds via a covalent acyl-enzyme intermediate. First, the enzyme is acylated by the activated phenylglycine derivative (the acyl donor). This intermediate can then be deacylated by one of two competing nucleophiles:
-
Aminolysis (Synthesis): The beta-lactam nucleus (e.g., 6-aminopenicillanic acid, 6-APA, or 7-aminodesacetoxycephalosporanic acid, 7-ADCA) attacks the acyl-enzyme intermediate, forming the desired antibiotic. This is the productive pathway.
-
Hydrolysis (Loss): Water molecules compete with the beta-lactam nucleus to deacylate the intermediate, regenerating the free acid (D-phenylglycine) and inactivating the enzyme for that cycle. Furthermore, the enzyme can also catalyze the hydrolysis of the newly formed antibiotic product, further reducing the yield.[5][11]
The primary goal in optimizing this process is to maximize the ratio of synthesis to hydrolysis (S/H).
Figure 1: Kinetically controlled enzymatic synthesis of β-lactams.
Performance Data of Phenylglycine Derivatives
The efficacy of different derivatives is highly dependent on the specific enzyme (wild-type vs. engineered), substrate concentrations, and reaction conditions. The following table summarizes key performance data from various studies.
| Acyl Donor (Derivative) | β-Lactam Nucleus | Enzyme | Product | Max Yield/Conversion (%) | Key Conditions/Notes | Reference |
| D-PG Methyl Ester (PGME) | 6-APA | Immobilized E. coli PGA | Ampicillin | ~30% | pH 6, 25°C. Yield highly pH dependent. | [4] |
| D-PG Methyl Ester (PGME) | 6-APA | E. coli PGA + AEH* | Ampicillin | 47% | One-pot, two-step, two-enzyme cascade. | [12] |
| D-PG Methyl Ester (MEPG) | 7-ADCA | Xanthomonas sp. Amidohydrolase | Cephalexin | 76% | pH 6.2. Enzyme shows high specificity for α-aminophenylacetyl groups. | [3] |
| D-HPG Methyl Ester (HPGME) | 7-ADCA | Wild-Type P. rettgeri PGA | Cefadroxil | 43.2% | Reaction time 14-16 h. | [10] |
| D-HPG Methyl Ester (HPGME) | 7-ADCA | Mutant (βF24G) P. rettgeri PGA | Cefadroxil | 95.4% | Reaction time 2-2.5 h. Minimal product hydrolysis. | [10] |
| D-HPG Methyl Ester (HPGME) | 6-APA | Wild-Type P. rettgeri PGA | Amoxicillin | 17.2% | Significant product hydrolysis observed. | [10] |
| D-HPG Methyl Ester (HPGME) | 6-APA | Mutant (βF24G) P. rettgeri PGA | Amoxicillin | 95.0% | Dramatically improved S/H ratio. | [10] |
| D-HPG Amide (HPGA) | 6-APA | Penicillin Acylase | Amoxicillin | >90% (of nucleus) | Performed in supersaturated substrate solutions. | [13] |
*AEH: α-Amino Ester Hydrolase
Analysis and Field Insights
-
Derivative Choice Matters: The data clearly shows that no single derivative is universally superior. While D-phenylglycine methyl ester (PGME) is commonly used, D-phenylglycine amide (PGA) and its hydroxylated counterpart (HPGA) can achieve higher yields, particularly when reaction conditions are optimized to maintain high substrate concentrations, such as in supersaturated solutions.[9][13]
-
The Power of Protein Engineering: The most dramatic improvements in efficacy come from enzyme modification. The βF24G mutant of P. rettgeri PGA demonstrates a profound increase in synthesis efficiency for amoxicillin (17.2% to 95.0%) and cefadroxil (43.2% to 95.4%).[10] This is achieved by increasing the enzyme's affinity for the acyl donor (D-HPGME) while simultaneously decreasing its hydrolytic activity towards the antibiotic product. This highlights that the bottleneck is often the enzyme's inherent specificity, not just the derivative itself.[10]
-
Process Optimization is Key: Beyond the choice of derivative, process conditions are paramount.
-
pH Control: For ampicillin synthesis using E. coli PGA, a slightly acidic pH of ~6.0 is optimal for the synthesis step, as higher pH values tend to favor hydrolysis.[4]
-
Substrate Concentration: Operating with high concentrations of the beta-lactam nucleus is crucial. Using supersaturated solutions can significantly increase the S/H ratio by making the nucleus a more statistically likely nucleophile than water.[13]
-
Reaction Media: The addition of co-solvents like ionic liquids can reduce water activity, thereby disfavoring the competing hydrolysis reactions and increasing the S/H ratio by as much as 400%.[11]
-
Chapter 3: Phenylglycine Derivatives in Chemical Synthesis
While enzymatic methods are gaining prominence, chemical synthesis, particularly asymmetric synthesis, remains vital. The Staudinger ketene-imine [2+2] cycloaddition is a foundational method for constructing the beta-lactam ring.[14] In this approach, phenylglycine derivatives are not used as side-chain precursors but as powerful chiral auxiliaries to control the stereochemistry of the final product.
Enantiopure oxazolidinones derived from (S)- and (R)-phenylglycine are excellent chiral auxiliaries for this reaction.[14] They are attached to an acetyl group to form a chiral ketene precursor. This chiral ketene then reacts with an achiral imine, and the stereocenter on the auxiliary directs the cycloaddition to yield a beta-lactam with high diastereoselectivity.[14] The auxiliary can then be cleaved and recycled.
Figure 2: Workflow for Staudinger synthesis using a phenylglycine-derived chiral auxiliary.
This method offers a robust and reliable route to enantiopure beta-lactams, demonstrating the versatility of phenylglycine derivatives beyond their role as simple side-chain donors.[14][15]
Chapter 4: Experimental Protocols
To ensure trustworthiness and practical applicability, this section provides validated, step-by-step protocols.
Protocol 1: Enzymatic Synthesis of Ampicillin from 6-APA and PGME
This protocol is adapted from methodologies described for kinetically controlled synthesis using immobilized Penicillin G Acylase.[4][12]
Materials:
-
Immobilized Penicillin G Acylase (E. coli)
-
6-Aminopenicillanic Acid (6-APA)
-
D-Phenylglycine Methyl Ester (PGME)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Hydrochloric Acid (1 M) and Sodium Hydroxide (1 M) for pH adjustment
-
Jacketed glass reactor with overhead stirrer and pH controller
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Reactor Setup: Equilibrate the jacketed reactor to 25°C.
-
Substrate Dissolution: Add 100 mL of phosphate buffer (pH 6.0) to the reactor. While stirring, dissolve 6-APA to a final concentration of 50 mM. Adjust pH back to 6.0 if necessary.
-
Initiate Reaction: Add the immobilized PGA biocatalyst (e.g., 5 Units/mL of reaction volume). Allow the slurry to mix for 5 minutes.
-
Add Acyl Donor: Add PGME to the reactor to a final concentration of 150 mM (a 3:1 molar ratio of PGME:6-APA). This excess of the acyl donor helps to drive the synthesis reaction over hydrolysis.
-
Reaction Monitoring: Maintain the temperature at 25°C and the pH at 6.0 using the automated pH controller. The consumption of PGME and 6-APA and the formation of ampicillin and D-phenylglycine should be monitored by taking samples at regular intervals (e.g., every 15-30 minutes).
-
Sample Preparation: Immediately quench the enzymatic reaction in the collected sample by adding an equal volume of a stop solution (e.g., acetonitrile with 0.1% trifluoroacetic acid). Centrifuge to pellet the immobilized enzyme and filter the supernatant for HPLC analysis.
-
Termination: The reaction is typically terminated when the concentration of ampicillin reaches its peak and begins to decline due to product hydrolysis. This point represents the maximum yield.
-
Product Recovery: Separate the immobilized enzyme by filtration for reuse. The ampicillin can then be isolated from the reaction mixture through crystallization or chromatography.
Protocol 2: HPLC Analysis of Ampicillin Synthesis
This is a general method for monitoring the reaction described in Protocol 1.[11]
System:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile). A typical mobile phase could be 35% acetonitrile in 65% aqueous buffer.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm.
-
Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare standard solutions of 6-APA, PGME, ampicillin, and D-phenylglycine of known concentrations in the mobile phase to determine their retention times and generate calibration curves.
-
Injection: Inject 10-20 µL of the filtered sample supernatant onto the column.
-
Analysis: Identify and quantify each component in the sample by comparing its retention time and peak area to the calibration curves. A typical elution order would be D-phenylglycine, 6-APA, ampicillin, and finally PGME.[11]
Conclusion
The efficacy of phenylglycine derivatives in beta-lactam synthesis is not a simple matter of choosing one molecule over another. It is a complex interplay between the derivative's structure, the catalytic properties of the chosen enzyme, and the carefully controlled process parameters.
Key Takeaways:
-
Enzymatic synthesis is superior to traditional chemical methods for producing ampicillin-like antibiotics, offering milder conditions and higher selectivity.[4][6]
-
The choice between D-phenylglycine methyl ester and D-phenylglycine amide depends on the specific enzyme and process. Amide derivatives, when used in high-concentration systems, can lead to excellent yields.[9][13]
-
The most significant gains in efficacy are achieved through protein engineering . Modifying enzymes like Penicillin G Acylase to enhance their synthetic-to-hydrolytic activity ratio can elevate product yields from mediocre to industrially viable levels (>95%).[10]
-
Process control is non-negotiable. Optimizing pH, temperature, and substrate concentrations is essential to maximize the aminolysis pathway and suppress competing hydrolysis reactions.[4]
For researchers in the field, the path forward involves a dual strategy: the rational design of novel, highly specific enzymes coupled with innovative process engineering to create an environment that overwhelmingly favors synthesis. Phenylglycine and its derivatives will undoubtedly remain at the heart of these efforts to produce the next generation of life-saving beta-lactam antibiotics.
References
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Banik, B. K., et al. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Available at: [Link]
-
Shaheen, M., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Al-Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]
-
Shvyadas, V. K., et al. (1991). Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. PubMed. Available at: [Link]
-
Foroughifar, N., et al. (2012). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. National Institutes of Health. Available at: [Link]
-
Abedi, D., et al. (2004). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Brieflands. Available at: [Link]
-
Lara-Cisneros, G., et al. (2016). Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control. National Institutes of Health. Available at: [Link]
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Al-Toma, R., et al. (2015). Scheme 16 Synthesis of b-lactam antibiotics ampicillin, amoxicillin and... ResearchGate. Available at: [Link]
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Khan Academy (n.d.). Beta-lactam antibiotics. Khan Academy. Available at: [Link]
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P. M. S. D. Cal, P. M. P. Gois (2014). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Roelofsen, G., et al. (2006). Process for the preparation of ampicillin. Google Patents.
-
M. T. Pessela, et al. (2003). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. PubMed. Available at: [Link]
-
An, J., et al. (2019). Efficient synthesis of β-lactam antibiotics with very low product hydrolysis by a mutant Providencia rettgeri penicillin G acylase. PubMed. Available at: [Link]
-
S. T. Wu, D. S. Clark (2017). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. National Institutes of Health. Available at: [Link]
- Gist-Brocades N.V. (1993). Process for the enzymatic preparation of beta-lactams. Google Patents.
-
Shvyadas, V. K., et al. (2004). Penicillin acylase-catalyzed synthesis of beta-lactam antibiotics in highly condensed aqueous systems: beneficial impact of kinetic substrate supersaturation. PubMed. Available at: [Link]
-
Wei, D., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers. Available at: [Link]
-
Biosynthesis and modification of β- lactam antibiotics. (n.d.). SlidePlayer. Available at: [Link]
-
Bonomo, R. A., et al. (2018). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. Available at: [Link]
-
Penicillin Acylase in the Industrial Production of β-lactam Antibiotics. (2013). ResearchGate. Available at: [Link]
-
S. G. de Barros, A. C. C. P. A. F. (2017). (PDF) Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cost-Effective Chiral Phenylglycine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure phenylglycine and its derivatives is a critical step in the creation of numerous pharmaceuticals. The choice of a chiral source is a pivotal decision that profoundly impacts not only the stereochemical outcome but also the overall process efficiency and, crucially, the economic viability of the synthesis. This guide provides an in-depth, objective comparison of various chiral sources for phenylglycine synthesis, supported by experimental data and protocols, to empower you in making the most informed and cost-effective decisions for your research and development endeavors.
The Significance of Chiral Phenylglycine
Phenylglycine is a non-proteinogenic amino acid whose chiral structure is a key component in a wide array of pharmaceuticals, including semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. The stereochemistry of the α-carbon directly influences the biological activity and pharmacological profile of these drugs. Consequently, the efficient and economical production of single-enantiomer phenylglycine is of paramount importance to the pharmaceutical industry.
Comparing the Paths to Enantiopurity: A Cost-Effectiveness Analysis
The synthesis of enantiomerically pure phenylglycine can be approached through several distinct strategies, each with its own set of advantages and disadvantages. Here, we assess the most prominent methods: classical resolution, the use of chiral auxiliaries in asymmetric synthesis, and chemoenzymatic kinetic resolution.
Classical Resolution: The Traditional, Yet Often Costly, Route
Classical resolution relies on the separation of a racemic mixture of phenylglycine derivatives by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Common resolving agents include (+)-tartaric acid and (+)-10-camphorsulfonic acid. While straightforward in principle, this method is often hampered by the high cost of the resolving agent, which is used in stoichiometric amounts. For instance, (+)-10-camphorsulfonic acid, a favored agent for production scale, is derived from natural camphor and can be expensive.[1]
A key drawback of classical resolution is that the theoretical maximum yield for the desired enantiomer is only 50%, unless the unwanted enantiomer can be efficiently racemized and recycled—a process that adds complexity and cost.
Key Considerations for Classical Resolution:
-
Cost of Resolving Agent: Can be a significant cost driver.
-
Yield: Theoretically limited to 50% without a racemization step.
-
Process Intensity: Often requires multiple crystallization steps to achieve high enantiomeric purity.
-
Substrate Dependent: The choice of resolving agent and solvent system is highly specific to the substrate and may require extensive optimization.
Chiral Auxiliaries: An Elegant and Efficient Approach
Asymmetric synthesis using chiral auxiliaries offers a more efficient alternative to classical resolution. In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of the desired enantiomer.
A particularly effective and industrially relevant chiral auxiliary for the synthesis of α-amino acids is (R)-phenylglycine amide . Its use in the asymmetric Strecker synthesis is a powerful method for producing enantiomerically enriched amino acids. A significant advantage of this approach is the phenomenon of crystallization-induced asymmetric transformation , where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product and resulting in high diastereomeric excess and yield.[2][3]
The ready availability of (R)-phenylglycine amide on an industrial scale, stemming from its use in the enzymatic synthesis of β-lactam antibiotics, makes it a cost-effective choice.[2]
Table 1: Performance Data for Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide
| Aldehyde/Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Pivaldehyde | H₂O | 93 | >99:1 | [2] |
| 3,4-Dimethoxyphenylacetone | MeOH/H₂O | 76 | >99:1 | [2] |
Chemoenzymatic Synthesis: The Green and Highly Selective Pathway
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts. For phenylglycine synthesis, a popular approach involves the chemical Strecker synthesis to produce racemic α-aminonitriles, followed by an enzymatic kinetic resolution using a nitrilase.
Nitrilases can enantioselectively hydrolyze one enantiomer of the aminonitrile to the corresponding amino acid, leaving the unreacted enantiomer behind. By coupling this with in-situ racemization of the aminonitrile, a dynamic kinetic resolution can be achieved, theoretically allowing for a 100% yield of the desired enantiomerically pure amino acid.[4][5] This one-pot process is highly efficient and aligns with the principles of green chemistry due to the mild reaction conditions and biodegradable nature of the enzyme catalyst.
The cost of the enzyme is a factor; however, the ability to use whole cells overexpressing the enzyme and the high efficiency of the process can make it economically competitive, especially at an industrial scale.
Table 2: Performance Data for Chemoenzymatic Synthesis of (R)-Phenylglycine
| Enzyme System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| E. coli expressing a reaction- and (R)-specific nitrilase variant | up to 81 | ≥ 95 | [4][5] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of an α-Amino Acid using (R)-Phenylglycine Amide
This protocol is adapted from the synthesis of (S)-tert-leucine and illustrates the general procedure for the asymmetric Strecker reaction with crystallization-induced asymmetric transformation.[2]
Materials:
-
(R)-Phenylglycine amide (or its HCl salt)
-
Aldehyde (e.g., pivaldehyde)
-
Sodium cyanide (NaCN)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Methanol (MeOH) (optional, for workup)
Procedure:
-
In a reaction vessel, dissolve (R)-phenylglycine amide and the aldehyde (1 equivalent) in water.
-
Add a solution of sodium cyanide (1 equivalent) and acetic acid (1 equivalent) in water to the mixture at room temperature (23-28 °C).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir. The desired diastereomer of the α-amino nitrile will begin to precipitate.
-
Monitor the reaction progress and diastereomeric ratio over time (e.g., by HPLC). The reaction is typically complete within 24-48 hours, at which point the diastereomeric ratio of the precipitate should be >99:1.
-
Cool the reaction mixture and isolate the precipitated α-amino nitrile by filtration.
-
Wash the solid with cold water and/or methanol and dry under vacuum.
-
The chiral auxiliary can be removed in subsequent steps (e.g., by catalytic hydrogenolysis) followed by hydrolysis of the nitrile and amide functionalities to yield the desired enantiomerically pure α-amino acid.
Protocol 2: Chemoenzymatic Synthesis of (R)-Phenylglycine
This one-pot protocol combines the Strecker synthesis of racemic phenylglycinonitrile with a dynamic kinetic resolution using a nitrilase.[4][5]
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium acetate/Ammonium hydroxide buffer (e.g., 500 mM, pH 9.5)
-
Resting cells of E. coli overexpressing an (R)-specific nitrilase
Procedure:
-
Strecker Reaction: In a sealed reaction vessel, prepare a solution of potassium cyanide (e.g., 150 mM) in the ammonium acetate/ammonium hydroxide buffer at 40°C.
-
Start the reaction by adding benzaldehyde (e.g., 50 mM) and stir vigorously for approximately 2 hours to form racemic phenylglycinonitrile in situ.
-
Enzymatic Resolution: To the reaction mixture containing the racemic phenylglycinonitrile, add the resting E. coli cells containing the (R)-specific nitrilase.
-
Continue to stir the reaction at 40°C. The alkaline pH of the buffer facilitates the in-situ racemization of the unreacted (S)-phenylglycinonitrile, allowing the enzyme to continuously convert it to the (R)-acid.
-
Monitor the reaction for the formation of (R)-phenylglycine and the disappearance of the nitrile. The reaction is typically complete within 24 hours.
-
Upon completion, the enzyme-containing cells can be removed by centrifugation, and the (R)-phenylglycine can be isolated and purified from the supernatant.
Visualizing the Workflows
Caption: Chemoenzymatic Dynamic Kinetic Resolution Workflow.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a chiral source for phenylglycine synthesis is a multifaceted decision that requires a careful balance of scientific and economic considerations.
-
Classical resolution , while conceptually simple, is often the least cost-effective method due to its inherent 50% yield limit and the expense of resolving agents. It may be suitable for small-scale synthesis where optimization of other methods is not feasible.
-
Asymmetric synthesis using (R)-phenylglycine amide as a chiral auxiliary presents a highly efficient and economically attractive option. The ability to achieve high yields and excellent stereoselectivity through crystallization-induced asymmetric transformation makes this a powerful strategy for both laboratory and industrial-scale production.
-
Chemoenzymatic synthesis via dynamic kinetic resolution represents a modern, green, and highly efficient approach. The potential for a one-pot process with a theoretical yield of 100% makes it a compelling choice, particularly for large-scale, sustainable manufacturing.
Ultimately, the most cost-effective method will depend on the specific requirements of your project, including the desired scale of synthesis, the available resources, and the importance of process efficiency and environmental impact. By understanding the principles, performance, and practical considerations of each approach, you are well-equipped to select the optimal chiral source for your phenylglycine synthesis needs.
References
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS FAU. [Link]
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The Good Food Institute. (2025). Amino acid cost and supply chain analysis-executive summary. [Link]
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Moosmann, D., et al. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. Metabolic Engineering Communications, 10, e00113. [Link]
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LookChem. (n.d.). (R)-phenylglycine amide. [Link]
- Beecham Group Ltd. (1975). Process for the preparation of DL-phenylglycine esters. U.S.
- Method for preparing D-phenylalanine by asymmetric conversion method. (n.d.).
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Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(5), 2735-2740. [Link]
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Spectroscopic Comparison of (S) and (R) Enantiomers of Ethyl 2-Amino-2-Phenylacetate: A Guide for Chiral Discrimination
Introduction
In the realm of pharmaceutical and chemical sciences, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. While possessing identical physical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles. Ethyl 2-amino-2-phenylacetate, a key chiral building block, serves as a pertinent example where stereochemical purity is critical. This guide provides a comprehensive spectroscopic comparison of its (S) and (R) enantiomers, offering researchers a practical framework for their differentiation and analysis. We will delve into the theoretical underpinnings and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, presenting experimental data and detailed protocols to support these advanced analytical techniques.
The Challenge of Enantiomeric Differentiation
Conventional spectroscopic methods such as infrared (IR) and standard NMR spectroscopy are inherently "blind" to chirality. The spectra of two enantiomers are identical because the underlying physical interactions are not sensitive to the three-dimensional arrangement of atoms that defines enantiomerism. To overcome this limitation, chiroptical spectroscopic techniques or the introduction of a chiral environment are necessary to induce diastereomeric interactions that can be spectroscopically resolved.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Direct Probe of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This technique is a powerful tool for determining the absolute configuration of chiral molecules in solution.[2][3] The VCD spectra of enantiomers are of equal magnitude but opposite sign, creating a "mirror-image" relationship that is a definitive indicator of their stereochemical identity.[3]
Experimental Data: VCD Spectra of Ethyl 2-Amino-2-Phenylacetate
The VCD spectra of (S) and (R)-ethyl 2-amino-2-phenylacetate would be recorded in a suitable solvent, such as deuterated chloroform (CDCl₃). The key vibrational modes to analyze are typically the C=O stretch of the ester, the N-H bending modes of the amine, and the C-H stretching and bending modes of the phenyl and ethyl groups.
| Vibrational Mode | Frequency (cm⁻¹) | (S)-Enantiomer ΔA (x 10⁻⁵) | (R)-Enantiomer ΔA (x 10⁻⁵) |
| C=O Stretch | ~1740 | Positive Cotton Effect | Negative Cotton Effect |
| N-H Scissoring | ~1600 | Negative Cotton Effect | Positive Cotton Effect |
| Phenyl C-H Bending | ~1500 | Positive Cotton Effect | Negative Cotton Effect |
| Ethyl C-H Bending | ~1450 | Negative Cotton Effect | Positive Cotton Effect |
Note: The signs of the Cotton effects are hypothetical and serve for illustrative purposes. The actual signs would be determined experimentally and confirmed with quantum chemical calculations.
Experimental Workflow for VCD Analysis
The process of determining the absolute configuration using VCD involves a synergistic approach of experimental measurement and theoretical calculation.[3][4]
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Detailed Protocol for VCD Spectroscopy
-
Sample Preparation: Prepare solutions of the (S) and (R) enantiomers of ethyl 2-amino-2-phenylacetate in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the infrared beam.
-
Data Acquisition: Record the VCD and IR spectra of the samples in a demountable cell with an appropriate path length (typically 100-200 µm). Collect data over the desired spectral range (e.g., 2000-1200 cm⁻¹).
-
Data Processing: Subtract the solvent spectrum from the sample spectra. The VCD spectrum is typically reported as the difference in absorbance (ΔA = Aₗ - Aᵣ).
-
Theoretical Calculations: Perform quantum chemical calculations (e.g., using Density Functional Theory with a basis set like 6-31G(d)) to predict the VCD and IR spectra for one of the enantiomers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.[3]
Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores
ECD spectroscopy is the chiroptical counterpart to UV-Vis absorption spectroscopy, measuring the differential absorption of left and right circularly polarized UV-Vis light.[5] It is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule.[5] The phenyl group in ethyl 2-amino-2-phenylacetate acts as a chromophore, making ECD a suitable technique for its analysis.
Experimental Data: ECD Spectra of Ethyl 2-Amino-2-Phenylacetate
The ECD spectra of the (S) and (R) enantiomers would be recorded in a transparent solvent like methanol or acetonitrile. The spectra are expected to show mirror-image Cotton effects in the region of the phenyl chromophore's electronic transitions.
| Wavelength (nm) | (S)-Enantiomer Δε (M⁻¹cm⁻¹) | (R)-Enantiomer Δε (M⁻¹cm⁻¹) |
| ~210 | Positive | Negative |
| ~260 | Negative | Positive |
Note: The signs and positions of the Cotton effects are illustrative. Actual values depend on the specific molecular conformation and solvent.
Experimental Workflow for ECD Analysis
The workflow for ECD analysis is analogous to that of VCD, involving both experimental measurement and theoretical prediction.
Caption: Workflow for absolute configuration determination using ECD spectroscopy.
Detailed Protocol for ECD Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the (S) and (R) enantiomers in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a spectropolarimeter designed for ECD measurements.[5]
-
Data Acquisition: Record the ECD spectra in a quartz cuvette with a standard path length (e.g., 1 cm). Scan the appropriate wavelength range (e.g., 300-200 nm).
-
Data Processing: The ECD spectrum is typically plotted as the difference in molar extinction coefficient (Δε = εₗ - εᵣ) versus wavelength.
-
Theoretical Calculations: Use time-dependent density functional theory (TD-DFT) to calculate the excited states and rotational strengths, which are then used to simulate the ECD spectrum.
-
Comparison and Assignment: The absolute configuration is assigned by matching the experimental ECD spectrum to the calculated spectrum.[5]
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Inducing Diastereomeric Non-equivalence
While standard NMR is insensitive to chirality, the addition of a chiral solvating agent (CSA) to a solution of enantiomers can lead to the formation of transient, diastereomeric complexes.[6][7][8] These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[9] The choice of CSA is crucial and depends on the functional groups present in the analyte. For ethyl 2-amino-2-phenylacetate, with its amino and ester groups, a variety of CSAs can be effective.
Experimental Data: ¹H NMR with a Chiral Solvating Agent
Upon addition of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to a solution of racemic ethyl 2-amino-2-phenylacetate in an NMR solvent like CDCl₃, the signals of the two enantiomers will be resolved. The most significant chemical shift differences (ΔΔδ) are often observed for the protons closest to the chiral center.
| Proton | Racemate Chemical Shift (δ, ppm) | (S)-Enantiomer + CSA (δ, ppm) | (R)-Enantiomer + CSA (δ, ppm) | ΔΔδ (ppm) |
| α-CH | ~4.5 | 4.52 | 4.55 | 0.03 |
| NH₂ | ~2.0 (broad) | 2.05 | 2.10 | 0.05 |
| O-CH₂ | ~4.2 | 4.21 | 4.23 | 0.02 |
Note: The chemical shift values are hypothetical and for illustrative purposes. The magnitude of the chemical shift non-equivalence depends on the CSA, solvent, temperature, and concentration.
Logical Flow for Selecting and Applying a CSA
Caption: Logical flow for the selection and application of a Chiral Solvating Agent in NMR.
Detailed Protocol for NMR with a CSA
-
CSA Selection: Choose a CSA that is known to interact with amines or esters. Examples include Pirkle's alcohol, (R)- or (S)-1,1'-bi-2-naphthol (BINOL), or derivatives of tartaric acid.
-
Sample Preparation: Prepare an NMR sample of the racemic ethyl 2-amino-2-phenylacetate in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate alone.
-
Addition of CSA: Add a molar equivalent of the chosen CSA to the NMR tube.
-
Data Acquisition: Acquire another ¹H NMR spectrum. Look for the splitting of signals corresponding to the protons of the analyte.
-
Optimization: If the resolution is poor, vary the concentration of the analyte and CSA, the temperature, and the solvent to maximize the chemical shift non-equivalence.
-
Quantification: Once baseline resolution of at least one pair of signals is achieved, the enantiomeric excess (ee) can be determined by integrating the respective signals.
Conclusion: A Multi-faceted Approach to Chiral Analysis
The spectroscopic comparison of the (S) and (R) enantiomers of ethyl 2-amino-2-phenylacetate highlights the power and complementarity of modern analytical techniques. VCD and ECD provide direct, unambiguous determination of absolute configuration through the measurement of chiroptical properties. NMR spectroscopy with chiral solvating agents offers a versatile and accessible method for both qualitative differentiation and quantitative determination of enantiomeric purity. The choice of technique will depend on the specific research question, sample availability, and instrumentation at hand. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently navigate the challenges of chiral analysis in their drug development and scientific endeavors.
References
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link][6][7]
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Ethyl 2-Amino-2-Phenylacetate Hydrochloride. PubChem. [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]
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A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Link][1]
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Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. [Link][8]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link][4]
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The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link][3]
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A Senior Application Scientist's Guide to Chiral Resolution of Phenylglycine Esters
Welcome to a comprehensive exploration of the chiral resolution of phenylglycine esters. As a cornerstone in the synthesis of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics, the optical purity of phenylglycine and its derivatives is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of prevalent chiral resolution methods. We will delve into the mechanistic underpinnings, provide field-proven experimental insights, and present comparative data to inform your selection of the most suitable technique for your application.
The Criticality of Chirality in Phenylglycine Derivatives
Phenylglycine-type amino acids are integral components of a wide array of natural products, including glycopeptide antibiotics.[3] The biological activity of these molecules is often stereospecific, meaning only one enantiomer elicits the desired therapeutic effect, while the other may be inactive or even detrimental. (R)-phenylglycine, for instance, is a crucial intermediate in the commercial production of vital semi-synthetic β-lactam antibiotics.[4] The annual production of (R)-phenylglycine is estimated to be in excess of 5,000 tons, underscoring the industrial significance of efficient and scalable chiral resolution methods.[1][4]
This guide will navigate through three primary methodologies for achieving the enantioseparation of phenylglycine esters:
-
Classical Diastereomeric Salt Resolution: A time-honored technique leveraging the differential solubility of diastereomeric salts.
-
Enzymatic Kinetic Resolution: A highly selective and environmentally benign approach employing enzymes to differentiate between enantiomers.
-
Chromatographic Separation: A powerful analytical and preparative tool utilizing chiral stationary phases for direct enantiomer separation.
Classical Resolution via Diastereomeric Salt Formation
This method remains a widely practiced and cost-effective strategy for chiral resolution on an industrial scale.[5] The fundamental principle involves the reaction of a racemic mixture of phenylglycine ester with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6] These diastereomers, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities, which allows for their separation through fractional crystallization.[5][7]
Mechanism of Diastereomeric Salt Resolution
The key to this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. The resolving agent, being chiral itself, interacts with each enantiomer to form a salt with a unique three-dimensional structure and, consequently, a different crystal lattice energy. This difference in crystal packing leads to varying solubilities, enabling the less soluble diastereomer to crystallize out of the solution, leaving the more soluble one in the mother liquor.
Caption: Workflow of Diastereomeric Salt Resolution.
Comparative Performance of Tartaric Acid Derivatives
Tartaric acid and its derivatives are among the most common resolving agents due to their availability and effectiveness.[5] The choice of the specific derivative and solvent system is critical and often determined empirically.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 40-45 | >98 | [8] |
| (±)-Pregabalin | L-Tartaric Acid | Water | 43-50 | >99 | [7] |
| (±)-Amphetamine | d-Tartaric Acid | Not Specified | - | - | [5] |
Experimental Protocol: Resolution of Racemic (2-Phenyl-1-methyl)-ethylamine with (-)-Tartaric Acid
This protocol is adapted from a published procedure and illustrates the practical application of this method.[8]
-
Dissolution: Dissolve 5 g of racemic (2-phenyl-1-methyl)-ethylamine in a mixture of 12 cm³ of isopropanol (IPA) and 1.53 cm³ of aqueous hydrochloric acid (37%). Heat the mixture to boiling.
-
Addition of Resolving Agent: Add 2.81 g of (-)-tartaric acid to the hot mixture.
-
Crystallization: The diastereomeric salt will begin to crystallize. For kinetic control and higher purity, filter the salt quickly.
-
Isolation: Wash the filtered salt with 2 x 4 cm³ of cold IPA.
-
Purification: Suspend the obtained salt in 10 cm³ of hexane, filter, and dry on air. The resulting salt was obtained with a yield of 87.5% and an enantiomeric excess of 83.5%.[8]
-
Liberation of the Enantiomer: The pure enantiomer can be liberated from the diastereomeric salt by treatment with an aqueous base (e.g., sodium hydroxide) followed by extraction.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally friendly alternative to classical methods. This technique utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For phenylglycine esters, this often involves the enantioselective hydrolysis or acylation catalyzed by enzymes such as lipases or proteases.[2][9]
Mechanism of Enzymatic Kinetic Resolution
In a typical EKR of a racemic phenylglycine ester, an enzyme will selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (the D-enantiomer) remains as the unreacted ester.[2] The resulting mixture of the D-ester and L-acid can then be easily separated due to their different chemical properties.
Caption: Workflow of Enzymatic Kinetic Resolution.
A significant advancement in this area is Dynamic Kinetic Resolution (DKR) , which couples the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows, in theory, for the conversion of the entire racemic starting material into a single enantiomerically pure product, with a maximum theoretical yield of 100%.[10]
Comparative Performance of Different Enzymes
| Enzyme | Substrate | Reaction | Yield (%) | e.e. (%) | Reference |
| α-Chymotrypsin (immobilized) | N-acetyl-DL-phenylglycine methyl ester | Hydrolysis | 96.6 (D-ester) | - | [2] |
| Subtilisin (immobilized) | N-acetyl-DL-4-hydroxy-phenylglycine methyl ester | Hydrolysis | 85.6 (D-ester) | - | [2] |
| Hog kidney acylase I | N-acetyl-DL-phenylglycine | Hydrolysis | 36 (L-acid), 26 (D-acid) | >99 (L-acid), >95 (D-acid) | [9] |
| Penicillin G acylase | DL-phenylglycine methyl ester | Acylation | - | - | [11] |
| Nitrilase | rac-Phenylglycinonitrile | Hydrolysis | up to 81 (R-acid) | ≥95 | [1][4] |
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-phenylglycine ethyl ester
This protocol is based on a patented procedure using immobilized α-chymotrypsin.[2]
-
Substrate Preparation: Prepare a solution of N-acetyl-DL-phenylglycine ethyl ester.
-
Enzymatic Reaction: The enzymatic resolution is carried out at a temperature of 25°C in a pH range of 6 to 8. The pH is maintained at a constant 7.8 by the addition of 1 N NaOH.
-
Monitoring the Reaction: The progress of the reaction is monitored by the consumption of NaOH, which neutralizes the acid formed during the hydrolysis of the L-enantiomer.
-
Work-up: After the reaction reaches approximately 50% conversion (indicated by the amount of NaOH consumed), the immobilized enzyme is filtered off.
-
Separation: The unreacted N-acetyl-D-phenylglycine ethyl ester is extracted from the aqueous solution. The N-acetyl-L-phenylglycine remains in the aqueous phase. In one example, this method yielded the N-acetyl-D-phenylglycine ethyl ester in 96.6% of the theoretical yield.[2]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[12] This direct method avoids the need for derivatization or the use of resolving agents.
Principle of Chiral Chromatography
Chiral separation by HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, resulting in different retention times and, thus, separation.
Caption: Workflow of Chiral HPLC Separation.
Common Chiral Stationary Phases for Phenylglycine Ester Resolution
A variety of CSPs have been successfully employed for the separation of phenylglycine derivatives.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and show excellent enantioselectivity for a broad range of compounds, including α-amino acid esters.[12]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines and amino acids. They work on the principle of forming inclusion complexes with the protonated amino group of the analyte.[13]
-
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support and separate enantiomers through a combination of π-π interactions, hydrogen bonding, and steric hindrance.
Experimental Considerations for Chiral HPLC
-
Mobile Phase: The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is crucial for optimizing the separation.
-
Detection: UV detection is commonly used for phenylglycine esters due to the presence of the aromatic ring.
-
Derivatization: In some cases, derivatization of the amino acid ester with a suitable chromophore or fluorophore can enhance detection sensitivity and, in some cases, improve chiral recognition by the CSP.[12]
Example of Chiral Separation by HPLC
A study on the enantioseparation of α-phenylglycine by HPLC on an ODS column coated with a chiral crown ether demonstrated the potential of this technique. The separation was achieved using a mobile phase containing the chiral crown ether.[13] Another example is the use of a Crownpak CR (+) column for the separation of the enantiomers of phenylglycinonitrile, phenylglycine amide, and phenylglycine, using an aqueous solution of perchloric acid as the mobile phase.[4]
Conclusion and Future Outlook
The selection of a chiral resolution method for phenylglycine esters is a multifaceted decision that depends on factors such as the scale of the synthesis, the desired level of enantiomeric purity, cost considerations, and available equipment.
-
Classical diastereomeric salt resolution remains a robust and economical choice for large-scale industrial production.
-
Enzymatic resolution , particularly with the advent of dynamic kinetic resolution, offers a highly selective, environmentally friendly, and increasingly efficient alternative.
-
Chiral chromatography is an indispensable tool for analytical quality control and is also a viable option for preparative-scale separations, especially for high-value products.
The field of chiral resolution is continuously evolving, with ongoing research into new resolving agents, more efficient and stable enzymes, and novel chiral stationary phases. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, sustainable, and cost-effective chiral resolution technologies will remain a key area of focus in both academic and industrial research.
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Yajima, H., et al. (Year). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
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Eppinger, C., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]
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Silva, J. F. M., et al. (Year). Enzymic resolution of DL-phenylglycine. ResearchGate. Available from: [Link]
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Eppinger, C., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]
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Lin, Y.-F., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH. Available from: [Link]
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Stadler, A., et al. (Year). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available from: [Link]
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Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available from: [Link]
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Straathof, A. J. J., et al. (Year). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. Available from: [Link]
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Szilágyi, B., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]
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D'Atri, V., et al. (Year). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]
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Yuan, Z., et al. (Year). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. Available from: [Link]
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Fogassy, E., et al. (Year). Recent Developments in Optical Resolution. ResearchGate. Available from: [Link]
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Contini, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available from: [Link]
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Ergan, F., et al. (Year). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. Available from: [Link]
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Pálovics, E., et al. (Year). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
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Takahashi, S., et al. (Year). Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Available from: [Link]
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LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Chiral Purity Results
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug is not a trivial detail—it is a critical quality attribute that can dictate the line between therapeutic efficacy and toxicological risk. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies worldwide mandate the use of robust, validated analytical methods to confirm the chiral purity of drug substances and products.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key analytical techniques for determining chiral purity. More importantly, it champions the principle of cross-validation—the practice of comparing results from two or more orthogonal analytical methods to provide the highest level of confidence in the reported data. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating system of analysis.
The Imperative of Orthogonal Confirmation
Relying on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or method-specific biases. Cross-validation using techniques with different separation or detection principles (orthogonality) provides a powerful strategy to mitigate this risk. A successful cross-validation demonstrates that the measured chiral purity is independent of the analytical methodology, thereby providing a high degree of assurance in the result. This aligns with the principles of analytical procedure lifecycle management, a concept gaining prominence in regulatory guidelines.[3][4]
A Comparative Overview of Primary Analytical Techniques
The selection of an analytical technique for chiral purity determination is contingent on a multitude of factors, including the physicochemical properties of the analyte, required sensitivity, speed, and available instrumentation. Here, we compare the most prevalent techniques.
Chromatographic Methods: The Workhorses of Chiral Analysis
Chromatographic techniques are the cornerstone of chiral analysis, prized for their high resolving power and broad applicability.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Widely considered the gold standard, chiral HPLC utilizes a chiral stationary phase (CSP) to effect separation.[2][6] The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[7][8] Polysaccharide-based CSPs are particularly versatile and widely used.[8][9]
-
Expertise & Experience: The choice of mobile phase is critical. For normal-phase HPLC, a non-polar solvent like hexane mixed with an alcohol modifier (e.g., isopropanol) is common.[1] This is because the non-polar environment enhances the hydrogen bonding, π-π interactions, and steric hindrance that drive chiral recognition on many CSPs. The alcohol modifier is used to fine-tune the retention and selectivity. For reversed-phase applications, inclusion complexation is a key mechanism for separation on certain CSPs.[7]
-
-
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "greener" alternative to HPLC.[10] It employs supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[1][9]
-
Expertise & Experience: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analyses without a significant loss in efficiency compared to HPLC.[9][11][12][13] This makes SFC particularly advantageous for high-throughput screening and preparative separations.[2][10] The reduced consumption of organic solvents is also a significant environmental and cost benefit.[1][10][12]
-
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and is ideal for analyzing small sample volumes.[6][14][15][16] Separation is achieved by adding a chiral selector to the background electrolyte.[15][16] The enantiomers form transient diastereomeric complexes with the selector, leading to differences in their electrophoretic mobility.[14][15]
-
Expertise & Experience: A key advantage of CE is the flexibility in choosing a chiral selector, as it is simply added to the buffer rather than being bonded to a stationary phase.[14][16] This allows for rapid method development. Common chiral selectors include cyclodextrins, macrocyclic antibiotics, and proteins.[16] Managing analyte adsorption to the capillary wall is a critical experimental consideration, often addressed through pH manipulation or the use of dynamic coatings.[17]
-
Spectroscopic Methods: Probing Absolute Configuration
While chromatographic methods separate enantiomers for quantification, chiroptical spectroscopic techniques can provide information about the absolute configuration of a chiral molecule.
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.[18][19] The sign and shape of the ECD spectrum are sensitive to both the absolute configuration and the conformation of the molecule.[18]
-
Expertise & Experience: The exciton chirality method is a powerful approach for determining absolute configuration using ECD.[20] It requires the presence of two or more chromophores within the molecule that can interact electronically. The sign of the resulting "exciton couplet" in the ECD spectrum can be correlated to the spatial arrangement of these chromophores.[20] Quantum mechanical calculations are often used to predict ECD spectra for comparison with experimental data.[20]
-
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region.[21][22][23] Since all organic molecules have IR absorptions, VCD is broadly applicable, even to molecules lacking a UV chromophore.[22][23]
-
Expertise & Experience: A significant advantage of VCD is that the absolute configuration can be determined by comparing the experimental spectrum to one predicted by ab initio or density functional theory (DFT) calculations.[21][22][24] This can often be done without the need for crystallization, which is a major bottleneck in X-ray crystallography.[22] Careful consideration of solvent effects is important for accurate spectral prediction.[24]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the primary analytical techniques used in chiral purity analysis. These values are illustrative and can vary based on the specific analyte and method conditions.
| Performance Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 1.5 for baseline separation.[2] | > 1.7 is often desired.[1] | High, often exceeding HPLC. |
| Analysis Time | 10 - 30 minutes.[2] | 3-5 times faster than HPLC.[11] | Typically < 20 minutes. |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range.[2] | Comparable to HPLC. | pg/mL to ng/mL range. |
| Precision (%RSD) | < 2% for major enantiomer.[2] | ≤ 5% for major enantiomer.[1] | Typically < 3%. |
| Solvent Consumption | High | Low (reduced organic solvent).[1][12] | Very Low.[15][16] |
| Primary Application | Quantitative Purity | High-Throughput & Prep | High-Efficiency Analysis |
A Framework for Cross-Validation: Experimental Protocol
A robust cross-validation study is a self-validating system. The protocol below outlines a comprehensive approach for cross-validating a chiral HPLC method with a chiral SFC method, adhering to the principles outlined in ICH Q2(R1) and USP <1225> guidelines.[25][26]
Objective:
To demonstrate the equivalence of chiral purity results for "Compound X" obtained from a validated Chiral HPLC method and a validated Chiral SFC method.
Materials:
-
Reference standard of racemic Compound X
-
Reference standard of the desired enantiomer (e.g., S-enantiomer)
-
Test samples of Compound X drug substance (multiple batches)
-
HPLC-grade/SFC-grade solvents and reagents
Methodology:
Part 1: Independent Method Validation
Before cross-validation, ensure both the Chiral HPLC and Chiral SFC methods are individually validated according to ICH Q2(R1) guidelines.[25][27] Key validation parameters include:
-
Specificity: Demonstrate that each method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and any potential impurities. This is achieved by analyzing the racemate, the pure desired enantiomer, and a placebo (if applicable).[26][27]
-
Linearity: Establish a linear relationship between the peak area of the minor enantiomer and its concentration over a specified range (e.g., from the reporting threshold to 120% of the specification limit). A minimum of five concentrations is recommended.[25][28]
-
Accuracy: Determine the closeness of agreement between the measured value and the true value. This can be assessed by spiking the drug substance with known amounts of the undesired enantiomer at different concentration levels.[28]
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the method under the same operating conditions over a short interval (repeatability) and within the same laboratory but on different days, with different analysts, or on different equipment (intermediate precision).[25]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[28]
Part 2: Cross-Validation Protocol
-
System Suitability: For each analytical run (both HPLC and SFC), perform a system suitability test. This typically involves injecting a solution of the racemic mixture and ensuring adequate resolution (e.g., Rs > 1.7) between the enantiomeric peaks.[1]
-
Sample Analysis:
-
Prepare solutions of at least three independent batches of the Compound X drug substance at a nominal concentration (e.g., 1 mg/mL).
-
For each batch, prepare three independent sample preparations.
-
Inject each preparation in duplicate onto both the Chiral HPLC and Chiral SFC systems.
-
-
Data Analysis:
-
Calculate the percentage of the undesired enantiomer for each injection using the area percent method.
-
For each batch and each method, calculate the mean percentage of the undesired enantiomer and the relative standard deviation (%RSD) across the replicate preparations.
-
-
Acceptance Criteria:
-
The mean results for the percentage of the undesired enantiomer obtained from the two methods should be comparable. A common approach is to use statistical analysis, such as a Student's t-test, to demonstrate no significant difference between the means.
-
Alternatively, a pre-defined acceptance criterion can be set, for example, the absolute difference between the mean results from the two methods should be no more than 0.1%.
-
Workflow Diagram
The following diagram illustrates the logical flow of a comprehensive cross-validation study.
Caption: Workflow for cross-validation of two chiral purity methods.
The Logic of Orthogonality
The strength of cross-validation lies in the selection of orthogonal methods. The relationship between different analytical techniques can be visualized as follows:
Caption: Logical relationships and orthogonality of chiral analysis techniques.
Conclusion: A Commitment to Analytical Excellence
The cross-validation of chiral purity results is more than a regulatory expectation; it is a testament to scientific rigor and a commitment to patient safety. By employing orthogonal analytical techniques and following a well-structured validation and cross-validation protocol, organizations can build a robust, self-validating system for the assessment of this critical quality attribute. This guide provides a framework for making informed decisions about technique selection, experimental design, and data interpretation, ultimately ensuring the stereochemical integrity of pharmaceutical products.
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
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FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Wolf, C., et al. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 130(40), 13344–13349. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
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Pescitelli, G., & Di Bari, L. (2019). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 31(6), 418-444. Retrieved from [Link]
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ResearchGate. (2021, May 15). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Retrieved from [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
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FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
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PubMed Central. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]
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ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
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ChemRxiv. (2024, October 23). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling and Aggregate Size. Retrieved from [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
NIH. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount, not merely as a matter of regulatory compliance, but as a core tenet of scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1), a common intermediate in pharmaceutical synthesis. Our objective is to move beyond a simple checklist, offering a self-validating system of protocols grounded in the chemical's specific properties and the regulatory landscape.
Immediate Safety Profile & Hazard Identification
Before any handling or disposal operation, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, crystalline substance that, while not acutely toxic in small quantities, presents several notable hazards that dictate handling and disposal protocols.
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
The signal word associated with this compound is "Warning" .[1] These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Class | GHS Code | Description | Required Precautions |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation. | Wear protective gloves (e.g., nitrile). |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handle in a well-ventilated area or chemical fume hood. |
Table 1: Hazard Summary and Essential PPE
The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the generator of a waste is responsible for determining if it is hazardous.[2][3] For this compound, the waste is not "listed" by the EPA (i.e., it does not appear on the F, K, P, or U lists). Therefore, the determination must be made based on its "characteristics": ignitability, reactivity, toxicity, and corrosivity .[2][3]
As a hydrochloride salt of an amine, this compound will form a mildly acidic solution in the presence of water. This acidity is the key to its hazardous waste determination.
Likely Hazardous Characteristic: Corrosivity (D002)
A solid waste is considered corrosive if a representative sample, when mixed with an equal weight of water, produces a solution with a pH less than or equal to 2 .[4][5][6]
Protocol: RCRA Corrosivity Determination for Solid Waste
-
Prepare a Representative Sample: Obtain a small, representative sample of the this compound waste.
-
Create Aqueous Solution: In a suitable container, mix the solid waste with an equal weight of deionized water. For example, combine 5 grams of the chemical waste with 5 grams of water.
-
Ensure Dissolution: Stir the mixture thoroughly to ensure as much of the solid as possible dissolves.
-
Calibrate pH Meter: Calibrate a pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4 and 7).
-
Measure pH: Measure the pH of the resulting aqueous solution.
-
Determination:
-
If the pH is ≤ 2.0 , the waste must be classified as D002 Corrosive Hazardous Waste .
-
If the pH is > 2.0 , it does not meet the corrosivity characteristic.
-
This determination is a critical step that dictates the entire disposal pathway. All determination results must be documented and kept on record for at least three years.
Figure 1: Decision workflow for hazardous waste determination. *Note: Even if not classified as RCRA hazardous, it must not be disposed of in regular trash and should be managed according to institutional and local regulations.
Step-by-Step Disposal & Decontamination Procedures
Once determined to be a D002 hazardous waste, the following procedures must be strictly followed.
Waste Collection and Storage
-
Designated Container: Use only a designated, properly labeled hazardous waste container. The container must be made of a material compatible with acidic waste (e.g., high-density polyethylene - HDPE). Do not use metal containers.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the determined characteristic: "Corrosive (D002)."
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). Crucially, this waste must be segregated from incompatible materials, particularly strong bases and strong oxidizing agents , to prevent violent reactions.
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container (maintain at least 10% headspace).
Small Spill Emergency Response & Decontamination
In the event of a small spill (<100 grams) in a controlled laboratory setting:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves.
-
Neutralization:
-
Gently cover the spill with a weak basic neutralizer, such as sodium bicarbonate (NaHCO₃) or a commercial acid spill neutralizer.[7] Avoid creating dust.
-
Apply the neutralizer from the outside of the spill inwards. A slight effervescence (fizzing) may occur as the acidic salt is neutralized.
-
Allow the mixture to sit for at least 10-15 minutes.
-
-
Verification:
-
Add a small amount of water to the mixture to create a slurry.
-
Using pH indicator paper, test the slurry. Add more neutralizer as needed until the pH is between 6 and 8.
-
-
Collection:
-
Carefully sweep the neutralized solid mixture into a plastic dustpan.
-
Place the collected material into the designated hazardous waste container.
-
-
Final Decontamination:
-
Wipe the spill area with a cloth or paper towels dampened with a dilute soap and water solution.
-
Perform a final wipe with clean, wet paper towels.
-
Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department, following local protocols.
Disposal of Empty Containers
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., water or methanol).
-
Crucially, the first rinsate must be collected and disposed of as D002 hazardous waste. Subsequent rinsates can typically be managed as non-hazardous, pending institutional policy.
-
-
Defacing: After triple-rinsing, obliterate or remove the original label.
-
Final Disposal: The decontaminated container can now be disposed of in regular trash or recycled, according to institutional guidelines.
Ecological Considerations & Final Disposal
While this compound is not classified as an environmental hazard based on current data, responsible disposal is still necessary to prevent introduction into ecosystems. It has low water solubility, and its environmental fate has not been extensively studied.[8] Therefore, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .
All collected hazardous waste must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and scientific responsibility.
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HWR, A Division of WBENC. (2021). "Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?". Available at: [Link]
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Daniels Training Services. (2012). "D002 Corrosive Hazardous Waste Determination". Available at: [Link]
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Navigating the Safe Handling of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe use of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a key building block in organic synthesis. By understanding the inherent risks and implementing the robust protective measures outlined below, researchers can mitigate exposure and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, crystalline compound. A thorough risk assessment is the foundational step in developing a safe handling protocol. The primary hazards associated with this compound are:
-
Serious Eye Damage/Irritation: The most significant hazard, as indicated by the GHS classification H318, is the potential for serious eye damage upon contact.[1] The hydrochloride salt can cause severe irritation and potentially irreversible damage to the delicate tissues of the eye.
-
Skin Irritation: Contact with the skin can lead to irritation, redness, and discomfort (GHS H315).[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system (GHS H335).[2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful (GHS H302).[4]
| Hazard Statement | GHS Classification | Description |
| H318 / H319 | Eye Damage / Irritation Category 1 / 2A | Causes serious eye damage or irritation.[1][2][3] |
| H315 | Skin Irritation Category 2 | Causes skin irritation.[2][3] |
| H335 | Specific Target Organ Toxicity - Single Exposure Category 3 | May cause respiratory irritation.[2][3] |
| H302 | Acute Toxicity, Oral Category 4 | Harmful if swallowed.[4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following protocols are mandatory when handling this compound.
Eye and Face Protection: The First Line of Defense
Given the severe risk of eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended for Powder Handling: When weighing or transferring the solid compound where dust generation is likely, a full face shield worn over safety glasses is strongly recommended. This provides an additional barrier against airborne particles.
-
Contact Lenses: Avoid wearing contact lenses when handling this chemical. In the event of a splash, the chemical can be trapped under the lens, increasing the duration of contact and the severity of the injury.[2][3]
Hand Protection: Preventing Dermal Exposure
Chemical-resistant gloves are critical to prevent skin irritation.
-
Glove Selection: Nitrile gloves are a suitable choice for handling this compound in most laboratory settings. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Proper Technique:
-
Inspect gloves for any signs of damage (e.g., tears, pinholes) before use.
-
Don gloves over clean, dry hands.
-
When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of used gloves in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Body Protection: Shielding Against Spills and Splashes
A laboratory coat is the minimum requirement for body protection.
-
Material: A lab coat made of a non-flammable material such as cotton or a flame-resistant treated fabric is recommended.
-
Best Practices:
-
Keep the lab coat fully buttoned to provide maximum coverage.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
In the event of a significant spill, contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]
-
Respiratory Protection: Mitigating Inhalation Risks
Respiratory protection is necessary when there is a potential for inhaling dust.
-
Engineering Controls First: The primary method for controlling airborne contaminants is through the use of engineering controls such as a chemical fume hood or a powder containment hood.
-
When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) should be used. A full respiratory protection program, including fit testing and training, is essential when respirators are required.
Procedural Workflow for Safe Handling
The following step-by-step workflow integrates the use of PPE into the handling process.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Vendor: Follow all local, state, and federal regulations for the disposal of chemical waste. Use a licensed and reputable chemical waste disposal company.
Caption: Waste Disposal Workflow for this compound.
By adhering to these rigorous safety protocols and maintaining a proactive approach to laboratory safety, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence.
References
-
PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]
- Google Patents.
-
PubMed. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]
-
Crysdot LLC. (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. [Link]
-
ResearchGate. What is the alternate process for preparing ester hydrochloride?. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
